methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYTVNRGWWHESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609937 | |
| Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162085-97-4 | |
| Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 4-Amino-1-methyl-1H-imidazole-2-carboxylate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The imidazole core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this target molecule suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. This document outlines a rational, multi-step synthesis, detailing the underlying chemical principles, step-by-step experimental protocols, and the necessary analytical characterization. The proposed route is designed to be robust and adaptable, providing a solid foundation for further research and development.
Introduction: The Significance of Substituted Imidazoles
Imidazole-containing compounds are ubiquitous in nature and medicine, exhibiting a broad spectrum of biological activities.[1] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring enable it to interact with various biological targets, making it a cornerstone in the design of new pharmaceuticals. The target molecule, this compound, features a trifecta of functional groups—an amino group, a methyl ester, and N-methylation—that offer multiple points for diversification and modulation of its physicochemical properties. This makes it a valuable intermediate for the construction of more complex molecular architectures in drug discovery programs.
Retrosynthetic Analysis and Strategic Approach
Figure 1: Retrosynthetic analysis of the target molecule.
The forward synthesis will commence with the construction of the 4-aminoimidazole ring, followed by a carefully orchestrated sequence of protection, C2-functionalization, N1-methylation, and deprotection/esterification steps. The protection of the exocyclic amino group is paramount to prevent side reactions and ensure regioselective functionalization of the imidazole ring.
Proposed Synthetic Pathway
The proposed synthesis is divided into five key stages:
-
Synthesis of 4-Amino-1H-imidazole: Formation of the core imidazole heterocycle.
-
Protection of the 4-Amino Group: Introduction of a suitable protecting group to direct subsequent reactions.
-
C2-Carboxylation of the Imidazole Ring: Introduction of the carboxylic acid moiety at the 2-position.
-
N1-Methylation of the Imidazole Ring: Introduction of the methyl group at the N1 position.
-
Deprotection and Esterification: Removal of the protecting group and formation of the final methyl ester.
Figure 2: Proposed synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of 4-Amino-1H-imidazole
The synthesis of the 4-aminoimidazole core can be achieved through various established methods. One common approach is the reaction of diaminomaleonitrile with formamidine acetate, which provides the corresponding 4-amino-5-cyanoimidazole, followed by decyanation. A more direct route involves the condensation of an appropriate three-carbon precursor with an ammonia source. For the purpose of this guide, we will reference a general procedure that can be optimized.
Protocol 1: Synthesis of 4-Amino-1H-imidazole
-
To a solution of diaminomaleonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of formamidine acetate.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 4-amino-1H-imidazole-5-carbonitrile can be purified by recrystallization.[2]
-
The cyano group can then be removed through reductive decyanation using a suitable reducing agent like sodium in liquid ammonia or through acidic hydrolysis followed by decarboxylation.
Stage 2: Protection of the 4-Amino Group
To prevent unwanted side reactions at the nucleophilic amino group during subsequent C2-functionalization and N1-methylation, it must be protected. An acetyl group is a suitable choice as it is stable under the conditions required for the next steps and can be readily removed.
Protocol 2: Acetylation of 4-Amino-1H-imidazole
-
Dissolve 4-amino-1H-imidazole in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(1H-imidazol-4-yl)acetamide.
Stage 3: C2-Carboxylation of the Imidazole Ring
The introduction of a carboxyl group at the C2 position of the imidazole ring can be challenging. A plausible approach is a Kolbe-Schmitt-type reaction, where the deprotonated imidazole acts as a nucleophile towards carbon dioxide under pressure and elevated temperature. Alternatively, formylation at C2 followed by oxidation can be employed.[3]
Protocol 3: Carboxylation of N-(1H-Imidazol-4-yl)acetamide
-
In a high-pressure autoclave, dissolve N-(1H-imidazol-4-yl)acetamide in a suitable high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone).
-
Add a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate.
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 10-20 atm).
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours.
-
After cooling and carefully venting the autoclave, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-acetamido-1H-imidazole-2-carboxylic acid.
Stage 4: N1-Methylation of the Imidazole Ring
With the C2 position functionalized and the 4-amino group protected, the next step is the regioselective methylation of the N1 position of the imidazole ring. The choice of base and solvent is critical to favor methylation at the desired nitrogen.
Protocol 4: N1-Methylation of 4-Acetamido-1H-imidazole-2-carboxylic acid
-
Suspend 4-acetamido-1H-imidazole-2-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the imidazole nitrogen.
-
To the resulting solution, add methyl iodide or dimethyl sulfate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid.
Stage 5: Deprotection and Esterification
The final step involves the simultaneous removal of the acetyl protecting group and the esterification of the carboxylic acid. This can be efficiently achieved under acidic conditions using methanol.
Protocol 5: Deprotection and Esterification
-
Suspend 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid in methanol.
-
Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture, or add a solution of acetyl chloride in methanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
-
Neutralization with a mild base will yield the free amine, this compound.
Data Summary
The following table summarizes the expected transformations and key analytical data for the intermediates and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected Mass Spec (m/z) |
| 4-Amino-1H-imidazole | C₃H₅N₃ | 83.09 | Signals for imidazole ring protons and amino protons | [M+H]⁺ = 84.05 |
| N-(1H-Imidazol-4-yl)acetamide | C₅H₇N₃O | 125.13 | Signals for imidazole protons, acetyl methyl protons, and amide NH | [M+H]⁺ = 126.06 |
| 4-Acetamido-1H-imidazole-2-carboxylic acid | C₆H₇N₃O₃ | 169.14 | Signals for imidazole proton, acetyl methyl protons, and amide NH | [M+H]⁺ = 170.05 |
| 4-Acetamido-1-methyl-1H-imidazole-2-carboxylic acid | C₇H₉N₃O₃ | 183.16 | Signals for imidazole proton, N-methyl protons, acetyl methyl protons, and amide NH | [M+H]⁺ = 184.07 |
| This compound | C₆H₉N₃O₂ | 155.16 | Signals for imidazole proton, N-methyl protons, ester methyl protons, and amino protons | [M+H]⁺ = 156.07 |
Conclusion and Future Perspectives
This technical guide has detailed a rational and feasible synthetic route to this compound. The proposed pathway relies on a series of well-established chemical transformations, offering a solid starting point for researchers in the field. The key to a successful synthesis lies in the careful optimization of each step, particularly the C2-carboxylation and the selective N1-methylation. The strategic use of a protecting group for the 4-amino functionality is critical for achieving the desired regioselectivity.
The availability of this versatile imidazole building block will undoubtedly facilitate the exploration of new chemical space in the quest for novel therapeutic agents. Future work could focus on refining the proposed synthesis to improve overall yield and reduce the number of steps, potentially through the development of novel catalytic methods for the direct and regioselective functionalization of the 4-aminoimidazole core.
References
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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RSC Publishing. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. DOI:10.1039/D0QO00764A. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
CAS Number: 162085-97-4
Abstract
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a substituted imidazole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in pharmacology, appearing in a wide array of bioactive molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, general synthetic strategies, potential applications, and safety and handling protocols. It is important to note that while this guide consolidates the publicly available data, a specific, detailed experimental synthesis protocol and comprehensive spectral characterization for this particular molecule are not readily found in peer-reviewed literature or patent filings. The information presented herein is a synthesis of data from chemical suppliers, safety data sheets, and the broader scientific context of imidazole chemistry.
Introduction to the Imidazole Core in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1] The presence of both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen allows the imidazole ring to act as a proton donor and acceptor, facilitating hydrogen bonding with biological targets.[2] Furthermore, its aromatic nature allows for π-stacking interactions. These properties have led to the incorporation of the imidazole scaffold into a multitude of approved drugs with diverse therapeutic applications, including antifungal, anticancer, antihistaminic, and antihypertensive agents.[2][3] The substitution pattern on the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile template for designing novel therapeutic agents.[4]
This compound belongs to the class of substituted imidazole carboxylates. The ester and amino functionalities, along with the N-methylation, provide multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.[1]
Physicochemical Properties
Detailed experimental data for this compound is not extensively published. The following information is primarily sourced from chemical supplier databases.[1][5]
| Property | Value | Source |
| CAS Number | 162085-97-4 | [5] |
| Molecular Formula | C₆H₉N₃O₂ | [5] |
| Molecular Weight | 155.16 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically offered at ≥95% | [6] |
| LogP | 0.37010 | [1] |
| PSA (Polar Surface Area) | 70.14 Ų | [1] |
Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources.
Synthesis Strategies for Substituted Imidazoles
While a specific, peer-reviewed synthesis protocol for this compound is not available in the searched literature, the synthesis of structurally related amino-imidazole esters generally follows established routes for imidazole ring formation. The most common and versatile methods for constructing the imidazole core can be adapted for this target molecule.
One plausible synthetic approach could involve the construction of the imidazole ring from acyclic precursors, followed by or incorporating the desired substitutions. A generalized workflow for the synthesis of a substituted imidazole is depicted below.
Caption: Generalized synthetic workflow for substituted imidazoles.
A common strategy for forming the imidazole ring is the reaction of an α-dicarbonyl compound with an aldehyde and ammonia (Debus synthesis) or its variations. For a highly substituted imidazole like the target molecule, a multi-step synthesis is more likely. A potential, though unconfirmed, pathway could start from a precursor like 2-amino-2-cyanoacetamide. This could undergo cyclization with an orthoformate to form an intermediate imidazole, which would then be subjected to methylation and other functional group manipulations to arrive at the final product. The precise sequence of these steps would be critical to avoid unwanted side reactions and to ensure the correct regiochemistry of the substituents.
Potential Applications in Medicinal Chemistry
Given the prevalence of the imidazole scaffold in bioactive compounds, this compound is likely utilized as a key intermediate in the synthesis of potential therapeutic agents. The amino and ester groups serve as handles for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: Potential derivatization pathways for drug discovery.
Based on the activities of structurally similar compounds, derivatives of this compound could be investigated for a range of biological targets, including:
-
Protein Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors used in oncology.
-
G-Protein Coupled Receptor (GPCR) Modulators: Imidazole-containing compounds have been developed as agonists and antagonists for various GPCRs.
-
Antimicrobial Agents: The imidazole core is central to many antifungal and antibacterial drugs.[3]
The specific substitution pattern of this molecule may confer unique properties that could be exploited in the design of selective inhibitors or modulators for novel biological targets.
Safety and Handling
A Safety Data Sheet (SDS) for this compound provides the following hazard information and precautionary measures.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator when handling in powder form or when generating dust.
Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the SDS.
Conclusion
This compound is a valuable heterocyclic building block for chemical synthesis, particularly in the field of drug discovery. While its full physicochemical characterization and a detailed, validated synthesis protocol are not publicly available, its structural features suggest significant potential for the development of novel bioactive molecules. Researchers and scientists working with this compound should rely on the available safety data for proper handling and should consider general imidazole synthesis strategies as a starting point for their synthetic endeavors. Further research into the biological activities of derivatives of this compound could unveil new therapeutic opportunities.
References
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5-substituted imidazole derivatives - Patent US-10568326-B2 - PubChem. Accessed January 9, 2026. Available from: [Link]
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4-氨基-1-甲基-1H-咪唑2-羧酸甲酯 - CAS号查询. Accessed January 9, 2026. Available from: [Link]
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Kwas 1h-imidazolo-2-karboksylowy, 4-amino-1-metylo-, ester metylowy/ 95% [162085-97-4]. Accessed January 9, 2026. Available from: [Link]
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A Prospective Technical Guide to the Biological Evaluation of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a novel imidazole derivative with potential for diverse biological activities. This guide provides a comprehensive framework for its initial biological characterization. While specific data for this compound is not yet publicly available, this document leverages structure-activity relationships from related imidazole compounds to propose a robust, multi-pronged screening strategy. Detailed, self-validating experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays are presented, alongside visual workflows, to empower researchers to unlock the therapeutic potential of this promising molecule.
Introduction: The Imidazole Scaffold and the Promise of a Novel Derivative
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore.[3] Derivatives of the imidazole core have been successfully developed as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents.[2][4]
This guide focuses on a specific, yet uncharacterized, derivative: This compound (CAS No. 162085-97-4).[5] To date, there is a notable absence of published biological data for this compound. This document serves as a prospective guide, outlining a logical and efficient workflow for its initial biological evaluation. By examining the activities of structurally similar compounds, we can hypothesize potential therapeutic applications and design a targeted screening cascade to elucidate its biological function.
Chemical Properties and Synthesis
2.1. Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₉N₃O₂
-
Molecular Weight: 155.15 g/mol [6]
-
Structure:
-
A five-membered imidazole ring.
-
A methyl ester group at position 2.
-
An amino group at position 4.
-
A methyl group on the nitrogen at position 1.
-
2.2. Synthesis
While a specific synthesis for this compound is not detailed in the available literature, general methods for the synthesis of substituted imidazoles can be adapted.[7][8][9] A plausible synthetic route could involve the cyclization of appropriate precursors followed by functional group manipulations.
Hypothesized Biological Activities Based on Structural Analogs
The biological activities of several structurally related aminoimidazole carboxylate derivatives provide clues to the potential therapeutic applications of this compound.
| Structurally Similar Compound | Observed Biological Activity | Potential Therapeutic Area | Reference |
| 1-(substituted)benzyl-5-aminoimidazole-4-carboxamides | Potent inhibitors of Trypanosoma cruzi | Antiparasitic | [10] |
| 1H-imidazole-2-carboxylic acid derivatives | Metallo-β-lactamase inhibitors | Antibacterial (resistance breaking) | [11] |
| 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide | Potent and specific inhibitor of Protein Kinase C-iota (PKC-ι) | Anticancer | [12] |
| Substituted 1H-benzo[d]imidazole derivatives | DNA minor groove binding agents and Topoisomerase I inhibitors | Anticancer | [13][14] |
| Various imidazole derivatives | General antimicrobial activity | Anti-infective | [4][15] |
Based on these analogs, it is reasonable to hypothesize that this compound may possess anticancer, antimicrobial (including antibacterial and antifungal), and/or enzyme-inhibitory activities.
Proposed Experimental Workflow for Biological Evaluation
The following is a recommended, tiered approach for the initial biological characterization of this compound.
Caption: Proposed tiered workflow for the biological evaluation of this compound.
Tier 1: Primary Screening
4.1.1. In Vitro Cytotoxicity Screening
This initial screen will determine if the compound exhibits broad anticancer activity.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-60 panel) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to final concentrations ranging from 0.01 µM to 100 µM. Add the compound solutions to the cells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
4.1.2. Broad-Spectrum Antimicrobial Screening
This assay will identify any antibacterial or antifungal properties of the compound.
Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare standardized inoculums of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) in appropriate broth.
-
Compound Preparation: Prepare a 2-fold serial dilution of the compound in broth in a 96-well plate, with concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Growth Assessment: Visually inspect the wells for turbidity or use a spectrophotometer to measure optical density at 600 nm. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC).
Tier 2: Hit Validation and Mechanism of Action
If the primary screens yield positive results, the following experiments should be conducted to validate the hits and begin to elucidate the mechanism of action.
Caption: Workflow for hit validation and mechanism of action studies.
4.2.1. Dose-Response Cytotoxicity Studies: For promising anticancer hits, perform detailed dose-response curves for a broader range of cancer cell lines to determine the IC₅₀ (half-maximal inhibitory concentration) values.
4.2.2. Cell Cycle and Apoptosis Assays: To understand how the compound affects cancer cells, perform flow cytometry analysis. Propidium iodide staining can be used to assess cell cycle distribution, while Annexin V/PI staining can quantify apoptosis.
4.2.3. Target-Based Enzyme Inhibition Assays: Based on the activities of structural analogs, test the compound's ability to inhibit specific enzymes. For example, a panel of protein kinases or topoisomerase I and II could be screened.
Conclusion
While this compound remains a molecule without a defined biological role, its structural features, shared with a class of pharmacologically active compounds, make it a compelling candidate for drug discovery efforts. The experimental workflows detailed in this guide provide a clear and logical path for its initial biological characterization. A systematic approach, beginning with broad phenotypic screens and progressing to more targeted mechanistic studies, will be crucial in uncovering the therapeutic potential of this novel imidazole derivative.
References
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1-(substituted)benzyl-5-aminoimidazole-4-carboxamides are potent orally active inhibitors of Trypanosoma cruzi in mice. Experientia. 1991 Jan 15;47(1):51-3. [Link]
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[Synthesis and pharmacologic action of substituted imidazolyl- and thiazolylmethylthioethylguanidine]. Arzneimittelforschung. 1987 Sep;37(9):1003-7. [Link]
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Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorg Med Chem. 2022 Oct 15;72:116993. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. 2023 May 26;28(11):4383. [Link]
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Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles. Farmaco Sci. 1976 Jun;31(6):393-402. [Link]
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Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2010, 2(2): 345-349. [Link]
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Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Org Lett. 2012 Nov 2; 14(21): 5546–5549. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022 Jan 10;7(3):2949-2965. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022, 7, 3, 2949–2965. [Link]
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A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences. 2016, 5(11), 661-682. [Link]
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1H-Imidazole, 1-methyl- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. 2022 Jan 14. [Link]
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Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Arch Toxicol. 2008 Jan;82(1):45-53. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. 2023; 28(11):4383. [Link]
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Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs. 2019 Jan;30(1):65-71. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (Basel). 2021 Dec; 14(12): 1250. [Link]
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A Senior Application Scientist's Guide to Methyl 4-Amino-1-Methyl-1H-Imidazole-2-Carboxylate Derivatives in Drug Discovery
Foreword: The imidazole nucleus represents one of the most versatile scaffolds in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of therapeutic agents.[3] This guide focuses on a specific, highly functionalized imidazole building block: Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate . We will explore its synthesis, derivatization potential, and strategic application in the development of novel therapeutics, moving beyond simple protocols to explain the underlying chemical principles that drive success in the laboratory.
The Core Scaffold: Synthesis and Characterization
The strategic value of any chemical series begins with a reliable and scalable synthesis of the core structure. This compound serves as a critical starting material, offering three points for diversification: the C4-amino group, the C2-ester, and the potential for further functionalization on the imidazole ring itself.
Retrosynthetic Analysis & Preferred Synthetic Route
A common and effective route to this scaffold begins with the nitration of a simpler imidazole precursor, followed by reduction. The synthesis of the related compound, methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, provides a strong template. This nitro-intermediate is a key precursor, which can then be reduced to the desired 4-amino compound.
A typical synthesis proceeds as follows:
-
Esterification & N-Methylation: Starting from a commercially available imidazole carboxylic acid, simultaneous or sequential esterification and N-methylation are performed.
-
Nitration: The resulting methyl 1-methyl-1H-imidazole-2-carboxylate is subjected to nitration to install the nitro group at the C4 position.
-
Reduction: The crucial step is the reduction of the 4-nitro group to the 4-amino group, yielding the target molecule.
Expert Insight: The choice of reducing agent in the final step is critical. While various methods exist (e.g., catalytic hydrogenation with Pd/C, metal reductions with SnCl2 or Fe/HCl), catalytic hydrogenation is often preferred for its clean reaction profile and high yield, minimizing the formation of side products and simplifying purification.
Workflow for Synthesis of the Core Scaffold
The following diagram outlines the logical flow for the synthesis of the key nitro-intermediate, a precursor to our target compound.
Caption: Synthesis of the nitro-imidazole precursor.[4]
Spectroscopic Characterization
Accurate characterization is paramount. For the nitro-precursor, Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate , the following data are expected:
-
¹H-NMR (CDCl₃): δ 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, N-CH₃), 3.93 (s, 3H, O-CH₃).[4]
-
EI-HRMS: m/z calculated for C₆H₇N₃O₄: 185.0437; a measured value would be very close to this.[4]
After reduction to the target This compound , significant shifts in the NMR spectrum would be observed, particularly the disappearance of the nitro-group's electron-withdrawing effect and the appearance of a broad singlet for the -NH₂ protons.
Derivatization Strategies for Library Synthesis
The power of this scaffold lies in its trifunctional nature, allowing for rapid library generation. The C4-amino group is the most common site for initial derivatization due to its nucleophilicity.
Acylation and Amide Bond Formation
The primary amino group is readily acylated to form a diverse range of amides. This is a cornerstone reaction in medicinal chemistry, allowing for the introduction of various functionalities to probe structure-activity relationships (SAR).
Experimental Protocol: General Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
-
Addition of Acid: Add the desired carboxylic acid (1.1 eq.).
-
Coupling Agent: Add a standard peptide coupling agent (e.g., HATU or HOBt/EDC) (1.2 eq.).
-
Base: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) to neutralize the acid formed.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, perform an aqueous workup to remove the coupling reagents and base. Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel chromatography.
Trustworthiness through Causality: The choice of a coupling agent like HATU is deliberate; it minimizes racemization for chiral carboxylic acids and is highly efficient, often leading to cleaner reactions and higher yields compared to older methods. The use of a non-nucleophilic base (DIPEA) is essential to prevent it from competing with the primary amine in reacting with the activated carboxylic acid.
Sulfonylation
Reaction with sulfonyl chlorides provides access to sulfonamides, a different class of compounds with distinct electronic and hydrogen-bonding properties compared to amides. The protocol is similar to acylation but often uses pyridine as both the solvent and base.
Reductive Amination
While less common for this specific scaffold, the amino group could theoretically be used in reductive amination with aldehydes or ketones to generate secondary amines, though this requires careful control to avoid over-alkylation.
Modification of the Ester
The C2-ester provides a secondary point for modification.
-
Hydrolysis: Saponification of the methyl ester with a base like LiOH or NaOH will yield the corresponding carboxylic acid. This introduces a new reactive handle and a negatively charged group, which can be crucial for targeting certain biological receptors.
-
Amidation: The resulting carboxylic acid can then be coupled with a diverse set of amines to form amides, creating derivatives not accessible from the initial scaffold.[5][6] This two-step process dramatically expands the chemical space that can be explored.
Derivatization Workflow
The following diagram illustrates the primary pathways for derivatizing the core scaffold.
Caption: Key derivatization pathways from the core scaffold.
Applications in Drug Discovery
Imidazole derivatives are ubiquitous in medicine, acting as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][3] The specific scaffold of 4-amino-1-methyl-1H-imidazole-2-carboxylate is a valuable pharmacophore for several reasons:
-
Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H in the unmethylated analogue) and acceptors (the pyridine-like nitrogen), while the C4-amino group and the C2-ester/amide provide additional points for interaction.[7]
-
Structural Rigidity: The planar imidazole ring provides a rigid core to orient substituents in a defined three-dimensional space, which is critical for high-affinity binding to biological targets.
-
Bioisosterism: The imidazole ring is often used as a bioisostere for other aromatic or heterocyclic systems, such as purines, to modulate physicochemical properties and biological activity.[5]
Case Study: Kinase Inhibitors
Many kinase inhibitors feature substituted heterocyclic cores that occupy the adenine-binding pocket of the ATP-binding site. The 4-aminoimidazole scaffold is well-suited to mimic the hydrogen bonding interactions of adenine. Derivatization at the C4-amino position allows for the introduction of groups that can extend into other regions of the kinase active site, conferring selectivity and potency.
Other Potential Therapeutic Areas
-
Antifungal Agents: N-cyano-1H-imidazole-4-carboxamide derivatives have shown promising antifungal activity, particularly against Rhizoctonia solani.[8]
-
Anticancer Agents: Bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands and can inhibit enzymes like topoisomerase, making them interesting anticancer candidates.[7] The structural features of our core scaffold align well with the requirements for such activity.
Quantitative Data Summary
While specific biological data for derivatives of this compound require targeted literature screening for a specific project, related compounds demonstrate the potential. For example, a study on N-cyano-1H-imidazole-4-carboxamides identified a lead compound with potent antifungal activity.
| Compound ID | Target Organism | EC₅₀ (µg/mL) | Reference |
| 12h | Rhizoctonia solani | 2.63 | [8] |
This table illustrates the type of quantitative data that would be generated during a drug discovery campaign to compare the potency of newly synthesized derivatives.
Conclusion
This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its accessible synthesis and versatile functional handles allow for the systematic exploration of chemical space. By understanding the rationale behind synthetic choices and derivatization strategies, researchers can efficiently generate libraries of novel compounds, accelerating the journey from a starting material to a potential therapeutic candidate.
References
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NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. Available at: [Link]
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Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2. PubChem. Available at: [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
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Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available at: [Link]
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Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. National Institutes of Health (NIH). Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Industrial production method of 4-amino-5-imidazole formamide.Google Patents.
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Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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(PDF) Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]
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Development of derivatization reagents bearing chiral 4-imidazolidinone for distinguishing primary amines from other amino acids and application to the liquid chromatography-tandem mass spectrometric analysis of miso. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC - NIH. Available at: [Link]
-
Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. Available at: [Link]
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.Google Patents.
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Spectroscopic Analysis of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. Due to the limited availability of public domain raw spectroscopic data for this specific compound, this guide will focus on the theoretical underpinnings of the expected spectral features based on its chemical structure. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing a robust framework for researchers who may synthesize or acquire this molecule. This guide will further outline the standard experimental protocols for obtaining high-quality spectroscopic data and will serve as a valuable resource for the analysis and interpretation of the spectra of this and structurally related compounds.
Introduction: The Significance of this compound
Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The specific substitution pattern of this compound, featuring an amino group, a methyl ester, and N-methylation, presents a unique electronic and steric profile that could lead to novel pharmacological properties. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of a compound of interest.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would exhibit distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Imidazole C5-H | ~6.0 - 7.0 | Singlet | 1H | The lone proton on the imidazole ring is expected to appear as a singlet in this region, influenced by the electron-donating amino group and the overall aromaticity. |
| Amino (-NH₂) | ~4.0 - 6.0 | Broad Singlet | 2H | The chemical shift of the amino protons is highly dependent on solvent and concentration and will likely appear as a broad singlet that is exchangeable with D₂O. |
| N-Methyl (-NCH₃) | ~3.5 - 4.0 | Singlet | 3H | The methyl group attached to the imidazole nitrogen is expected to be a sharp singlet. |
| Ester Methyl (-OCH₃) | ~3.7 - 4.2 | Singlet | 3H | The methyl group of the ester functionality will also appear as a sharp singlet, typically slightly downfield from other methyl groups. |
dot
Caption: Predicted ¹H NMR assignments for this compound.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | ~160 - 170 | The ester carbonyl carbon is expected in this downfield region. |
| Imidazole C2 | ~140 - 150 | The carbon atom bearing the ester group will be significantly downfield. |
| Imidazole C4 | ~135 - 145 | The carbon atom attached to the amino group will also be downfield. |
| Imidazole C5 | ~100 - 115 | The carbon atom bearing the lone proton is expected to be the most upfield of the ring carbons. |
| N-Methyl (-NCH₃) | ~30 - 40 | The N-methyl carbon will appear in the aliphatic region. |
| Ester Methyl (-OCH₃) | ~50 - 60 | The ester methyl carbon is typically found in this region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet | Characteristic of a primary amine. |
| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Medium to Weak | C-H stretching vibrations of the imidazole ring and methyl groups. |
| C=O Stretch (Ester) | 1700 - 1730 | Strong | A strong absorption band characteristic of the ester carbonyl group. |
| C=N and C=C Stretch (Imidazole) | 1500 - 1650 | Medium to Strong | Vibrations of the imidazole ring. |
| C-N Stretch | 1200 - 1350 | Medium | Stretching vibrations of the C-N bonds in the ring and the amino group. |
| C-O Stretch (Ester) | 1000 - 1300 | Strong | Characteristic C-O stretching of the ester group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion (M⁺): The exact mass of this compound (C₆H₉N₃O₂) is 155.07. In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 156.0771.
-
Predicted Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, loss of the entire ester group (-COOCH₃), and fragmentation of the imidazole ring.
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following standard protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.
-
To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
dot
Caption: Workflow for NMR data acquisition.
IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
For fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment on the parent ion.
-
Conclusion and Future Outlook
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While based on well-established principles, the definitive characterization of this molecule awaits the acquisition and publication of experimental data. Researchers synthesizing this compound are encouraged to perform the analyses outlined in this guide to confirm its structure and contribute this valuable data to the scientific community. The availability of such data will undoubtedly accelerate research and development efforts involving this and related imidazole derivatives.
References
Due to the absence of specific literature containing the experimental spectroscopic data for this compound, this section provides references to general but authoritative texts on spectroscopic methods.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
Potential Therapeutic Applications of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity.[1] Its unique electronic properties and hydrogen bonding capabilities have led to its incorporation into numerous clinically successful drugs.[2] This guide focuses on a specific, yet underexplored, imidazole derivative: methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate . While direct therapeutic applications of this compound are not yet extensively documented, its structural features suggest significant potential in several key therapeutic areas. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, plausible therapeutic applications based on related compounds, and a roadmap for its systematic evaluation.
Chemical Properties and Synthesis
Chemical Structure:
IUPAC Name: this compound CAS Number: 162085-97-4[3] Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.15 g/mol
A general synthetic workflow for substituted imidazoles is depicted below:
Caption: A generalized workflow for the synthesis of substituted imidazoles.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
Based on the biological activities of structurally related imidazole derivatives, we can hypothesize several promising therapeutic avenues for this compound.
Anticancer Activity
The imidazole scaffold is a common feature in many anticancer agents.[5] Structurally similar compounds, 4-amino-5-imidazolecarboxamide derivatives, are crucial intermediates in the synthesis of the alkylating agent temozolomide, used in the treatment of brain tumors.[6] This suggests that this compound could serve as a valuable building block for the development of novel cytotoxic or targeted anticancer therapies.
Proposed Mechanism of Action: The amino and carboxylate groups on the imidazole ring offer multiple points for chemical modification, allowing for the design of molecules that can interact with various cancer-related targets, such as kinases, polymerases, or microtubules.
Experimental Workflow for Anticancer Evaluation:
Caption: A typical workflow for the preclinical evaluation of a potential anticancer compound.
Antibacterial Agents: Targeting Metallo-β-Lactamases
The emergence of antibiotic resistance is a critical global health threat. One mechanism of resistance involves the production of metallo-β-lactamases (MBLs) by bacteria, which inactivate β-lactam antibiotics. Recent studies have identified 1H-imidazole-2-carboxylic acid derivatives as potent inhibitors of MBLs.[7] The carboxylate group in these inhibitors is crucial for coordinating with the zinc ions in the active site of the enzyme.
Proposed Mechanism of Action: this compound, possessing an imidazole-2-carboxylate core, could potentially act as an MBL inhibitor. The methyl ester could either be active as is or serve as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.
Experimental Protocol for MBL Inhibition Assay:
Objective: To determine the inhibitory activity of this compound against a representative MBL, such as VIM-2.
Materials:
-
Recombinant VIM-2 enzyme
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄)
-
Test compound (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
-
Calculate the initial reaction velocities and determine the IC₅₀ value of the test compound.
Central Nervous System (CNS) Applications: Anticonvulsant and Sedative Properties
A US patent from 1967 describes a class of imidazole carboxylates with potent anticonvulsant, hypnotic, and sedative activities.[8] These compounds were shown to be effective against chemically and electrically induced seizures. The general structure disclosed in the patent shares the imidazole carboxylate core with the topic compound.
Proposed Mechanism of Action: The exact mechanism for the reported CNS effects is not detailed in the patent, but it could involve modulation of GABAergic or glutamatergic neurotransmission, common pathways for anticonvulsant and sedative drugs.
Experimental Workflow for CNS Activity Screening:
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methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate literature review
An In-Depth Technical Guide to Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. As a substituted imidazole, it belongs to a class of molecules widely recognized as a "privileged scaffold" in medicinal chemistry, owing to the imidazole ring's unique electronic properties and its prevalence in numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview of this specific molecule, detailing its physicochemical properties, plausible synthetic methodologies, chemical reactivity, and its strategic importance as a versatile building block in the design and development of novel therapeutic agents. By synthesizing information from the broader field of imidazole chemistry and applying it to this specific structure, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage its potential in their work.
The Imidazole Scaffold: A Cornerstone of Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] This structure is not merely a synthetic curiosity but a fundamental component of many biological systems, most notably in the amino acid histidine and the hormone histamine.[2][4] Its significance in drug discovery stems from a unique combination of chemical attributes:
-
Amphoteric Nature : The imidazole ring can act as both a weak acid and a weak base, allowing it to participate in various biological interactions.[5][6] The N-1 proton is weakly acidic, while the sp²-hybridized N-3 nitrogen with its lone pair of electrons is basic.[6]
-
Aromaticity and Stability : The ring possesses a sextet of π-electrons, conferring aromatic stability.[2][3]
-
Hydrogen Bonding Capability : The imidazole nucleus can act as both a hydrogen bond donor (at N-1) and acceptor (at N-3), facilitating strong and specific interactions with biological targets like enzymes and receptors.[1][7]
-
Coordination with Metal Ions : The nitrogen lone pairs readily coordinate with metal ions, a critical feature for its role in the active sites of many metalloenzymes.[8]
These properties make imidazole derivatives exceptionally versatile pharmacophores, and they form the core of numerous approved drugs with a vast range of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents.[1][5][8] this compound represents a strategically substituted version of this scaffold, offering multiple points for chemical modification and library development.
Physicochemical Profile of this compound
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.
Chemical Structure and Nomenclature:
-
Systematic Name: this compound
-
CAS Number: 162085-97-4[9]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 155.15 g/mol | [9][10] |
| Molecular Formula | C₆H₉N₃O₂ | [9][10] |
| CAS Number | 162085-97-4 | [9] |
| Topological Polar Surface Area (TPSA) | 70.14 Ų | [10] |
| Predicted LogP | -0.2111 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 5 | [10] |
| Rotatable Bonds | 1 | [10] |
Spectroscopic Characterization Insights:
While specific spectra for this exact compound are proprietary, a skilled chemist can predict the key features based on its structure:
-
¹H NMR: Expect distinct singlets for the N-methyl and O-methyl protons. A singlet for the C5-H proton on the imidazole ring would also be present. The amino (-NH₂) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
-
¹³C NMR: Signals corresponding to the two methyl carbons, the three imidazole ring carbons (C2, C4, C5), and the carbonyl carbon of the ester group would be observed.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 155.15, with characteristic fragmentation patterns involving the loss of the methoxy group or the entire ester functionality.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine, C=O stretching for the ester carbonyl, and C=N/C=C stretching characteristic of the imidazole ring.
Synthesis and Chemical Reactivity
The synthesis of polysubstituted imidazoles is a well-explored area of organic chemistry, with numerous named reactions and multi-component strategies available.[11][12][13]
Proposed Synthetic Protocol
A plausible and efficient route to synthesize this compound can be adapted from established methods for creating substituted imidazole carboxylates. The following protocol is a logical, field-proven approach based on the reaction of an amidine precursor with a suitable cyclization partner.
Experimental Protocol: Two-Step Synthesis
Step 1: Formation of N-methyl-2-cyanoacetamide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add ethyl cyanoacetate (1 equiv.) and anhydrous ethanol (2 mL per mmol of ester).
-
Reaction: Slowly bubble methylamine gas through the solution or add a 40% aqueous solution of methylamine (1.2 equiv.) dropwise. The choice of gaseous vs. aqueous methylamine depends on scale and available resources; the gaseous form avoids water, which can complicate subsequent steps.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 2-4 hours).
-
Workup: Remove the solvent under reduced pressure. The resulting crude N-methyl-2-cyanoacetamide can often be used directly in the next step without further purification.
Step 2: Cyclization to this compound
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the crude N-methyl-2-cyanoacetamide (1 equiv.) in anhydrous methanol.
-
Base Addition: Add a solution of sodium methoxide in methanol (1.1 equiv., 25 wt%) dropwise at room temperature. Stir for 30 minutes. This step is critical as it deprotonates the active methylene group, forming the nucleophile required for cyclization. The base must be anhydrous to prevent hydrolysis of the ester group.
-
Cyclization: The mechanism proceeds via an intramolecular cyclization where the newly formed carbanion attacks the nitrile carbon, followed by tautomerization to form the aromatic imidazole ring.
-
Esterification (if starting from a different precursor): This protocol assumes an in-situ formation that leads to the desired product. An alternative route involves creating the amino-imidazole core first, followed by esterification, but the one-pot cyclization is more efficient.
-
Quenching & Isolation: Once the reaction is complete (monitored by TLC), carefully neutralize the mixture with acetic acid. Remove the methanol under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Diagram: Proposed Synthetic Workflow
Caption: Conceptual binding of an imidazole derivative in a kinase active site.
Pharmacokinetic Considerations for Imidazole-Based Drugs
The pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate is critical to its success. For imidazole-containing compounds, several general principles apply:
-
Solubility: The polar nature of the imidazole ring can enhance aqueous solubility, which is often beneficial for oral bioavailability. [6]However, the overall solubility is highly dependent on the substituents. The ester group in our title compound is relatively lipophilic, while the amino group is hydrophilic.
-
Metabolism: Imidazole rings can be subject to metabolism by Cytochrome P450 enzymes. The methyl ester group is a potential site of hydrolysis by esterase enzymes in the plasma and liver, which would convert the molecule into its corresponding carboxylic acid. [14]This can be a metabolic liability or a deliberate prodrug strategy.
-
Distribution: The distribution of imidazole drugs varies widely. Some, like the antifungal ketoconazole, have broad distribution, while others may be designed for specific tissue targeting. [15][16] The specific structure of this compound, with its balance of polar and nonpolar groups, suggests it would have moderate cell permeability, a feature that can be fine-tuned through derivatization.
Conclusion and Future Outlook
This compound is more than just a catalog chemical; it is a strategically designed building block poised for significant application in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse compound libraries, enabling the exploration of vast chemical space in the search for novel therapeutics. While its intrinsic biological activity may be modest, its true power is realized when it is incorporated as a central scaffold in more complex molecules targeting a range of diseases from cancer to infectious agents.
Future research should focus on leveraging this intermediate in combinatorial synthesis workflows and exploring its utility in fragment-based drug discovery. The continued development of novel synthetic methods to access this and related substituted imidazoles will further empower chemists to design the next generation of targeted, effective, and safe medicines.
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Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437. [Link]
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Gupta, P., et al. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-15. [Link]
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Ahmad, I., et al. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Catalysts, 14(3), 193. [Link]
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Bhat, V. G., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300760. [Link]
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A. A., et al. (2022). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-218. [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939–3954. [Link]
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de Freitas, R. P., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(1), 93. [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3954. [Link]
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Acar, Ç., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 8(3), 3298–3313. [Link]
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Wang, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]
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Al-Qtaishat, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755. [Link]
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Wang, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]
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Vasile, F., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(1), 245. [Link]
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Taniguchi, K., et al. (1994). Correlation between pharmacokinetics and pharmacologic effects of a new imidazole thromboxane synthetase inhibitor. Drug Metabolism and Disposition, 22(3), 439-444. [Link]
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Li, M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1735–1744. [Link]
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Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics. Postgraduate Medical Journal, 55(647), 662–666. [Link]
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PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-4-carboxylate. Retrieved January 9, 2026, from [Link]
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Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Research & Reviews: Journal of Chemistry, 6(2). [Link]
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Bansal, Y., & Bansal, G. (2021). Synthesis and therapeutic potential of imidazole containing compounds. RSC Medicinal Chemistry, 12(3), 356–382. [Link]
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Kumari, S., et al. (2010). Imidazole and its biological activities: A review. Der Chemica Sinica, 1(3), 36-47. [Link]
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Apostolatos, A. H., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anti-cancer drugs, 30(1), 65–71. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3125–3142. [Link]
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El-Abbaday, A. A., et al. (2001). Synthesis and Characterization of Some New Aminoimidazoles. E-Journal of Chemistry, 2(1), 1-6. [Link]
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An In-depth Technical Guide to the Safe Handling of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
This guide provides comprehensive safety and handling protocols for methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound often utilized in pharmaceutical research and drug development. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established best practices for structurally similar imidazole derivatives and aromatic amines. The protocols herein are designed to establish a self-validating system of safety, grounded in the principles of risk mitigation and experimental integrity.
Compound Profile and Hazard Assessment
Table 1: Chemical and Physical Properties (Inferred and Known)
| Property | Value/Information | Source/Rationale |
| CAS Number | 162085-97-4 | BLDpharm[1] |
| Molecular Formula | C6H9N3O2 | Inferred from structure |
| Molecular Weight | 155.16 g/mol | Inferred from structure |
| Appearance | Likely a solid | Based on similar imidazole esters |
| Storage Temperature | Freezer, under -20°C, sealed in dry, dark place | BLDpharm[1] |
Due to the lack of specific hazard data for this compound, a conservative approach to handling is warranted. The primary hazards associated with similar imidazole compounds include:
-
Skin and Eye Irritation/Corrosion: Many imidazole derivatives can cause irritation or severe burns upon contact.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[4][5]
-
Toxicity upon Ingestion: Oral toxicity is a concern with many heterocyclic amines.[3]
Personal Protective Equipment (PPE): A Multi-level Approach
The selection of appropriate PPE is the cornerstone of safe handling. A risk-based assessment should be conducted before any procedure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Level of Protection | Equipment | Rationale and Best Practices |
| Standard Laboratory Use | ANSI Z87.1-compliant safety glasses or goggles, nitrile gloves, fully buttoned lab coat.[3][6] | Protects against accidental splashes and contact with small quantities of the compound. Always check glove compatibility charts and inspect for pinholes before use.[3][6] |
| Handling Powders or Generating Aerosols | In addition to standard PPE, use a certified chemical fume hood.[2][6] A NIOSH-approved respirator with particulate filters may be required if a fume hood is not available or if exposure limits are exceeded.[2][5] | Minimizes inhalation of airborne particles. Work within the sash of the fume hood to ensure containment. |
| Large Quantities or High-Risk Operations | Chemical splash goggles and a face shield, chemical-resistant apron or coveralls, and double-gloving (e.g., nitrile inner, neoprene outer). | Provides enhanced protection during weighing of large quantities, reactions with vigorous stirring, or potential for significant splashing. |
Diagram 1: PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Laboratory Handling and Storage Protocols
Adherence to strict protocols is essential to prevent exposure and maintain compound integrity.
General Handling
-
All work with this compound, especially in solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Use tools such as spatulas and weighing paper appropriate for handling solids.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance.[2][3]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Storage
-
Store the compound in a tightly sealed container in a freezer at temperatures below -20°C.[1]
-
The storage area should be dry and protected from light.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3]
-
The storage location should be a designated, secured area.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency can significantly mitigate potential harm.
Spill Response
Diagram 2: Chemical Spill Response Protocol
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A Technical Guide to the Solubility of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: Principles, Methodologies, and Influential Factors
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key imidazole derivative with significant potential in pharmaceutical research and development. In the absence of extensive published solubility data for this specific compound, this whitepaper serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, details the gold-standard experimental protocols for its determination, and explores the critical physicochemical factors that influence the solubility of aminoimidazole compounds. By equipping researchers with a robust understanding of solubility determination, this guide aims to facilitate more informed decision-making in preclinical development, formulation design, and process chemistry.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that profoundly impacts the developability of a pharmaceutical compound. For active pharmaceutical ingredients (APIs), aqueous solubility is a critical determinant of bioavailability, influencing the rate and extent of drug absorption. Poor solubility can lead to inadequate in vivo exposure, variable clinical outcomes, and significant challenges in formulation development.
This compound, as a member of the substituted imidazole class, presents a unique set of physicochemical characteristics. The imidazole ring, along with the amino and carboxylate functional groups, suggests a potential for pH-dependent solubility and interactions with various solvent systems. Understanding and accurately quantifying the solubility of this molecule is therefore a prerequisite for its successful progression through the drug development pipeline. This guide provides the theoretical framework and practical methodologies to achieve this.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. At a given temperature and pressure, a saturated solution exists in equilibrium with the undissolved solid. This equilibrium is a dynamic state where the rate of dissolution of the solid is equal to the rate of precipitation from the solution.
The solubility of a compound is influenced by several factors, including:
-
The physicochemical properties of the solute and solvent: The principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The presence of functional groups capable of hydrogen bonding, such as the amino and ester groups in this compound, will significantly influence its interaction with protic and aprotic solvents.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, there are exceptions.
-
pH of the solution: For ionizable compounds, such as those containing acidic or basic functional groups, pH is a critical determinant of solubility. The amino group and the imidazole ring system in this compound are basic and will be protonated at low pH, increasing aqueous solubility. The solubility of many compounds is strongly dependent on the pH of the solution[1]. For instance, the anion in many sparingly soluble salts is the conjugate base of a weak acid that may become protonated in solution[1].
-
Crystalline form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. The stable polymorph will generally have the lowest solubility.
Experimental Determination of Thermodynamic Solubility: Methodologies
Accurate determination of thermodynamic (equilibrium) solubility is crucial. The shake-flask method is widely regarded as the "gold standard" for this purpose due to its reliability and direct measurement of the equilibrium state.[2][3]
The Shake-Flask Method: A Step-by-Step Protocol
The shake-flask method involves equilibrating an excess amount of the solid compound with a specific solvent over a defined period until a saturated solution is formed.
Protocol:
-
Preparation: Add an excess of crystalline this compound to a known volume of the desired solvent (e.g., purified water, buffers of different pH, or organic solvents) in a sealed, inert container. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker or rotator is ideal.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid phase by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method.
Figure 1. Experimental workflow for the shake-flask solubility determination method.
Analytical Techniques for Concentration Determination
The choice of analytical technique is critical for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for determining the concentration of a compound in solution.[4][5][6][7] A validated HPLC method with a suitable detector (e.g., UV-Vis) should be used. A calibration curve is constructed using standard solutions of known concentrations to quantify the analyte in the diluted supernatant.[5]
-
UV/Visible Spectrophotometry: This technique is simpler and faster than HPLC but is less specific.[8][9] It is suitable if the compound has a strong chromophore and there are no interfering substances in the solvent matrix. The Beer-Lambert law is used to relate absorbance to concentration, requiring the generation of a standard curve.[8][9]
-
Potentiometric Titration: For ionizable compounds, potentiometric titration can be a powerful method to determine solubility limits, particularly for those that are poorly water-soluble.[10][11][12][13][14] This technique exploits the pH-active groups of the molecule.
Key Factors Influencing the Solubility of this compound
pH-Dependent Solubility
The presence of the amino group and the imidazole moiety makes the solubility of this compound inherently pH-dependent.
-
At low pH (acidic conditions): The amino group and the imidazole ring will be protonated, leading to the formation of a cationic species. This charged form will exhibit significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules. The solubility of many compounds is strongly influenced by the pH of the solution[1].
-
At neutral and high pH (alkaline conditions): The compound will exist predominantly in its neutral, free base form. The solubility in this state will be lower and is referred to as the intrinsic solubility.
A comprehensive solubility assessment should, therefore, involve determining the solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). The solubility of amino acids, for example, is affected by the pH of the solution as they dissociate into different ionic forms in an aqueous environment[15].
Figure 2. The influence of pH on the aqueous solubility of an aminoimidazole compound.
Temperature Dependence
The solubility of a compound can vary with temperature. For most solids, solubility increases with increasing temperature.[16][17][18] It is advisable to determine the solubility at different temperatures, for example, at ambient temperature (25 °C) and physiological temperature (37 °C). This information is valuable for understanding potential precipitation upon storage or during in vivo administration.
Solvent Effects
While aqueous solubility is paramount for physiological relevance, understanding the solubility in organic solvents is crucial for synthesis, purification, and formulation development. A solubility screen in a panel of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) provides valuable data for process chemistry and the development of non-aqueous formulations.
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and concise manner.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| pH 1.2 Buffer | 25 | Data | Data | Shake-Flask/HPLC |
| pH 6.8 Buffer | 25 | Data | Data | Shake-Flask/HPLC |
| Water | 25 | Data | Data | Shake-Flask/HPLC |
| Ethanol | 25 | Data | Data | Shake-Flask/HPLC |
| pH 1.2 Buffer | 37 | Data | Data | Shake-Flask/HPLC |
| pH 6.8 Buffer | 37 | Data | Data | Shake-Flask/HPLC |
Note: This table is illustrative. The "Data" fields should be populated with experimentally determined values.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this compound is not yet widely available, the methodologies outlined herein, particularly the gold-standard shake-flask method coupled with HPLC analysis, provide a robust pathway for its accurate measurement. A thorough characterization of its pH-dependent and temperature-dependent solubility will be instrumental in guiding its development as a potential therapeutic agent. Future work should focus on generating this empirical data and correlating it with the compound's solid-state properties and in vivo performance.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.
- Avdeef, A. (2003).
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Stability of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: An In-depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from related imidazole compounds and established principles of drug degradation to present a robust framework for stability assessment. This guide outlines potential degradation pathways under various stress conditions, provides detailed protocols for conducting forced degradation studies, and discusses the development of a stability-indicating analytical method. The insights herein are intended to empower researchers and drug development professionals to anticipate stability challenges, design effective analytical strategies, and ensure the quality and reliability of this important chemical entity.
Introduction: The Significance of Stability in Drug Development
The chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate like this compound is a cornerstone of drug development. A thorough understanding of a molecule's behavior under various environmental conditions—such as pH, temperature, light, and in the presence of oxidative agents—is paramount for ensuring product quality, safety, and efficacy. Stability studies are not merely a regulatory requirement; they provide invaluable insights into a molecule's intrinsic properties, informing decisions on formulation, packaging, storage conditions, and shelf-life.
Forced degradation studies, a critical component of this assessment, are designed to accelerate the degradation of a molecule under conditions more severe than those it would typically encounter. These studies are instrumental in elucidating degradation pathways, identifying potential degradation products, and developing and validating stability-indicating analytical methods capable of separating and quantifying the parent molecule from its degradants.
Molecular Structure and Predicted Stability Liabilities
The chemical structure of this compound features several functional groups that may be susceptible to degradation under stress conditions. A proactive analysis of these structural alerts is the first step in designing a comprehensive stability study.
-
Imidazole Ring: The imidazole nucleus, while aromatic, can be susceptible to oxidation and photolytic degradation. The electron-rich nature of the ring makes it a target for electrophilic attack and oxidative processes.[1]
-
Amino Group (-NH2): The primary amino group is a potential site for oxidation, which can lead to the formation of colored degradants. It can also participate in reactions with excipients or other reactive species.
-
Methyl Ester (-COOCH3): Ester groups are known to be susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the formation of the corresponding carboxylic acid.
-
N-Methyl Group (-N-CH3): While generally stable, N-alkyl groups on imidazole rings can be involved in thermal decomposition pathways, such as nucleophilic substitution.[2]
Based on this structural analysis, the primary anticipated degradation pathways for this compound are hydrolysis of the methyl ester, oxidation of the imidazole ring and/or the amino group, and photodegradation.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound. Based on safety data sheets for this and structurally related compounds, the following conditions are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Inert atmosphere is also advisable for long-term storage to prevent oxidation.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE) to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
Forced Degradation Studies: A Proposed Framework
A comprehensive forced degradation study is essential to understand the stability profile of this compound. The following sections outline a proposed experimental design.
Development of a Stability-Indicating Analytical Method
Prior to initiating forced degradation studies, a robust stability-indicating analytical method must be developed and validated. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.
Key Considerations for Method Development:
-
Column: A C18 column is a common choice for separating polar and non-polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide the best separation of the parent compound from its potential degradation products.
-
pH: The pH of the mobile phase should be carefully controlled to ensure consistent retention times and peak shapes, especially given the basic nature of the amino and imidazole groups.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection of both the parent compound and any degradants.
-
Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols for Forced Degradation
The following protocols are proposed for the forced degradation of this compound. It is recommended to aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
4.2.1. Hydrolytic Degradation
-
Acidic Conditions:
-
Prepare a solution of the compound in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis by the stability-indicating HPLC method.
-
-
Basic Conditions:
-
Prepare a solution of the compound in 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Conditions:
-
Prepare a solution of the compound in purified water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals and analyze.
-
4.2.2. Oxidative Degradation
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or water).
-
Add a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals and analyze immediately.
-
4.2.3. Thermal Degradation
-
Solid State:
-
Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).
-
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.
-
-
Solution State:
-
Prepare a solution of the compound in a suitable solvent.
-
Incubate the solution at 60°C, protected from light.
-
Withdraw aliquots at various time points and analyze.
-
4.2.4. Photolytic Degradation
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Expose the solution to a light source capable of emitting both UV and visible light, as specified in ICH guideline Q1B. A photostability chamber is recommended.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw aliquots from both the exposed and control samples at various time points and analyze.
-
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Parent | No. of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | [Data to be filled] | [Data to be filled] |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | [Data to be filled] | [Data to be filled] |
| Neutral Hydrolysis | Water | 24 hours | 60°C | [Data to be filled] | [Data to be filled] |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temp. | [Data to be filled] | [Data to be filled] |
| Thermal (Solid) | - | 48 hours | 80°C | [Data to be filled] | [Data to be filled] |
| Thermal (Solution) | - | 24 hours | 60°C | [Data to be filled] | [Data to be filled] |
| Photolytic | ICH Q1B | [Exposure level] | Controlled | [Data to be filled] | [Data to be filled] |
Proposed Degradation Pathways and Structural Elucidation
Based on the forced degradation data, the structures of the major degradation products should be elucidated using techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and, if necessary, isolation and characterization by nuclear magnetic resonance (NMR) spectroscopy.
Predicted Degradation Products:
-
Hydrolysis Product: 4-amino-1-methyl-1H-imidazole-2-carboxylic acid (from hydrolysis of the methyl ester).
-
Oxidative Products: N-oxides, hydroxylated imidazole ring derivatives, or products of oxidative deamination.
-
Photolytic Products: May involve complex rearrangements or dimerization of the imidazole ring.[4]
Visualization of Workflows and Pathways
Diagram 1: General Workflow for Stability Assessment
Caption: A systematic workflow for assessing the stability of a pharmaceutical intermediate.
Diagram 2: Predicted Primary Degradation Pathways
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The Strategic Utility of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in Modern Organic Synthesis
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and biological significance.[1][2] Within the diverse family of imidazole-based building blocks, methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate emerges as a particularly strategic intermediate. Its densely functionalized core, featuring a nucleophilic amino group and an electrophilic ester, offers a powerful platform for the construction of complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of this valuable building block, offering field-proven insights for researchers and professionals in drug development and organic synthesis.
Introduction: The Imidazole Core and the Advantage of Polysubstitution
Heterocyclic compounds are fundamental to the design of novel molecules with unique properties.[1] Among these, imidazoles are ubiquitous in nature and form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The distinct chemical environment created by the two nitrogen atoms within the five-membered aromatic ring imparts a unique combination of reactivity and stability.
This compound (CAS 162085-97-4) is a polysubstituted imidazole that offers significant advantages in synthetic design. The strategic placement of the amino and methyl carboxylate groups allows for a range of selective transformations, making it a versatile precursor for a variety of complex molecular architectures.
Synthesis and Characterization
While a definitive, publicly available, step-by-step synthesis of this compound is not extensively documented in mainstream chemical literature, its synthesis can be logically deduced from established methods for preparing substituted imidazoles. A plausible and efficient synthetic route is outlined below, drawing inspiration from known imidazole syntheses.
Proposed Synthetic Protocol
A robust synthesis would likely involve a multi-step sequence, culminating in the formation of the substituted imidazole ring. One potential pathway involves the cyclization of a suitably functionalized acyclic precursor.
Step 1: Synthesis of an N-methylated glycine ester derivative. Step 2: Formation of an amidine intermediate. Step 3: Cyclization to form the imidazole core.
A generalized reaction scheme is presented below:
Caption: Conceptual workflow for the synthesis of the target imidazole.
Detailed Experimental Protocol (Hypothesized):
-
Preparation of Methyl 2-(methylamino)acetate: To a solution of methyl glycinate hydrochloride (1.0 eq) in methanol, add potassium carbonate (2.5 eq) and methyl iodide (1.2 eq). Stir the reaction mixture at room temperature for 24 hours. Filter the solids and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Formation of the Formamidine Intermediate: React methyl 2-(methylamino)acetate with a suitable formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), at an elevated temperature to yield the corresponding enamine.
-
Cyclization and Amination: The enamine intermediate can then be reacted with a source of ammonia, followed by an oxidative cyclization step to introduce the second nitrogen atom and form the aromatic imidazole ring.
Characterization and Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.0-7.5 (s, 1H, C5-H), ~5.0-5.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~3.6 (s, 3H, N-CH₃) |
| ¹³C NMR | δ (ppm): ~160-165 (C=O), ~140-145 (C4-NH₂), ~130-135 (C2), ~110-115 (C5), ~50-55 (OCH₃), ~30-35 (N-CH₃) |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1720 (C=O stretch), ~1600 (C=N stretch) |
| MS (m/z) | Expected [M]+ at 169.08 |
Utility as a Building Block in Organic Synthesis
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The 4-amino group serves as a potent nucleophile, while the 2-carboxylate offers an electrophilic handle. This dual reactivity allows for a variety of transformations to build more complex molecular scaffolds.
Reactions Involving the Amino Group
The primary amino group is a key site for derivatization. It can readily participate in reactions such as acylation, alkylation, and condensation to form a wide array of derivatives.
3.1.1. Acylation and Amide Bond Formation
The amino group can be acylated with acid chlorides or activated carboxylic acids to form amides. This is a common strategy for introducing diverse side chains and building larger molecules. For instance, the reaction with another heterocyclic carboxylic acid can lead to complex, polycyclic structures.[4]
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Tautomerism in Substituted Imidazole Carboxylates: A Technical Guide for Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents. Its unique electronic properties and capacity for proton exchange give rise to the phenomenon of tautomerism, a dynamic equilibrium between structural isomers. When substituted with carboxylate functionalities, the tautomeric landscape of the imidazole ring becomes a critical determinant of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive exploration of tautomerism in substituted imidazole carboxylates. We will delve into the fundamental principles governing this equilibrium, the profound influence of substituent effects, and the advanced analytical techniques employed for its characterization. By synthesizing theoretical underpinnings with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically navigate and harness the complexities of tautomerism in the design of novel therapeutics.
The Crucial Role of Tautomerism in Imidazole-Based Drug Design
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, can exist in two primary tautomeric forms due to the migration of a proton between the nitrogens.[1][2][3] This seemingly subtle isomeric shift has profound implications in drug discovery and development.[4][5] The position of the proton dictates the hydrogen bond donor-acceptor pattern, which in turn governs molecular recognition events at the active sites of biological targets.[6][7] Furthermore, the tautomeric equilibrium influences key physicochemical properties such as pKa, solubility, and lipophilicity, all of which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
For substituted imidazole carboxylates, the interplay between the electron-withdrawing carboxylate group and other substituents on the ring creates a nuanced tautomeric balance. Understanding and predicting this balance is not merely an academic exercise; it is a strategic imperative in the rational design of imidazole-based drugs. The failure to account for tautomerism can lead to misinterpretation of structure-activity relationships (SAR), unpredictable pharmacokinetic behavior, and ultimately, the failure of promising drug candidates.
Deciphering the Tautomeric Landscape: A Multi-faceted Approach
The characterization of tautomeric equilibria in substituted imidazole carboxylates necessitates a synergistic application of spectroscopic, crystallographic, and computational methodologies. Each technique provides a unique and complementary piece of the puzzle, allowing for a comprehensive understanding of the system.
Spectroscopic Interrogation: Unveiling Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing tautomeric equilibria in solution.[8] In cases of slow exchange on the NMR timescale, distinct signals for each tautomer can be observed.[9][10] However, for many imidazole systems, the proton exchange is rapid, resulting in time-averaged signals.[11] In such instances, the chemical shifts of the ring carbons, particularly C4 and C5, can be diagnostic of the predominant tautomer.[8][11] Computational calculations of NMR chemical shifts for each tautomer can be correlated with experimental data to infer the equilibrium position.[11]
Experimental Protocol: 13C NMR for Tautomer State Identification [8][11]
-
Sample Preparation: Dissolve a precisely weighed sample of the substituted imidazole carboxylate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis: Identify and assign the chemical shifts of the imidazole ring carbons (C2, C4, and C5).
-
Computational Correlation (Causality): Perform Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional and a 6-31G(d,p) basis set) to predict the 13C NMR chemical shifts for both possible tautomers.[9][10] The choice of this level of theory provides a good balance between accuracy and computational cost for predicting NMR parameters in such systems.
-
Equilibrium Assessment: Compare the experimentally observed chemical shifts with the calculated values for each tautomer. The closer the experimental values are to a particular calculated set, the more that tautomer is favored in solution. For rapidly exchanging systems, the experimental shift will be a weighted average, and the relative populations can be estimated.
Crystallographic Analysis: A Static Snapshot in the Solid State
Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information, including the precise location of the proton on the imidazole ring in the solid state.[12][13][14] This technique offers a definitive "snapshot" of the preferred tautomer in the crystalline form. However, it is crucial to recognize that the solid-state structure may not always reflect the tautomeric equilibrium present in solution due to packing forces and intermolecular interactions.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction [13][14]
-
Crystallization (The Critical Step): Grow high-quality single crystals of the substituted imidazole carboxylate. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The quality of the crystal directly dictates the quality of the diffraction data.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, including the position of the N-H proton.
-
Analysis of Intermolecular Interactions: Analyze the crystal packing to identify hydrogen bonding and other intermolecular interactions that may stabilize a particular tautomer in the solid state.
Computational Chemistry: Predicting and Rationalizing Tautomeric Preferences
Quantum chemical calculations are an indispensable tool for predicting the relative stabilities of tautomers and for rationalizing experimental observations.[16][17] By calculating the gas-phase energies or energies in a simulated solvent environment, one can predict the favored tautomer.[9] These calculations can also provide insights into the geometric and electronic differences between tautomers.
Computational Protocol: DFT-Based Tautomer Stability Prediction
-
Structure Generation: Build the 3D structures of both tautomers of the substituted imidazole carboxylate using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT method and basis set (e.g., B3LYP/6-311++G**).[16] This level of theory is chosen for its proven accuracy in determining the geometries and relative energies of such heterocyclic systems.
-
Energy Calculation: Calculate the single-point energies of the optimized structures. To obtain more accurate relative energies, it is advisable to include zero-point vibrational energy (ZPVE) corrections.
-
Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Analysis: The tautomer with the lower calculated energy is predicted to be the more stable form. The energy difference between the tautomers can be used to estimate the equilibrium constant.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers is influenced by a combination of intramolecular and intermolecular factors.
Electronic Effects of Substituents
The electronic nature of the substituents on the imidazole ring plays a paramount role in determining tautomeric preference. Electron-withdrawing groups (EWGs), such as the carboxylate group, will influence the acidity of the N-H protons and the basicity of the nitrogen lone pairs. The position of these substituents relative to the nitrogen atoms is critical.
Steric Hindrance
Bulky substituents can sterically favor one tautomer over the other by minimizing unfavorable steric interactions.
Solvent Effects
The polarity and hydrogen-bonding capabilities of the solvent can significantly impact the tautomeric equilibrium. Polar, protic solvents may stabilize one tautomer through hydrogen bonding interactions.
pH
The pH of the medium can have a dramatic effect, as protonation or deprotonation of the imidazole ring or the carboxylate group will shift the equilibrium.[6]
Synthesis of Substituted Imidazole Carboxylates
A variety of synthetic strategies have been developed for the preparation of substituted imidazole carboxylates. One-pot multicomponent reactions are often favored for their efficiency and atom economy.[18] Microwave-assisted synthesis can also be employed to accelerate reaction times and improve yields.[18] The choice of starting materials allows for the modulation of substituents at various positions on the imidazole ring.[18][19]
Illustrative Synthetic Scheme: One-Pot Microwave-Assisted Synthesis [18]
Caption: A generalized workflow for the one-pot synthesis of substituted imidazole-4-carboxylates.
Data-Driven Insights: A Quantitative Overview
While a comprehensive database of tautomeric equilibrium constants for all substituted imidazole carboxylates is beyond the scope of this guide, the following table summarizes representative data to illustrate the influence of substituents and analytical methods.
| Substituent Pattern | Method | Predominant Tautomer | Key Findings | Reference |
| 4(5)-Methylimidazole | 13C NMR & DFT | Dependent on H-bonding | The difference in 13C chemical shifts between C4 and C5 is diagnostic of the tautomer state. | [8][11] |
| 2-Phenyl-1H-imidazole-4(5)-carbaldehyde | 13C CP-MAS NMR & DFT | Co-existence in solid state | Fast tautomerization in solution hinders characterization by conventional NMR. | [9][10] |
| Histidine-containing peptides | 1H NMR Titration | N1-H tautomer slightly favored | Microscopic pK values for each tautomer can be determined. | [20] |
Conclusion and Future Directions
The tautomerism of substituted imidazole carboxylates is a multifaceted phenomenon with profound implications for drug discovery and development. A thorough understanding of the factors governing tautomeric equilibrium and the application of a multi-pronged analytical approach are essential for the rational design of effective and safe therapeutics. Future research in this area will likely focus on the development of more accurate predictive models for tautomeric preferences in various environments and the exploration of novel synthetic methodologies to access a wider range of substituted imidazole carboxylates. As our understanding of the intricate interplay between tautomerism and biological activity deepens, so too will our ability to design the next generation of imidazole-based medicines.
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Stoyanov, S., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(11), 3326. [Link]
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Grendze, M. P., & Balaban, A. T. (1983). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry, 48(10), 1736–1738. [Link]
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ChemEurope. (n.d.). Tautomer. [Link]
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Kubicki, M. (2007). Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties. Crystal Growth & Design, 7(11), 2244-2247. [Link]
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Zinn, S. O., et al. (2020). Rotational spectroscopy of imidazole: Accurate spectroscopic information for three vibrationally excited states and the heavy-atom isotopologues up to 295 GHz. Astronomy & Astrophysics, 642, A212. [Link]
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Healy, P. C., et al. (2018). Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2- vs. 4-Substituted Imidazoles. Inorganica Chimica Acta, 471, 535-543. [Link]
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Kumar, S., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Journal of Molecular Structure, 1160, 35-43. [Link]
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Verma, A., & Singh, D. (2021). Tautomerism in imidazole unit. Journal of Molecular Structure, 1230, 129871. [Link]
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Pérez-Mendoza, M., et al. (2011). Supplementary Information for: A straightforward solvent-free synthesis of microporous zinc and cobalt imidazolates with the SOD topology. Chemical Communications, 47(37), 10418-10420. [Link]
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crystal structure of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
An In-Depth Technical Guide to the Structural Elucidation of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
A Guide for Researchers in Medicinal Chemistry and Drug Development
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to endogenous purines and its potential as a scaffold in drug design. Understanding its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this target compound. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating framework for obtaining a high-resolution crystal structure.
Introduction: The Rationale for Structural Analysis
The imidazole core is a privileged scaffold in pharmaceutical development, appearing in numerous approved drugs. The specific substitution pattern of this compound, featuring an amino group and a methyl ester, presents key functionalities for molecular interactions. The primary amino group can act as a hydrogen bond donor, while the ester carbonyl and imidazole nitrogen atoms are potential hydrogen bond acceptors. The precise spatial arrangement of these groups, dictated by the crystal packing forces, governs how the molecule will interact with biological targets such as enzymes or receptors.
Therefore, obtaining a definitive crystal structure is not merely an academic exercise; it is a critical step in understanding the molecule's physicochemical properties, predicting its binding modes, and guiding the design of next-generation analogs with improved potency and selectivity. This guide provides the technical blueprint for achieving that goal.
Synthesis and Purification: A Pathway to High-Purity Material
The prerequisite for successful crystallization is the availability of highly pure material (>98%). The synthesis of this compound can be approached through established heterocyclic chemistry routes. A plausible and efficient pathway is outlined below.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
-
Cyclization: In an inert atmosphere (Argon or Nitrogen), dissolve diaminomaleonitrile in an excess of triethyl orthoformate. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: This is a standard condensation-cyclization reaction to form the imidazole ring. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Hydrolysis and Esterification: Upon completion, cool the reaction mixture and carefully add an aqueous solution of hydrochloric acid. This hydrolyzes the intermediate orthoformate and other reactive species. The solvent is then removed under reduced pressure. The residue is taken up in methanol, and a catalytic amount of sulfuric acid is added. The solution is refluxed to achieve esterification.
-
N-Methylation: The resulting crude methyl imidazolecarboxylate is then subjected to N-methylation. A common and effective method involves dissolving the intermediate in a polar aprotic solvent like DMF or acetonitrile, adding a base such as potassium carbonate, followed by the dropwise addition of a methylating agent like methyl iodide. The reaction is typically stirred at room temperature.
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the methyl iodide.
-
-
Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed in vacuo. The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Trustworthiness: The purity of the final compound must be verified by NMR (1H and 13C) and Mass Spectrometry to ensure all starting materials and by-products have been removed. This is a critical checkpoint before proceeding to crystallization.
-
Crystallization: The Art and Science of Single Crystal Growth
Growing X-ray quality single crystals is often the most challenging step. It requires a systematic approach to screen various conditions. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous solid.
Diagram of the Crystallization Workflow
Caption: Systematic workflow for obtaining single crystals suitable for X-ray diffraction.
Experimental Protocol for Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Method Application:
-
Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble to create a near-saturated solution. Loosely cap the vial (e.g., with perforated parafilm) and leave it in a vibration-free environment.
-
Vapor Diffusion: This is a highly effective method. Create a saturated solution of the compound in a good solvent. Place this vial inside a larger, sealed jar containing a small amount of an "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization. A good starting system would be a solution in methanol diffusing against diethyl ether as the anti-solvent.
-
Slow Cooling: If the compound's solubility is significantly higher in a hot solvent, prepare a saturated solution at an elevated temperature. Allow the solution to cool to room temperature very slowly, ideally over several days, in an insulated container.
-
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.
Data Collection and Structure Refinement Protocol
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryo-protectant (e.g., Paratone-N oil) to flash-cool it in a stream of nitrogen gas (~100 K).
-
Rationale: Cryo-cooling minimizes thermal motion of the atoms and reduces radiation damage to the crystal, resulting in higher quality diffraction data.
-
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the diffraction spot intensities and apply corrections for factors like Lorentz-polarization effects. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which generate an initial electron density map. From this map, an initial model of the molecule can be built.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Anticipated Crystallographic Data and Structural Features
While the precise crystal system and space group must be determined experimentally, we can predict key structural features based on related imidazole structures.[1][2] This data should be summarized in a standardized table upon determination.
| Parameter | Anticipated Value / Feature | Rationale / Significance |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. |
| Space Group | Likely centrosymmetric (e.g., P2₁/c) | Molecules without inherent chirality often crystallize in centrosymmetric space groups. |
| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; α, γ = 90°, β ≈ 90-110° | Typical dimensions for a molecule of this size. |
| Z (Molecules per unit cell) | 2, 4, or 8 | Dependent on the space group symmetry. |
| Intermolecular Interactions | Strong N-H···N or N-H···O hydrogen bonds | The primary amine (donor) will likely interact with the imidazole nitrogen or ester carbonyl (acceptors), driving the crystal packing.[1] |
| Molecular Conformation | The methyl ester group may be nearly coplanar with the imidazole ring. | Conjugation effects favor planarity, but steric hindrance from the N-methyl group could induce a slight torsion angle.[2] |
| Data Quality Indicators | R1 < 0.05, wR2 < 0.15, GooF ≈ 1.0 | These are standard benchmarks for a well-refined crystal structure, indicating a good fit between the model and the experimental data. |
Conclusion and Future Directions
The successful determination of the provides an unambiguous depiction of its solid-state conformation and intermolecular interactions. This high-resolution structural data is invaluable for the drug development community. It enables computational chemists to perform more accurate docking studies, helps medicinal chemists to design analogs with optimized binding geometries, and provides a solid foundation for understanding the compound's SAR. The methodologies detailed in this guide provide a robust and scientifically rigorous pathway to obtaining this critical information.
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Ward, R. J., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 7(10). [Link]
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PubChem. 2-amino-1-methyl-1H-imidazol-4-ol. National Center for Biotechnology Information. [Link]
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Buchanan, G. W., et al. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548-o1549. [Link]
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Methodological & Application
Application Note: Comprehensive Analytical Characterization of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Abstract
This technical guide provides a comprehensive suite of analytical methods for the definitive characterization of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the criticality of robust analytical data in drug development, this document outlines detailed protocols for chromatographic, spectroscopic, and elemental analysis. Each method is designed to ensure scientific integrity through a self-validating framework, explaining the causality behind experimental choices. This guide is intended to equip researchers with the necessary tools to confirm the identity, purity, and structural integrity of this important molecule.
Introduction: The Importance of Rigorous Characterization
This compound is a substituted imidazole, a class of compounds prevalent in pharmaceuticals due to their ability to engage in various biological interactions.[1] The precise arrangement of the amino, methyl, and carboxylate functional groups on the imidazole core dictates its reactivity, stability, and potential as a precursor for active pharmaceutical ingredients (APIs). Therefore, unambiguous characterization is a non-negotiable prerequisite for its use in any research or development pipeline.
This guide presents a multi-faceted analytical approach, ensuring a holistic and confirmed structural and purity profile. The methods are grounded in fundamental chemical principles and adhere to the validation standards outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
Strategic Analytical Workflow
A sequential and orthogonal analytical strategy is paramount for the comprehensive characterization of a chemical entity. Each technique provides a unique piece of the structural puzzle, and their collective data build a robust and defensible analytical package.
Sources
Application Notes and Protocols for Determining the Antimicrobial Activity of Novel Imidazole Derivatives
Introduction
Imidazole derivatives represent a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The five-membered ring structure containing two nitrogen atoms is a key feature in many antimicrobial agents.[1][2] The primary mechanism of action for many antifungal imidazoles involves the inhibition of the enzyme cytochrome P450 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] This disruption of ergosterol synthesis leads to altered membrane permeability and ultimately cell death.[2][3] Given the persistent challenge of antimicrobial resistance, the development and evaluation of new imidazole derivatives are critical for future therapeutic strategies.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the antimicrobial activity of newly synthesized imidazole derivatives. The protocols outlined below are based on established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.
PART 1: Core Experimental Workflow
The overall process for evaluating the antimicrobial potential of imidazole derivatives follows a logical progression from initial screening to more detailed characterization of their inhibitory and cidal activities.
Caption: High-level overview of the experimental workflow for antimicrobial activity testing.
PART 2: Essential Materials and Reagents
A successful experimental setup relies on the quality and proper preparation of all materials and reagents.
Microbial Strains:
-
Bacteria:
-
Fungi (Yeast):
-
Quality Control (QC) Strains: Utilize ATCC recommended QC strains for each assay to validate results.
Culture Media:
-
Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[7]
-
Fungi: RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for inoculum preparation.
-
Sabouraud Dextrose Agar (SDA) for fungal culture maintenance.
Reagents and Consumables:
-
Imidazole derivatives (synthesized and purified)
-
Standard antimicrobial agents (e.g., ciprofloxacin, vancomycin, fluconazole) for positive controls.[4]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Sterile filter paper disks (6 mm).
-
0.5 McFarland turbidity standard.[7]
-
Sterile saline solution (0.85% NaCl).
-
Sterile swabs, pipettes, and other general laboratory consumables.
PART 3: Detailed Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)
This method provides a preliminary, qualitative assessment of the antimicrobial activity of the synthesized imidazole derivatives.[10][11]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: MHA is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its composition that does not inhibit common antibiotics like sulfonamides.[7]
-
0.5 McFarland Standard: Standardizing the inoculum to a 0.5 McFarland turbidity ensures a consistent bacterial density, which is crucial for the reproducibility of the zone of inhibition.[7]
-
Lawn Culture: Creating a uniform bacterial lawn ensures that the zone of inhibition is solely due to the antimicrobial agent's activity and not a result of uneven bacterial growth.[10]
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[12]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn. Repeat this process two more times, rotating the plate approximately 60 degrees each time.[10]
-
Disk Application:
-
Aseptically place sterile filter paper disks onto the inoculated agar surface.
-
Pipette a known concentration (e.g., 10 µg) of each imidazole derivative solution onto a separate disk.
-
Place positive control (standard antibiotic) and negative control (solvent, e.g., DMSO) disks on the same plate. Ensure disks are placed at least 24 mm apart.[7]
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[7][10]
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.[7]
Caption: Step-by-step workflow for the Kirby-Bauer disk diffusion assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][13] This is a crucial step for evaluating the potency of the imidazole derivatives.[4]
Causality Behind Experimental Choices:
-
96-Well Plate Format: This allows for the efficient testing of multiple concentrations and compounds simultaneously, increasing throughput and reducing reagent volumes.[12]
-
Two-fold Serial Dilutions: This standard dilution scheme allows for a precise determination of the MIC value.[8]
-
Inoculum Concentration: A final inoculum concentration of approximately 5 x 10^5 CFU/mL is critical for the reproducibility and accuracy of the MIC results as per CLSI guidelines.[12]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each imidazole derivative in DMSO. Perform two-fold serial dilutions in a 96-well plate using the appropriate broth (e.g., CAMHB) to achieve the desired concentration range.[8]
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[9]
-
Controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum or compound).
-
Positive Control: A known antibiotic with established MIC values against the test strains.
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9]
Protocol 3: Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of the imidazole derivatives by measuring the rate of microbial killing over time.[14][15]
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, which visualizes the antimicrobial effect over time.[16]
-
Concentrations Relative to MIC: Testing at concentrations at, above, and below the MIC provides a comprehensive understanding of the compound's dose-dependent activity.
-
Log Reduction: A ≥3-log10 reduction (99.9% kill) in CFU/mL is the standard definition of bactericidal activity.[14]
Step-by-Step Methodology:
-
Preparation: In sterile tubes or flasks, prepare the test broth containing the imidazole derivative at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without any compound.
-
Inoculation: Inoculate each tube with a standardized microbial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16] Perform serial dilutions in sterile saline and plate onto MHA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal agent will show a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14]
PART 4: Data Presentation and Interpretation
Summarizing the quantitative data in a structured table allows for easy comparison of the antimicrobial activity of different imidazole derivatives.
| Compound ID | Test Organism | MIC (µg/mL) | Kirby-Bauer Zone of Inhibition (mm) | Time-Kill Assay (at 4x MIC after 24h) |
| Imidazole-001 | S. aureus | 8 | 18 | >3-log10 reduction (Bactericidal) |
| E. coli | 32 | 12 | <3-log10 reduction (Bacteriostatic) | |
| Imidazole-002 | S. aureus | 16 | 15 | <3-log10 reduction (Bacteriostatic) |
| E. coli | >64 | 0 | No significant reduction | |
| Ciprofloxacin | S. aureus | 0.5 | 25 | >3-log10 reduction (Bactericidal) |
| (Control) | E. coli | 0.25 | 30 | >3-log10 reduction (Bactericidal) |
Interpretation of Results:
-
MIC Values: Lower MIC values indicate higher potency of the compound against the specific microorganism.
-
Zone of Inhibition: A larger diameter of the zone of inhibition generally correlates with a lower MIC value.
-
Time-Kill Kinetics: This assay definitively classifies the compound as either bactericidal (kills the microbes) or bacteriostatic (inhibits their growth).[14]
PART 5: Self-Validating Systems and Trustworthiness
To ensure the trustworthiness and validity of the experimental results, a robust system of controls is essential for each protocol.
-
Positive Controls: The inclusion of standard antibiotics with known activity provides a benchmark for comparing the efficacy of the novel imidazole derivatives.[4] This validates that the assay conditions are suitable for detecting antimicrobial activity.
-
Negative Controls: The use of a solvent control (e.g., DMSO) ensures that the observed antimicrobial activity is due to the imidazole derivative itself and not the solvent in which it is dissolved.
-
Quality Control (QC) Strains: Regular testing of reference strains with known susceptibility profiles (as defined by CLSI) verifies the accuracy and precision of the entire testing system, including media, reagents, and operator technique.[9]
-
Replication: All experiments should be performed in triplicate to ensure the reproducibility of the results and to allow for statistical analysis.
By integrating these controls, the experimental setup becomes a self-validating system, providing a high degree of confidence in the generated data.
References
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Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 5(Suppl 3), S530–S535. [Link]
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Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325–349. [Link]
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Al-Hourani, B. J., Al-Bawab, A. Q., Al-Ameer, H. J., Al-Qerem, W. A., Al-Zereini, W. A., & Al-Zoubi, M. S. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6289. [Link]
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EBSCO. (n.d.). Imidazole antifungals. Research Starters. Retrieved from [Link]
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Narwal, S., Singh, G., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences, 2(1), 43-48. [Link]
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Sudha, A., & Murugan, R. (2011). Mechanisms of action of the antimycotic imidazoles. Journal of Pharmacy Research, 4(9), 3144-3146. [Link]
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Singh, G., Narwal, S., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences, 2(1), 43-48. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Khan, A., Al-Thobaiti, S. A., & Al-Adiwish, W. M. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 14(11), 1547–1558. [Link]
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Narwal, S., Singh, G., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences, 2(1), 43-48. [Link]
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Al-Hourani, B. J., Al-Bawab, A. Q., Al-Ameer, H. J., Al-Qerem, W. A., Al-Zereini, W. A., & Al-Zoubi, M. S. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6289. [Link]
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Shingalapur, R. V., Hosamani, K. M., Keri, R. S., & Hugar, M. H. (2010). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 22(5), 3531. [Link]
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Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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WPU Pressbooks. (n.d.). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]
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Scribd. (n.d.). Time Kill Assay. [Link]
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Chalker, V., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Microbiological Methods, 189, 106316. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. [Link]
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Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Li, Y., et al. (2023). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. Chemistry & biodiversity, 20(5), e202300105. [Link]
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ResearchGate. (n.d.). Antimicrobial activity of imidazoles. [Link]
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U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). [Link]
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BMH learning. (2022, March 21). Time Kill Assay | Time-Kill Kinetics Test | Antimicrobial Efficacy Testing | Time Kill Analysis [Video]. YouTube. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Khan, A. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific MICROBIOLOGY, 4(5), 01-05. [Link]
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Application Notes and Protocols for the Cellular Evaluation of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial cellular characterization of the novel small molecule, methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates, often targeting kinases and other enzymes.[1][2] This guide outlines a tiered approach for evaluating the biological activity of this compound, starting with broad assessments of cytotoxicity and proliferation, moving to mechanistic assays for apoptosis, and culminating in methods to identify and confirm direct target engagement within the cell. The protocols provided are designed to be self-validating and are grounded in established methodologies, with explanations for key experimental choices to ensure robust and reproducible results.
Introduction: The Imidazole Scaffold and the Promise of Novel Derivatives
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination have made it a cornerstone in the design of bioactive molecules.[1][3] From anti-fungal agents to targeted cancer therapies, imidazole-containing compounds have demonstrated a vast range of biological activities.[2] The subject of this guide, this compound, is a functionalized imidazole derivative. While specific biological data for this exact molecule is not yet prevalent in the public domain, its structural motifs suggest a potential for interaction with various biological targets.
This guide, therefore, serves as a roadmap for the initial exploration of this compound's effects in cell-based assays. We will proceed through a logical workflow, from initial toxicity screening to more in-depth mechanistic studies.
Pre-Assay Compound Management: Ensuring Reproducibility
Before initiating any cell-based assays, it is crucial to properly characterize and handle the test compound.
2.1. Purity Assessment: The purity of the compound should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Impurities can lead to misleading results.
2.2. Solubility and Stock Solution Preparation:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for cell-based assays.
-
Stock Concentration: Prepare a high-concentration stock solution, typically 10-50 mM, in anhydrous DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the compound in culture medium before adding to the cells.
Tier 1: Primary Screening for Cytotoxicity and Anti-Proliferative Effects
The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and high-throughput method for this purpose.[4]
3.1. Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable, metabolically active cells.
3.2. Detailed Protocol: MTT Assay
Materials:
-
Cancer cell lines of interest (see Table 1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[5]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
3.3. Data Analysis and Presentation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Suggested Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| A549 | Lung Carcinoma |
| HCT116 | Colon Carcinoma |
| PC-3 | Prostate Adenocarcinoma |
| HeLa | Cervical Adenocarcinoma |
3.4. Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity testing.
Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis
If the compound shows significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anti-cancer agents.[6] The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells.[6][7]
4.1. Principle of the Annexin V/PI Assay:
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC or APC) for detection.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus red.
4.2. Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
4.3. Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
4.4. Apoptosis Detection Principle
Caption: Principles of Annexin V/PI staining for apoptosis detection.
Tier 3: Investigating a Potential Mechanism - Target Engagement
Many imidazole-based small molecules function as inhibitors of specific proteins, such as kinases.[3][8] A key step in drug development is to confirm that a compound physically interacts with its intended target in the complex environment of a living cell.[9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement.[11]
5.1. Principle of CETSA: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[11] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.
5.2. Hypothetical Signaling Pathway Inhibition
Let's hypothesize that this compound inhibits a key kinase (e.g., a Receptor Tyrosine Kinase, RTK) in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway.
5.3. General Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells expressing the target protein of interest
-
This compound
-
PBS with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the compound or vehicle control for a specified time.
-
-
Cell Lysis:
-
Harvest and lyse the cells by freeze-thaw cycles.
-
-
Heating:
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
5.4. Data Interpretation:
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.
Conclusion and Future Directions
This guide provides a structured and comprehensive approach for the initial cellular characterization of this compound. By following these tiered protocols, researchers can efficiently determine the compound's cytotoxic and anti-proliferative potential, elucidate its mechanism of cell death, and begin to investigate its molecular mechanism of action through target engagement studies. Positive results from these assays would warrant further investigation, including broader cell line screening, in vivo efficacy studies, and more in-depth mechanistic and toxicological profiling.
References
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Al-Ali, H., & Larras, F. (2018). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. ResearchGate. Retrieved from [Link]
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Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. Retrieved from [Link]
-
Patricelli, M. P., & Cravatt, B. F. (2013). Determining target engagement in living systems. PMC. Retrieved from [Link]
-
Robers, M. R., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. PubMed. Retrieved from [Link]
-
DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]
-
Various Authors. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
-
Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
Gumede, N., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]
-
Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC. Retrieved from [Link]
-
Al-Obeidi, F. A., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. Retrieved from [Link]
-
Fadrna, E., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][5][9][11]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-4-carboxylate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate for SAR Studies
Introduction: Unlocking the Therapeutic Potential of the Imidazole Scaffold
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a particularly attractive starting material for the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The presence of a primary amino group and a methyl ester provides two key handles for chemical modification, allowing for a systematic exploration of the chemical space around the imidazole core to optimize biological activity and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the synthesis of the starting material and detail robust protocols for the derivatization of the 4-amino and 2-carboxylate functionalities. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for generating novel derivatives for SAR exploration.
Part 1: Synthesis of the Starting Material: this compound
While commercially available from suppliers such as BLD Pharm[3], understanding the synthesis of the starting material is crucial for ensuring its purity and for potential in-house production. A plausible synthetic route, adapted from related imidazole syntheses, commences from diaminomaleonitrile.[4][5]
Protocol 1: Synthesis of this compound
This multi-step protocol outlines the synthesis of the target imidazole scaffold.
Step 1: Synthesis of an Intermediate from Diaminomaleonitrile
-
Under an inert argon atmosphere, sequentially add tetrahydrofuran (THF), diaminomaleonitrile, and formamide to a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.
-
Cool the mixture to 0°C.
-
Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 35°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring the consumption of diaminomaleonitrile by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched and worked up to isolate the intermediate.
Step 2: Cyclization and Methylation to form the Imidazole Ring
-
The intermediate from Step 1 is subjected to a ring-closure reaction under basic conditions to form the 4-aminoimidazole ring.[4]
-
Subsequent N-methylation at the 1-position and esterification of the carboxylic acid formed during cyclization can be achieved through various standard methylation techniques to yield this compound.
Characterization of this compound:
-
¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet for the ester methyl group, a singlet for the C5-H of the imidazole ring, and a broad singlet for the amino group protons.
-
¹³C NMR: Characteristic peaks for the imidazole ring carbons, the N-methyl carbon, the ester methyl carbon, and the ester carbonyl carbon would be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the compound should be observed.
Part 2: Derivatization of the 4-Amino Group for SAR Studies
The primary amino group at the 4-position is a prime site for derivatization to explore its impact on biological activity. N-acylation, N-sulfonylation, and reductive amination are powerful methods to introduce a wide variety of substituents.
Protocol 2: N-Acylation of the 4-Amino Group
N-acylation introduces an amide bond, which can participate in hydrogen bonding and alter the electronic properties of the molecule. This protocol is adapted from standard N-acylation procedures.[6][7]
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add the tertiary amine base (1.2 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Causality of Experimental Choices:
-
The use of an inert atmosphere prevents the reaction of the acylating agent with atmospheric moisture.
-
The tertiary amine base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.
-
Performing the addition at 0°C controls the exothermic reaction and minimizes side product formation.
Protocol 3: N-Sulfonylation of the 4-Amino Group
Sulfonamides are a key functional group in many drugs due to their chemical stability and ability to act as hydrogen bond donors and acceptors.[8] This protocol outlines the synthesis of N-sulfonylated derivatives.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or a mixture of DCM and triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.5 eq.).
-
Cool the solution to 0°C.
-
Slowly add the sulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Trustworthiness of the Protocol:
-
The workup procedure is designed to remove excess reagents and byproducts. The acid wash removes the pyridine or triethylamine, while the bicarbonate wash removes any unreacted sulfonyl chloride and acidic impurities.
Visualization of Derivatization at the 4-Amino Position
Caption: Derivatization strategies for the 4-amino group.
Part 3: Derivatization of the 2-Carboxylate Group for Expanded SAR
Modification of the methyl ester at the 2-position offers another avenue for generating structural diversity. Hydrolysis to the corresponding carboxylic acid, followed by amide coupling, introduces a new set of functional groups and potential interaction points with biological targets.
Protocol 4: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in methanol.
-
Add an excess of 1 M NaOH solution.
-
Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 4-5 with 1 M HCl.
-
The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 5: Amide Coupling of the Carboxylic Acid
The resulting carboxylic acid can be coupled with a variety of amines to form amides, significantly expanding the chemical diversity of the library. Standard peptide coupling reagents are employed for this transformation.[9]
Materials:
-
4-Amino-1-methyl-1H-imidazole-2-carboxylic acid
-
Amine (primary or secondary)
-
Coupling reagent (e.g., EDC/HOBt, HATU)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Anhydrous DMF or DCM
Procedure:
-
To a stirred solution of 4-amino-1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.), HOBt (1.2 eq.), and EDC (1.2 eq.).
-
Add DIPEA (2.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Authoritative Grounding:
-
The use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a well-established and reliable method for amide bond formation that minimizes racemization of chiral centers.[9]
Visualization of Derivatization at the 2-Carboxylate Position
Caption: Synthetic workflow for derivatization at the 2-carboxylate position.
Part 4: Data Presentation and Characterization
Thorough characterization of all synthesized derivatives is essential for accurate SAR analysis. The following table provides a template for summarizing the analytical data for each new compound.
| Compound ID | R¹ (at 4-NH) | R² (at 2-C(O)) | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| Parent | H | OCH₃ | - | Characteristic peaks | [M+H]⁺ |
| DA-01 | COCH₃ | OCH₃ | |||
| DS-01 | SO₂CH₃ | OCH₃ | |||
| DC-01 | H | NH-R' | |||
| DAC-01 | COCH₃ | NH-R' |
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic derivatization of this compound. By exploring modifications at both the 4-amino and 2-carboxylate positions, researchers can generate a rich library of novel compounds. This comprehensive approach to derivatization, coupled with rigorous biological evaluation, will undoubtedly accelerate the identification of new lead compounds and the elucidation of critical structure-activity relationships, ultimately unlocking the full therapeutic potential of this versatile imidazole scaffold. The provided workflows and explanations of the underlying chemical principles are designed to empower scientists in their drug discovery endeavors.
References
-
Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central (PMC). [Link]
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Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]
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Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]
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Sobuś, A., Sławiński, J., & Bączek, T. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 849. [Link]
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Sobuś, A., Sławiński, J., & Bączek, T. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3045. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889–1895. [Link]
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Reddy, T. R., & Sarpong, R. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7166–7170. [Link]
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El-Sayed, N. N. E., & Al-Abdullah, E. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
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Gömöry, A., et al. (2020). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Molecules, 25(21), 5030. [Link]
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Yang, W.-C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455–1458. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]
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ResearchGate. (2006). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. [Link]
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Xu, B., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 265–278. [Link]
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Abu Sheikha, G., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical & Pharmaceutical Bulletin, 66(4), 423–426. [Link]
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Chekan, J. R., et al. (2004). Crystal structures of human bifunctional enzyme aminoimidazole-4-carboxamide ribonucleotide transformylase/IMP cyclohydrolase in complex with potent sulfonyl-containing antifolates. The Journal of Biological Chemistry, 279(17), 17846–17855. [Link]
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Magedov, I. V., et al. (2010). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. ACS Combinatorial Science, 12(4), 374–380. [Link]
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Sławiński, J., & Szafrański, K. (2019). 2-Aminoimidazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 180, 616–641. [Link]
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Montgomery, J. A., & Thomas, H. J. (1972). 1-Glycosyl derivatives of 5-aminoimidazole-4-carboxamide. Journal of Medicinal Chemistry, 15(12), 1334–1336. [Link]
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Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (n.d.). Semantic Scholar. [Link]
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HPLC purification of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
An Application Guide for the Preparative HPLC Purification of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound, a polar heterocyclic compound. Recognizing the challenges associated with retaining and resolving polar molecules, this guide moves beyond a simple step-by-step list to explain the fundamental principles and causal logic behind each methodological choice. We detail a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, from initial analytical-scale development to preparative-scale isolation. The protocol emphasizes the critical role of mobile phase pH control in achieving sharp, symmetrical peaks for this basic analyte. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method to obtain high-purity material for downstream applications.
Introduction and Core Principles
This compound is a substituted imidazole, a class of compounds with significant relevance in medicinal chemistry and pharmaceutical development. The purity of such active pharmaceutical ingredient (API) precursors is paramount for the integrity of subsequent synthetic steps and the safety of final products.
The primary challenge in the purification of this molecule lies in its polarity, conferred by the amino group and the nitrogen-rich imidazole ring. In standard Reversed-Phase (RP-HPLC), highly polar compounds often exhibit poor retention, eluting at or near the solvent front (void volume), which prevents effective separation from other polar impurities.[1][2]
To overcome this, our strategy is built on two core principles:
-
Analyte Ionization Control: The molecule contains basic nitrogen atoms. By controlling the mobile phase pH, we can ensure the analyte is in a consistent, protonated state. This minimizes peak tailing caused by interactions with residual silanols on the stationary phase and provides predictable retention.[3]
-
Enhanced Retention through Hydrophobic Interaction: While the molecule is polar, it possesses sufficient hydrophobicity for retention on a C18 stationary phase once chromatographic conditions are optimized. RP-HPLC separates molecules based on their hydrophobic character, with more hydrophobic molecules being retained longer on the non-polar stationary phase.[4][5]
This guide will first establish an analytical method to resolve the target compound from its impurities and then detail the scale-up process for preparative purification.
Experimental Workflow Overview
The purification process follows a logical progression from small-scale method development to large-scale isolation and final purity verification.
Caption: Workflow for HPLC Purification.
Materials and Instrumentation
| Category | Item |
| Solvents & Reagents | Acetonitrile (HPLC Grade or higher) |
| Water (HPLC Grade, Type I Ultrapure) | |
| Formic Acid (LC-MS Grade, >99%) or Trifluoroacetic Acid (HPLC Grade, >99%) | |
| Crude this compound sample | |
| Instrumentation | Analytical HPLC system with UV/DAD detector |
| Preparative HPLC system with UV/DAD detector and fraction collector | |
| Vortex mixer and Sonicator | |
| Analytical balance | |
| pH meter (optional, for buffer preparation) | |
| Rotary evaporator or lyophilizer | |
| Columns & Supplies | Analytical RP Column: C18, 5 µm, 4.6 x 150 mm (e.g., Thermo Scientific Hypersil GOLD, Waters XBridge) |
| Preparative RP Column: C18, 5-10 µm, 21.2 x 150 mm (or larger, based on scale) | |
| Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon) | |
| Autosampler vials and preparative collection tubes/flasks |
Detailed Protocols
Part 1: Analytical Method Development
Objective: To develop a robust analytical method that achieves baseline separation of the target compound from impurities with good peak shape.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.
-
Rationale: Formic acid is a common additive used to acidify the mobile phase.[3] At a pH of ~2.7, the basic amino and imidazole groups of the analyte will be fully protonated, leading to a single ionic species in solution. This prevents peak broadening and tailing that can occur when both protonated and unprotonated forms exist in equilibrium.[3] Acetonitrile is chosen for its low viscosity and UV transparency.[6]
-
-
Sample Preparation:
-
Prepare a stock solution of the crude sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Rationale: Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.[7] Filtration removes particulates that could clog the column or instrument.[8]
-
-
Chromatographic Conditions & Optimization:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 220 nm and 254 nm initially. The DAD will allow for the determination of the absorbance maximum for the target compound.
-
Scouting Gradient: Run a fast scouting gradient to determine the approximate elution time of the target compound.
-
| Analytical Scouting Gradient |
| Time (min) |
| 0.0 |
| 10.0 |
| 12.0 |
| 12.1 |
| 15.0 |
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution between the target peak and its closest eluting impurities. A shallower gradient around the elution point of the target compound is recommended.
-
Example Optimized Gradient: If the target elutes at 40% B in the scouting run, a new gradient could be: 20% to 60% B over 15 minutes. This provides greater separation power in the relevant region.
-
Part 2: Preparative Purification Scale-Up
Objective: To isolate the target compound with a purity of >98%.
-
Scale-Up Calculations:
-
Loading Mass: The maximum injectable mass on the preparative column depends on the column dimensions and the resolution from the nearest impurity. For a 21.2 mm ID column, a starting load could be 20-50 mg of crude material.
-
Flow Rate: Scale the flow rate geometrically based on the column cross-sectional area:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
For a 21.2 mm ID column: 1.0 mL/min × (10.6² / 2.3²) ≈ 21 mL/min.
-
-
Gradient Time: The gradient time should be kept constant to maintain similar selectivity.
-
-
Preparative Sample Preparation:
-
Dissolve the calculated mass of crude material in the minimum amount of a suitable solvent (e.g., Water/ACN with 0.1% FA, or DMSO if necessary).
-
Crucial: Ensure the sample is fully dissolved. Filter if any particulates are present. High concentrations may require a stronger dissolution solvent, but the injection volume should be minimized to prevent solvent effects.[9]
-
-
Preparative HPLC Protocol:
-
Column: C18, 5-10 µm, 21.2 x 150 mm
-
Mobile Phase: As developed in the analytical stage. Ensure you have sufficient volume for the entire run.
-
Flow Rate: ~21 mL/min (as calculated).
-
Gradient: Use the same gradient profile as the optimized analytical method.
-
Detection: Set the UV detector to the absorbance maximum determined during method development.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold, collecting the main peak corresponding to the target compound. It is often wise to collect the peak front, apex, and tail in separate fractions for individual analysis.
-
-
Post-Purification Processing:
-
Purity Analysis: Analyze small aliquots from the collected fractions using the analytical HPLC method to confirm purity.
-
Pooling: Combine all fractions with the desired purity (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvents using a rotary evaporator. If the mobile phase contains a significant amount of water, lyophilization (freeze-drying) after removing the acetonitrile is the preferred method to obtain a fluffy, dry powder.
-
Expected Results & Data Summary
The described method is expected to yield this compound with high purity.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 10 µm, 21.2 x 150 mm |
| Flow Rate | 1.0 mL/min | 21 mL/min |
| Expected Retention Time | Dependent on final optimized gradient | Dependent on final optimized gradient |
| Typical Loading | 0.01 mg | 20 - 50 mg (can be optimized further) |
| Expected Purity | N/A (Method Development) | >98% (post-purification) |
| Detection Wavelength | Determined by DAD (expect λmax ~220-260 nm) | Use λmax from analytical run |
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Secondary interactions (analyte with silanols).- Column overload.- Inappropriate mobile phase pH. | - Ensure mobile phase pH is at least 2 units below the analyte's pKa (0.1% FA or TFA should suffice).- Reduce sample concentration/injection volume.- Consider a column with better end-capping.[3][10] |
| Poor Resolution | - Gradient is too steep.- Inappropriate stationary phase. | - Decrease the gradient slope (e.g., change from 5-95% in 10 min to 5-95% in 20 min).- Try a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.[6] |
| High Backpressure | - Blockage in the system (e.g., clogged frit).- Particulate matter from sample.- Buffer precipitation. | - Filter all samples and mobile phases.- Flush the system and column (in reverse direction for column frit).- Never mix organic solvent with pre-made aqueous buffers; add acid/salt to water first, then mix with organic.[7][11] |
| Variable Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Use a column oven for temperature control.- Ensure proper solvent mixing and degassing.- Dedicate a column to the method if run frequently.[8][12] |
Conclusion
This application note provides a robust and scientifically grounded framework for the purification of this compound. By employing reversed-phase chromatography with careful control of mobile phase pH, researchers can effectively overcome the challenges posed by this polar molecule. The systematic approach of analytical method development followed by logical scale-up ensures efficient and successful isolation of the target compound with high purity, making it suitable for the stringent requirements of pharmaceutical research and development.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- SIELC Technologies. (n.d.). Polar Compounds.
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
- Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. National Medicines Institute.
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Labcompare. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
El-Kassem, L. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
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PubMed. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]
-
IJSDR. (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]
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MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Retrieved from [Link]
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Illuminating Molecular Architecture: A Detailed Guide to the NMR Spectroscopy of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
This comprehensive technical guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of protocols, offering a rationale-driven approach to experimental design and spectral interpretation, ensuring both scientific rigor and practical utility.
Introduction: The Significance of Structural Elucidation
This compound is a substituted imidazole, a class of heterocyclic compounds prevalent in numerous biologically active molecules. Its precise structural determination is a critical prerequisite for understanding its chemical reactivity, and intermolecular interactions, and for guiding rational drug design. High-resolution NMR spectroscopy stands as the most powerful technique for the unambiguous elucidation of its molecular structure in solution. This guide will detail the application of a suite of NMR experiments, from fundamental one-dimensional proton (¹H) and carbon-13 (¹³C) spectroscopy to advanced two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
Predicted NMR Spectral Characteristics
While experimental spectra for this specific molecule are not widely published, we can predict the ¹H and ¹³C NMR chemical shifts based on the analysis of structurally related imidazole derivatives. These predictions provide a foundational framework for the experimental design and subsequent spectral assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom Numbering | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 | N-CH₃ | ~3.6 - 3.8 | ~30 - 35 | Singlet |
| 2 | C=O | - | ~160 - 165 | Quaternary carbon |
| 3 | O-CH₃ | ~3.7 - 3.9 | ~50 - 55 | Singlet |
| 4 | C-NH₂ | - | ~135 - 140 | Quaternary carbon |
| 5 | C-H | ~6.5 - 6.8 | ~110 - 115 | Singlet |
| 6 | NH₂ | ~5.0 - 6.0 | - | Broad singlet, exchangeable with D₂O |
| 7 | Imidazole Ring C2 | - | ~145 - 150 | Quaternary carbon |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
A systematic approach, beginning with sample preparation and progressing through a series of 1D and 2D NMR experiments, is crucial for a comprehensive structural analysis.
Part 1: Sample Preparation
The quality of the NMR data is intrinsically linked to the quality of the sample. For this compound, a polar compound, careful consideration of the solvent and concentration is paramount.
Protocol 1: Standard Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Due to the polar nature of the analyte, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.[1][2] It effectively dissolves polar compounds and has a residual proton signal at approximately 2.50 ppm, which typically does not overlap with the analyte's signals.[1]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended.[3] For the less sensitive ¹³C NMR and 2D experiments, a higher concentration of 20-30 mg in the same volume of solvent is advisable.[4]
-
Dissolution: Weigh the sample accurately and dissolve it completely in the deuterated solvent within a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference (0 ppm). However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C is common practice.
Part 2: NMR Data Acquisition
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Protocol 2: ¹H NMR Spectroscopy
-
Experiment Setup: Load a standard one-pulse proton experiment.
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans for a moderately concentrated sample.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.
Protocol 3: ¹³C NMR Spectroscopy
-
Experiment Setup: Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width (SW): 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
Protocol 4: 2D HSQC Spectroscopy
-
Experiment Setup: Load a standard phase-sensitive gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).[5]
-
Acquisition Parameters:
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 180-200 ppm.
-
Number of Scans (NS): 2-4 per increment.
-
Number of Increments (F1): 256-512.
-
-
Processing: Process the data using a squared sine-bell window function in both dimensions. This experiment will reveal direct one-bond correlations between protons and the carbons they are attached to.[5]
Protocol 5: 2D HMBC Spectroscopy
-
Experiment Setup: Load a standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).[5][6]
-
Acquisition Parameters:
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 200-220 ppm.
-
Number of Scans (NS): 4-8 per increment.
-
Number of Increments (F1): 256-512.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
-
Processing: Process the data using a sine-bell window function in both dimensions. This experiment will show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.[1][6]
Protocol 6: 2D NOESY Spectroscopy
-
Experiment Setup: Load a standard phase-sensitive gradient-enhanced NOESY experiment (e.g., noesygpphpp).[7]
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Scans (NS): 8-16 per increment.
-
Number of Increments (F1): 256-512.
-
Mixing Time (d8): For small molecules, a mixing time of 300-800 ms is typically used to observe Nuclear Overhauser Effects.[8]
-
-
Processing: Process the data using a squared sine-bell window function in both dimensions. This experiment reveals through-space correlations between protons that are close to each other (< 5 Å), providing valuable information about the molecule's three-dimensional structure and conformation.[9]
Data Interpretation: A Step-by-Step Approach
A logical workflow is essential for the accurate and efficient interpretation of the NMR data.
Figure 1: A workflow diagram illustrating the logical progression of NMR data interpretation for structural elucidation.
-
¹H NMR Analysis:
-
Chemical Shifts: The downfield region will contain the imidazole ring proton (H5), while the upfield region will show the N-methyl and O-methyl signals. The amino protons will likely appear as a broad signal.
-
Integration: The relative integrals of the signals should correspond to the number of protons in each group (e.g., 3H for methyl groups, 1H for the ring proton, 2H for the amino group).
-
Multiplicity: All non-exchangeable proton signals in this molecule are expected to be singlets due to the absence of adjacent protons.
-
-
¹³C NMR Analysis:
-
Identify the number of unique carbon signals. The spectrum should display seven distinct resonances.
-
The carbonyl carbon of the ester will be the most downfield signal. The imidazole ring carbons will appear in the aromatic region, and the methyl carbons will be the most upfield.
-
-
HSQC Analysis:
-
Correlate each proton signal with its directly attached carbon. This will definitively link the protonated carbons to their respective proton resonances. For example, the signal for the imidazole ring proton (H5) will show a cross-peak to the C5 carbon.
-
-
HMBC Analysis:
-
This is the key experiment for establishing the overall connectivity.
-
Look for 2- and 3-bond correlations. For instance, the N-methyl protons should show correlations to the C2 and C5 carbons of the imidazole ring. The O-methyl protons will correlate with the carbonyl carbon. The imidazole ring proton (H5) should show correlations to C4 and C2. These correlations will allow for the unambiguous assignment of all quaternary carbons.
-
-
NOESY Analysis:
-
This experiment provides through-space proximity information.
-
Expect to see a NOE correlation between the N-methyl protons and the imidazole ring proton (H5), confirming their spatial proximity on the same side of the ring. Correlations may also be observed between the N-methyl protons and the amino protons, depending on the conformation.
-
Conclusion
The systematic application and interpretation of 1D and 2D NMR spectroscopy provide an unparalleled level of detail for the structural elucidation of this compound. By following the detailed protocols and logical interpretation workflow outlined in this guide, researchers can confidently determine the precise molecular architecture of this and related heterocyclic compounds, a critical step in advancing drug discovery and development programs. The causality-driven approach presented here empowers scientists to not only acquire high-quality data but also to extract the maximum structural information from their NMR experiments.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
University of Maryland. 2D NOESY. Department of Chemistry and Biochemistry. [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
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IMSERC. TUTORIAL: 2D NOESY EXPERIMENT. Northwestern University. [Link]
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Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
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IMSERC. TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University. [Link]
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CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR CEITEC. [Link]
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The Royal Society of Chemistry. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome. In Books. The Royal Society of Chemistry. [Link]
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Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]
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Application Notes and Protocols for the Mass Spectrometry Analysis of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Abstract
This comprehensive guide provides a detailed framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. This document is designed to empower researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to accurately quantify and characterize this important imidazole derivative. The methodologies outlined herein are grounded in established principles of analytical chemistry and are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Imidazole Derivatives
This compound belongs to the imidazole class of heterocyclic compounds, which are fundamental building blocks in numerous biologically active molecules and pharmaceutical agents. The accurate and sensitive determination of such compounds is critical in various stages of drug discovery and development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of these small molecules in complex biological matrices.[1] This application note will detail a systematic approach to developing a reliable LC-MS/MS method for the target analyte.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| CAS Number | 162085-97-4 | [2] |
| Structure | ||
| Predicted pKa | The presence of an amino group and the imidazole ring suggests basic properties, while the ester group is neutral. The primary amine is expected to be the most basic site, readily accepting a proton. | |
| Predicted LogP | The molecule is relatively polar due to the amino and ester functional groups, suggesting good solubility in polar solvents. |
LC-MS/MS Method Development: A Step-by-Step Protocol
The development of a robust LC-MS/MS assay requires a systematic optimization of both the chromatographic separation and the mass spectrometric detection.[3]
Mass Spectrometry Parameters
3.1.1. Ionization Technique: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the preferred ionization method for polar molecules like this compound.[1] ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]+, minimizing in-source fragmentation and preserving the molecular integrity of the analyte.[4] Given the presence of a basic amino group, positive ion mode is the logical choice for achieving high ionization efficiency.
Protocol 1: Initial Mass Spectrometer Tuning
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid serves to promote protonation.
-
Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in positive ion mode over a mass range of m/z 50-250.
-
Identify the protonated molecular ion , which is expected at m/z 156.16 ([C6H9N3O2 + H]+).
-
Optimize ionization source parameters , such as capillary voltage, source temperature, and nebulizing gas flow, to maximize the signal intensity of the [M+H]+ ion.
3.1.2. Fragmentation and MRM Transition Selection
Tandem mass spectrometry (MS/MS) provides the selectivity required for quantitative analysis in complex matrices. This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.
Protocol 2: Product Ion Scan and MRM Optimization
-
Perform a product ion scan on the protonated molecular ion (m/z 156.16).
-
Vary the collision energy to induce fragmentation and identify stable, high-intensity product ions.
-
Propose a fragmentation pathway based on the observed product ions and known fragmentation mechanisms of imidazole compounds. Common fragmentation pathways for imidazole derivatives involve the loss of small neutral molecules from substituents and cleavage of the imidazole ring.[3][5]
-
Select at least two intense and specific product ions for the MRM transitions. One transition will be used for quantification (quantifier) and the other for confirmation (qualifier).
-
Optimize the collision energy for each selected MRM transition to maximize the product ion signal.
Diagram 1: Proposed Fragmentation Pathway
Caption: Proposed fragmentation of the protonated analyte.
Table 2: Predicted MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 156.16 | 124.13 | Quantifier |
| This compound | 156.16 | 96.10 | Qualifier |
Liquid Chromatography Parameters
The goal of the chromatographic separation is to resolve the analyte from matrix interferences and ensure reproducible retention times.
3.2.1. Column Selection
For a polar compound like this compound, a reversed-phase C18 column is a good starting point. However, if retention is insufficient, a more polar column or hydrophilic interaction liquid chromatography (HILIC) may be considered.[3][6]
3.2.2. Mobile Phase Selection
A typical mobile phase for reversed-phase chromatography of polar compounds consists of an aqueous component (A) and an organic component (B), both containing a small amount of acid to improve peak shape and promote ionization.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
Protocol 3: Chromatographic Method Development
-
Select a suitable column , for example, a C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size).
-
Set the column temperature to 40 °C to ensure reproducibility.
-
Develop a gradient elution program. Start with a low percentage of organic mobile phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes. This will help to determine the approximate elution conditions.
-
Optimize the gradient to achieve a sharp, symmetrical peak with a retention time of 2-5 minutes.
-
Assess peak shape and carryover. Adjust the mobile phase composition or gradient profile as needed.
Table 3: Example LC Gradient Program
| Time (min) | %A | %B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 5 | 95 | 0.4 |
| 6.0 | 5 | 95 | 0.4 |
| 6.1 | 95 | 5 | 0.4 |
| 8.0 | 95 | 5 | 0.4 |
Sample Preparation
The choice of sample preparation technique depends on the complexity of the sample matrix (e.g., plasma, urine, API solution).
Protocol 4: Protein Precipitation for Biological Samples
-
To 50 µL of plasma sample , add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).
-
Inject an aliquot onto the LC-MS/MS system.
Method Validation
A developed analytical method must be validated to ensure it is fit for its intended purpose.[2][6][7][8] Key validation parameters are outlined by regulatory bodies such as the ICH and FDA.[7][8]
Diagram 2: Workflow for Method Validation
Caption: Key parameters for analytical method validation.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within acceptance criteria. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the development and validation of an LC-MS/MS method for the analysis of this compound. By following the detailed protocols and understanding the underlying principles, researchers can establish a reliable and robust analytical method suitable for a wide range of applications in pharmaceutical research and development. The provided framework emphasizes a systematic approach, ensuring that the final method is accurate, precise, and fit for purpose.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America, 32(8), 578-587.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree.
- The mass spectra of imidazole and 1-methylimidazole. (1968). Journal of the American Chemical Society, 90(10), 2448-2451.
- Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review, 10(8), 1-10.
- Analytical method validation: A brief review. (2018). Journal of Applied Pharmaceutical Science, 8(8), 123-131.
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
-
Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation . (2017). Journal of Mass Spectrometry, 52(11), 770-776. [Link]
-
Methyl 1-methyl-1H-imidazole-4-carboxylate . (n.d.). PubChem. [Link]
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-
Electrospray ionization . (n.d.). Wikipedia. [Link]
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Application Notes and Protocols for the Development of Assays with Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Introduction: Unlocking the Therapeutic Potential of a Novel Imidazole Scaffold
For researchers, scientists, and drug development professionals, the imidazole ring system is a cornerstone of medicinal chemistry. This five-membered heterocycle is a key structural motif in numerous natural products and FDA-approved therapeutics, exhibiting a vast range of biological activities, including anticancer, antifungal, and antibacterial properties.[1] The specific compound, methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, represents a novel scaffold with unexplored therapeutic potential. While direct biological data for this molecule is not yet available in the public domain, its structural similarity to other biologically active imidazoles suggests it may hold promise as a modulator of key cellular pathways.
Many imidazole-containing compounds exert their effects by targeting essential cellular machinery. In oncology, they have been identified as potent inhibitors of protein kinases, inducers of apoptosis, and agents that cause cell-cycle arrest.[2][3] The nitrogen-containing heterocyclic ring is adept at forming crucial interactions within the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), disrupting oncogenic signaling.[2][4][5] In the realm of infectious diseases, imidazole derivatives are known to inhibit microbial growth through various mechanisms.[6][7]
This guide provides a comprehensive framework for initiating the biological characterization of this compound (hereinafter referred to as "Compound-IM"). We present a logical, stepwise progression of assays, from fundamental physicochemical characterization to broad-based cellular screening and initial mechanistic studies. Each protocol is designed to be a self-validating system, providing the user with the necessary details to generate robust and reproducible data.
Part 1: Foundational Characterization: The First Step to Meaningful Biology
Before embarking on complex biological assays, it is critical to understand the fundamental physicochemical properties of Compound-IM. Solubility and stability are paramount, as they directly impact compound handling, dose-response relationships, and the overall reliability of experimental data. Poor solubility is a primary reason for the failure of promising compounds in early-stage drug discovery.[8]
Protocol 1: Kinetic Solubility Assessment by Laser Nephelometry
This high-throughput method assesses the kinetic solubility of a compound by measuring light scattering from insoluble particles that form when a DMSO stock solution is diluted into an aqueous buffer.[8][9]
Rationale: Biological assays are almost always performed in aqueous buffers. Understanding the concentration at which Compound-IM precipitates out of solution is crucial for interpreting bioactivity data and avoiding false-negative results due to the compound not being in solution.
Materials:
-
Compound-IM
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)
-
384-well clear-bottom microplates
-
Automated liquid handler (recommended)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Compound-IM in 100% DMSO.
-
Serial Dilutions: In a 384-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Addition to Aqueous Buffer: Using a liquid handler, rapidly dilute the DMSO solutions 100-fold into PBS (e.g., add 1 µL of DMSO solution to 99 µL of PBS). This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the light scattering (nephelometry) of each well.
-
Data Analysis: Plot the measured nephelometry units (counts) against the compound concentration. The point at which the signal sharply increases indicates the kinetic solubility limit.[9]
| Property Assessed | Method | Throughput | Key Output |
| Kinetic Solubility | Laser Nephelometry | High | Concentration at which precipitation occurs in aqueous buffer. |
Protocol 2: Stability Assessment by HPLC
This protocol determines the stability of Compound-IM in relevant biological matrices (e.g., buffer, plasma) over time.
Rationale: Unstable compounds can degrade during the course of an assay, leading to an underestimation of their true potency. This assay identifies any potential liabilities early on.
Materials:
-
Compound-IM
-
PBS (pH 7.4), Human Plasma
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a solution of Compound-IM at a final concentration of 10 µM in both PBS and human plasma.
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the incubation mixture.
-
Protein Precipitation (for plasma samples): To the plasma aliquots, add 3 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[10]
-
HPLC Analysis: Analyze the supernatant (for plasma samples) or the PBS solution directly by reverse-phase HPLC. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).[11]
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the compound remaining versus time to determine its stability.
Part 2: Primary Biological Screening: Identifying Potential Activities
Based on the known activities of imidazole derivatives, the most logical starting points for biological screening are in the areas of oncology and microbiology.
A. Anticancer Activity Screening
A tiered approach, starting with a broad cytotoxicity screen followed by more specific assays, is recommended.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Rationale: This initial screen will determine if Compound-IM has a general growth-inhibitory or cytotoxic effect on cancer cells. A panel of cell lines from different cancer types (e.g., breast, lung, colon) is recommended.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound-IM
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound-IM in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[15]
| Assay | Principle | Key Output |
| MTT Assay | Metabolic activity (reduction of tetrazolium salt) | IC50 (Half-maximal inhibitory concentration) |
Experimental Workflow for Initial Anticancer Screening
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by Compound-IM.
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
Materials:
-
Cancer cell line of interest
-
Compound-IM
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of Compound-IM for a relevant period (e.g., 24 hours).
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well. The reagent lyses the cells and contains the proluminescent substrate. [2]3. Incubation: Mix the plate on a shaker and incubate at room temperature for 1-2 hours.
-
Measure Luminescence: Read the luminescent signal, which is directly proportional to the amount of caspase-3/7 activity.
This method uses a fluorescent dye, propidium iodide (PI), to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). Rationale: To determine if Compound-IM causes cells to arrest at a specific phase of the cell cycle, which is a common mechanism for anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Compound-IM
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Compound-IM at its IC50 concentration for 24 hours.
-
Harvest and Fix: Harvest both adherent and floating cells, wash with PBS, and fix by dropwise addition into ice-cold 70% ethanol while vortexing. [16]3. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
B. Confirming Target Engagement in a Cellular Context
CETSA is a powerful method to verify and quantify the interaction between a drug and its target protein in intact cells or cell lysates. The principle is that ligand binding increases the thermal stability of the target protein. [17][18] Rationale: If a specific kinase (e.g., EGFR) is identified as a primary target in biochemical assays, CETSA can confirm that Compound-IM engages this target within the complex environment of a living cell.
Materials:
-
Cell line expressing the target protein
-
Compound-IM
-
PCR tubes and thermal cycler
-
Lysis buffer
-
Antibodies against the target protein for Western blotting or an appropriate immunoassay kit (e.g., AlphaScreen®)
Procedure:
-
Cell Treatment: Treat intact cells with Compound-IM or vehicle for 1 hour.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler for 3 minutes. [19]3. Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of the target protein using Western blotting or a high-throughput immunoassay.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement. [17]
Conclusion and Future Directions
This document provides a foundational, yet comprehensive, set of protocols to begin the systematic evaluation of this compound. The proposed workflow enables a logical progression from basic characterization to the identification of potential therapeutic applications and the elucidation of the underlying mechanism of action. Positive results from these assays would warrant further investigation, including more extensive profiling against larger kinase panels, in vivo efficacy studies in animal models, and detailed ADME/Tox profiling. By following these rigorous, field-proven methodologies, researchers can confidently build a robust data package to unlock the full potential of this novel chemical entity.
References
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A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Dei Gratia Journal. [Link]
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An acumen into anticancer efficacy of imidazole derivatives. (2024). ResearchGate. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed Central. [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (2004). BMG LABTECH. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Preprints.org. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
-
Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. (2023). MDPI. [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. (2021). PubMed Central. [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PubMed Central. [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library. [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
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Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Imidazole Carboxylates
For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of pharmacologically active compounds. The efficient synthesis of functionalized imidazoles, such as imidazole carboxylates, is therefore a critical endeavor. This document provides a detailed guide to leveraging microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of these valuable heterocyclic compounds. We will delve into the fundamental principles, provide validated protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
The Rationale for Microwave-Assisted Synthesis: Accelerating Discovery
Traditional methods for synthesizing imidazole derivatives often require long reaction times, harsh conditions, and can result in modest yields with the formation of byproducts.[1][2] Microwave-assisted synthesis has emerged as a powerful and sustainable alternative, offering several distinct advantages.[2][3][4] The core principle lies in the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][5] This "dielectric heating" is fundamentally different from conventional heating, which relies on slower conduction and convection.[3][6]
The primary benefits of employing microwave irradiation for the synthesis of imidazole carboxylates include:
-
Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.[3][5][7]
-
Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[1][3][4][7]
-
Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring consistent results.[3]
-
Alignment with Green Chemistry Principles: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, reducing energy consumption and waste generation.[1][2][3]
Understanding the Mechanism: The "Microwave Effect"
The accelerated reaction rates observed in microwave synthesis are primarily attributed to the rapid thermal effects.[6] However, the existence of non-thermal "specific microwave effects" remains a topic of discussion. The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.[5][8][9]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.[8][9]
This efficient and direct energy transfer is what enables the superheating of solvents in sealed vessels far above their atmospheric boiling points, dramatically accelerating reaction kinetics according to the Arrhenius equation.[6]
Visualizing the Workflow: From Reagents to Product
The following diagram illustrates a general workflow for the microwave-assisted synthesis of imidazole carboxylates.
Caption: A generalized workflow for the synthesis of imidazole carboxylates using a microwave reactor.
Application Protocol 1: One-Pot Microwave-Assisted Synthesis of Ethyl 5-Methyl-3-phenyl-3H-imidazole-4-carboxylate
This protocol is adapted from a one-pot multicomponent procedure involving a 1,5-electrocyclization of azavinyl azomethine ylides.[7][10]
Materials:
-
1,2-Diaza-1,3-diene (DD)
-
Aniline (or other primary amine)
-
Acetaldehyde (or other aldehyde)
-
Acetonitrile (ACN)
-
Microwave reactor (e.g., CEM Discover) with sealed reaction vessels
-
Magnetic stir bars
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the 1,2-diaza-1,3-diene, the primary amine (e.g., aniline), and the aldehyde (e.g., acetaldehyde) in acetonitrile.
-
Vial Sealing: Securely seal the reaction vial using a septum and crimp cap. Ensure the seal is tight to withstand the pressure generated during the reaction.[11]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Program the reactor to the following parameters:
-
Temperature: 150 °C
-
Pressure: 150 psi
-
Power: 150 W
-
Ramp Time: 5 minutes
-
Hold Time: 20 minutes[7]
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to a safe temperature (typically below 50 °C) before removing it from the reactor.[11]
-
Work-up: Once cooled, carefully open the vial. The reaction mixture can then be concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of light petroleum and ethyl acetate) to isolate the desired imidazole-4-carboxylate.[7]
Expected Results: This method has been shown to produce good yields of the target imidazole carboxylates, often significantly higher than conventional heating methods. For instance, the synthesis of ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate resulted in a 77% yield with microwave heating, compared to 51-55% with conventional refluxing in toluene.[7]
Application Protocol 2: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
The Debus-Radziszewski reaction is a classic and versatile method for synthesizing substituted imidazoles.[12][13] Its adaptation to microwave conditions offers a rapid and efficient route to these compounds.[14][15]
Materials:
-
Benzil (or other 1,2-dicarbonyl compound)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol (as a greener solvent alternative)
-
Microwave reactor and sealed vessels
-
Magnetic stir bars
Step-by-Step Procedure:
-
Reaction Setup: In a microwave process vial, combine the 1,2-dicarbonyl compound (e.g., benzil), the aldehyde, and a source of ammonia (e.g., ammonium acetate).[14][15] While some protocols use glacial acetic acid, greener alternatives with a catalyst in a solvent like ethanol can also be employed.[16]
-
Vial Sealing: Securely seal the vial.
-
Microwave Irradiation: Irradiate the mixture in the microwave reactor. Typical conditions can range from 5 to 20 minutes at temperatures between 100-150 °C.[5][14] Optimization of time and power may be necessary depending on the specific substrates.[15]
-
Cooling: Allow the vial to cool to a safe temperature.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. The solid product that precipitates is then collected by filtration.[17]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2,4,5-trisubstituted imidazole.[17]
Causality Behind Experimental Choices
Solvent Selection: The choice of solvent is critical in microwave synthesis. Polar solvents such as acetonitrile, DMF, and alcohols are excellent microwave absorbers and heat up rapidly.[18][19] Non-polar solvents like toluene or THF are poor absorbers and will only heat efficiently if the reactants or a catalyst are highly polar.[18] For green chemistry applications, water and ionic liquids are increasingly used as they are environmentally benign and interact strongly with microwaves.[20][21][22]
Catalyst Integration: The use of catalysts can further enhance reaction rates and selectivity. Acid catalysts like p-toluenesulfonic acid can facilitate the condensation steps in imidazole formation.[16] Various metal-based catalysts, including Schiff base nickel complexes and nanoparticles, have also been successfully employed in microwave-assisted imidazole synthesis.[5][23] In some cases, the catalyst itself can be a strong microwave absorber, contributing to the overall heating of the reaction mixture.
Temperature and Pressure Control: Operating in a sealed vessel allows the reaction to be performed at temperatures significantly above the solvent's boiling point.[6] This high temperature is a key factor in the dramatic acceleration of the reaction. The pressure inside the vessel increases with temperature, and modern microwave reactors are equipped with sensors to monitor and control these parameters for safe and reproducible operation.[11]
Data Presentation: Microwave vs. Conventional Heating
The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating for the preparation of imidazole derivatives, as reported in the literature.
| Compound | Method | Reaction Time | Yield (%) | Reference |
| Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | Microwave | 25 min | 77% | [7] |
| Conventional | - | 51-55% | [7] | |
| 2,4,5-Triphenyl-1H-imidazole | Microwave | 20 min | 90% | [5] |
| Conventional | 270 min | 70% | [5] |
Visualizing the Reaction Mechanism: Debus-Radziszewski Synthesis
The following diagram illustrates the proposed mechanism for the Debus-Radziszewski synthesis of a trisubstituted imidazole.
Caption: A simplified representation of the key steps in the Debus-Radziszewski imidazole synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of imidazole carboxylates and other valuable heterocyclic compounds. By leveraging the principles of dielectric heating, researchers can achieve remarkable reductions in reaction times and improvements in yields, all while adhering to the principles of green chemistry. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to efficiently synthesize novel imidazole-based molecules and accelerate the pace of their research.
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Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(22), 4312-4320. [Link]
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Kumar, A., & Kumar, R. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-8. [Link]
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Kappe, C. O. (2008). Microwave-assisted synthesis in water as solvent. Chemical reviews, 108(1), 31-68. [Link]
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Gorgani, L., Mohammadi, M., & Ramezani, M. (2022). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[3][24]imidazo[1,2-a]pyrimidines via A3 coupling. Scientific Reports, 12(1), 1-13. [Link]
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Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(22), 4312-4320. [Link]
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Kushwaha, P., Chaurasiya, N., Verma, A., & Khan, D. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]
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Reddy, G. S., & Sree, K. L. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]
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Nasrollahzadeh, M., & Bidgoli, F. S. S. (2019). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Journal of the Iranian Chemical Society, 16(1), 139-147. [Link]
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Anbu, J., & Kamalakkannan, D. (2014). Microwave assisted organic reactions: A review. International Journal of ChemTech Research, 6(7), 3584-3593. [Link]
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Villet, R., Caron, C., Dinis, T., & Jacquemin, J. (2021). Microwave‐assisted organic syntheses in deep eutectic solvents: A win‐win association for sustainable chemistry. ChemSusChem, 14(2), 564-593. [Link]
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Hanoon, H. A., & Al-Sultani, A. A. (2021). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles–A Green Approach. Oriental Journal of Chemistry, 37(3), 633. [Link]
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Turgut, Z., & Kucuk, M. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 779-792. [Link]
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The Debus–Radziszewski imidazole synthesis. [Link]
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Chawla, A., & Sharma, A. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]
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Radziszewski's Imidazole Synthesis. [Link]
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Hanoon, H. A., & Al-Sultani, A. A. (2021). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles–A Green Approach. Oriental Journal of Chemistry, 37(3), 633. [Link]
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Kumbhalkar, M. D., & Deshmukh, M. B. (2015). Microwave-induced One-pot Synthesis of 2,4,5-trisubstituted Imidazoles Using Rochelle Salt as a Green Novel Catalyst. Journal of Applicable Chemistry, 4(5), 1548-1552. [Link]
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Zhao, Y., Liu, Y., & Zhang, W. (2022). Metalloporphyrin-Based Covalent Organic Frameworks: Design, Construction, and Photocatalytic Applications. Molecules, 27(3), 941. [Link]
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Wu, J., & Sun, X. (2010). One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. Synthetic Communications, 40(13), 1919-1926. [Link]
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Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12284. [Link]
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Chintakrindi, A. (2020, May 2). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube. [Link]
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Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12284. [Link]
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Sharma, P., & Singh, R. (2013). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Sciences and Research, 4(5), 1916. [Link]
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Application and Protocol Guide for the Chiral Separation of Imidazole Derivatives by HPLC
Introduction: The Significance of Chirality in Imidazole Derivatives
Imidazole derivatives form the backbone of a vast array of pharmaceuticals, particularly antifungal agents like ketoconazole, econazole, and miconazole, as well as other therapeutic compounds.[1][2] A significant number of these molecules possess one or more stereogenic centers, meaning they exist as enantiomers—non-superimposable mirror images.[3] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and metabolic activities.[1][4] For instance, one enantiomer may be therapeutically active while the other is inactive or, in some cases, contributes to adverse effects.[1] Consequently, regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs over racemic mixtures.[4]
This regulatory and therapeutic imperative necessitates the development of robust and reliable analytical methods to separate and quantify enantiomers. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for chiral separations in the pharmaceutical industry due to its high efficiency, versatility, and applicability to a wide range of compounds.[4][5][6] This guide provides a comprehensive overview and detailed protocols for developing and implementing effective HPLC methods for the chiral separation of imidazole derivatives, aimed at researchers, scientists, and drug development professionals.
The Foundation: Principles of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[7] In chiral HPLC, this is most often accomplished by using a Chiral Stationary Phase (CSP).[3][8] The fundamental principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[7][8]
These diastereomeric complexes have different energies of formation and stability, leading to differential retention times on the column and, thus, separation.[8] The key to successful chiral recognition is a "three-point interaction model," where one enantiomer can establish at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole interactions) with the CSP, while its mirror image cannot achieve this optimal fit.[9][10]
Diagram 1: The Chiral Recognition Mechanism
This diagram illustrates the fundamental concept of how a chiral stationary phase differentiates between two enantiomers.
Caption: A conceptual model of enantioselective retention on a CSP.
Part 1: Strategic Method Development
A trial-and-error approach to chiral method development can be exceedingly time-consuming and costly.[3] A systematic screening strategy, grounded in the physicochemical properties of the imidazole analytes and the characteristics of available CSPs, is far more efficient.
Step 1: Analyte Characterization and CSP Selection
First, examine the structure of the imidazole derivative.[3] Most antifungal azoles are basic compounds containing aromatic rings and functional groups capable of hydrogen bonding.[1][11] This information directly guides the selection of an appropriate CSP.
Polysaccharide-Based CSPs: These are the most widely used and successful columns for separating a broad range of chiral compounds, including imidazole derivatives.[3][12] They consist of cellulose or amylose polymers derivatized with carbamates (e.g., 3,5-dimethylphenylcarbamate) or benzoates, which are coated or immobilized on a silica support.[8][12]
-
Mechanism: Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and inclusion into "chiral pockets" or grooves formed by the polysaccharide structure.[8]
-
Common Columns: Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OJ (cellulose tris(4-methylbenzoate)), and Chiralpak® AD/AS (amylose derivatives) are excellent starting points.[1][13][14] Immobilized versions (e.g., Chiralpak IA, IB, IC) offer greater solvent compatibility and robustness.[15]
Cyclodextrin-Based CSPs: These CSPs use cyclodextrins (cyclic oligosaccharides) as the chiral selector.[3]
-
Mechanism: The primary mechanism is inclusion complexation, where a hydrophobic part of the analyte (like an aromatic ring) fits into the hydrophobic cavity of the cyclodextrin.[7][16] Secondary interactions with hydroxyl groups on the rim of the cyclodextrin enhance enantioselectivity.[7]
-
Application: They are particularly effective for molecules with at least one aromatic ring and are often used in reversed-phase mode.[3][17] A successful separation of econazole has been reported using a cyclodextrin-based column.[17]
Step 2: Mobile Phase Screening Workflow
The choice of mobile phase mode (Normal Phase, Reversed Phase, or Polar Organic) dramatically influences selectivity.[18] A logical screening approach is essential.
Diagram 2: HPLC Method Development Workflow
This flowchart outlines a systematic approach to developing a chiral separation method for imidazole derivatives.
Caption: A systematic workflow for chiral HPLC method development.
Mobile Phase Composition: The Key to Selectivity
-
Normal Phase (NP) Mode:
-
Composition: Typically mixtures of an alkane (like n-hexane or n-heptane) and an alcohol (isopropanol (IPA), ethanol (EtOH), or methanol (MeOH)).[1][14]
-
Additives: For basic imidazole compounds, a small amount of an amine additive like diethylamine (DEA) is often crucial.[1][14][19] DEA acts as a silanol-masking agent, improving peak shape and sometimes enhancing selectivity.[20] However, the concentration should be optimized (typically 0.1%), as excessive DEA can reduce resolution for some compounds.[1]
-
-
Reversed Phase (RP) Mode:
-
Composition: Mixtures of water or aqueous buffer with acetonitrile (ACN) or methanol (MeOH).[21][22]
-
Additives: The pH of the mobile phase is critical. For basic imidazoles, using a buffer at a pH where the analyte is ionized can be beneficial. Additives like formic acid or acetic acid (e.g., 0.1-0.2%) are often used to control pH and improve peak shape.[17]
-
-
Polar Organic (PO) Mode:
Table 1: Starting Conditions for Mobile Phase Screening
| Mode | Stationary Phase Type | Primary Solvents | Common Modifiers & Additives | Target Analytes |
| Normal Phase | Polysaccharide (Coated/Immobilized) | n-Hexane / Isopropanol (80:20 v/v) | 0.1% Diethylamine (DEA) | Basic Imidazoles (e.g., Econazole, Miconazole)[1][14][19] |
| Reversed Phase | Polysaccharide (Immobilized), Cyclodextrin | Acetonitrile / Water (50:50 v/v) | 0.1% Formic Acid or Acetic Acid | Ionizable Imidazoles, compounds with aromatic rings[17] |
| Polar Organic | Polysaccharide (Immobilized) | Acetonitrile or Methanol | 0.1% DEA (for bases) or 0.1% TFA (for acids) | Broad range of imidazoles, offers alternative selectivity[23] |
Part 2: Generic Protocol for Chiral Separation of Imidazole Derivatives
This protocol provides a robust starting point for the analysis. It must be optimized for each specific imidazole derivative.
Equipment and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Chiralpak® IA, IB, or IC (immobilized polysaccharide) or Chiralcel® OD-H (coated polysaccharide), 250 x 4.6 mm, 5 µm.
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH).
-
Additives: Diethylamine (DEA), Formic Acid (FA), Trifluoroacetic Acid (TFA).
-
Sample: Racemic mixture of the imidazole derivative.
-
Syringe filters (0.45 µm or 0.22 µm).
Standard and Sample Preparation
-
Stock Solution: Accurately weigh and dissolve approximately 10 mg of the racemic imidazole derivative in a suitable solvent (e.g., mobile phase or a compatible solvent like ethanol) to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to prevent column frit blockage.[15]
Chromatographic Conditions (Initial Screening)
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min[21]
-
Detection Wavelength: 220-230 nm (or the λmax of the specific analyte)[1][22]
-
Injection Volume: 10 µL
-
Mobile Phases to Screen:
-
Condition A (NP): n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
-
Condition B (RP): Acetonitrile / Water / Formic Acid (50:50:0.1, v/v/v) - Only for immobilized or RP-compatible CSPs.
-
Condition C (PO): Acetonitrile / DEA (100:0.1, v/v)
-
Optimization Strategy
-
If no separation is observed, try a different CSP.
-
If partial separation (resolution < 1.5) is observed, systematically adjust the mobile phase composition.
-
In NP mode: Vary the percentage of alcohol (e.g., from 10% to 40%). A lower alcohol percentage generally increases retention and may improve resolution.
-
In RP mode: Vary the percentage of the organic modifier (ACN or MeOH).
-
Adjust Additive Concentration: Evaluate the effect of additive concentration (e.g., 0.05% to 0.2%).
-
-
Temperature: Evaluate the effect of column temperature (e.g., 15 °C to 40 °C). Lower temperatures often increase resolution but also increase analysis time and backpressure.
System Suitability and Validation
Once an optimized method is established, it must be validated according to regulatory guidelines such as ICH Q2(R2).[24][25]
-
System Suitability: Before routine analysis, inject a standard solution to verify system performance. Key parameters include:
-
Resolution (Rs): Must be > 1.5 for baseline separation.
-
Tailing Factor (T): Should be ≤ 2.0.
-
Repeatability (RSD%): The relative standard deviation of peak areas from replicate injections should be ≤ 2.0%.[25]
-
-
Method Validation: The validation should demonstrate specificity, linearity, accuracy, precision, range, and robustness of the method.[24][26]
Part 3: Troubleshooting Common Issues
Chiral separations can be sensitive, and issues may arise. Understanding the column chemistry is key to resolving them.
Table 2: Troubleshooting Guide for Chiral HPLC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blocked inlet frit due to sample particulates.[15]2. Sample precipitation at the column head.3. Incompatible solvent injected (for coated columns).[15] | 1. Filter all samples and mobile phases.2. Reverse-flush the column (for immobilized columns only).[15]3. Ensure sample solvent is miscible with the mobile phase.4. For coated columns (e.g., Chiralcel OD-H), ensure no forbidden solvents (e.g., THF, DCM) are in the system.[27] |
| Loss of Resolution | 1. Contamination adsorbed at the column head.[15]2. "Memory effect" from previous additives.3. Degradation of the stationary phase (especially coated CSPs). | 1. Flush the column with a strong, compatible solvent (e.g., IPA for NP, DMF for immobilized columns).[15]2. Dedicate columns to specific additive types (acidic vs. basic) or perform extensive flushing between methods.3. Replace the column if performance cannot be restored. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the silica support.2. Mismatch between sample solvent and mobile phase.3. Column overload. | 1. Add/optimize the concentration of a mobile phase additive (e.g., DEA for bases, FA for acids).[20]2. Dissolve the sample in the mobile phase whenever possible.3. Reduce the injected sample mass. |
| No Separation | 1. Inappropriate CSP for the analyte.2. Unsuitable mobile phase conditions (mode, composition). | 1. Screen a different class of CSP (e.g., switch from polysaccharide to cyclodextrin).2. Systematically screen different mobile phase modes (NP, RP, PO) and a range of solvent compositions.[18] |
References
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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[Separation of ketoconazole enantiomers using high performance liquid chromatography with chiral mobile phase additives]. PubMed. [Link]
-
Studies on stereoselective separations of the “azole” antifungal drugs ketoconazole and itraconazole using HPLC and SFC. Analusis. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today. [Link]
-
Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. University of Vienna. [Link]
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HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
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HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link]
-
Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed. [Link]
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Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. ResearchGate. [Link]
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Studies on stereoselective separations of the ''azole'' antifungal drugs ketoconazole and itraconazole using HPLC and SFC on silica-based polysaccharides. ResearchGate. [Link]
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Chiral HPLC Method Development. I.B.S. Analytical. [Link]
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HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. ResearchGate. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. NIH. [Link]
-
Optimized HPLC chromatograms of eight imidazole antifungal drug... ResearchGate. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). NIH. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
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hplc method for separating enantiomers of imidazole derivatives - antifungal compounds. Semantic Scholar. [Link]
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Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. NIH. [Link]
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Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. Semantic Scholar. [Link]
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Chiral Separation of Econazole by High Performance Liquid Chromatography Method using Cyclodextrin as Chiral Column. ResearchGate. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]
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Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
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Chiral Recognition in Separation Science: An Overview. Springer Nature. [Link]
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Validation of Chromatographic Methods. FDA. [Link]
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Comparative study of the enantiomeric resolution of chiral antifungal drugs econazole, miconazole and sulconazole by HPLC on various cellulose chiral columns in normal phase mode. ResearchGate. [Link]
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Comparison of the chiral resolution of econazole, miconazole, and sulconazole by HPLC using normal-phase amylose CSPs. PubMed. [Link]
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The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
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Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
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Chiral Separation of Econazole by High Performance Liquid Chromatography Method using Cyclodextrin as Chiral Column. Sinelitabmas Unsoed. [Link]
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Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis. PubMed. [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. [Link]
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A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]
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Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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large-scale synthesis of 4-amino-imidazole carboxamide derivatives
An In-Depth Guide to the Large-Scale Synthesis of 4-Aminoimidazole-5-Carboxamide Derivatives: Application Notes and Protocols
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the large-scale synthesis of 4-aminoimidazole-5-carboxamide and its derivatives. With full editorial control, this document is structured to offer not just protocols, but also the scientific rationale behind the synthetic strategies, ensuring a deep understanding of the process from laboratory to industrial scale.
A Note on Nomenclature
The core heterocyclic structure discussed herein is commonly referred to in the literature as 5-aminoimidazole-4-carboxamide. For consistency with modern IUPAC naming conventions that prioritize the position of the substituent group attached to a ring-carbon atom, this guide will use the designation 4-aminoimidazole-5-carboxamide . Both names refer to the same molecule, and researchers should be aware of this interchangeable terminology when reviewing historical and contemporary literature.
Introduction: The Significance of the 4-Aminoimidazole-5-Carboxamide Scaffold
The imidazole ring is a five-membered heterocyclic structure that is a fundamental component of many biologically active compounds, including the amino acid histidine and nucleic acids.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[2][3] Among these, the 4-aminoimidazole-5-carboxamide scaffold is of particular importance.
This core structure is a key feature in molecules like Acadesine (also known as AICA-riboside or AICAR), an AMP-activated protein kinase (AMPK) activator.[4][5] Acadesine has been investigated for its therapeutic potential in treating acute lymphoblastic leukemia and for its cardioprotective effects against ischemic injury.[4][5] The molecular precursor, 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), is a natural intermediate in the de novo biosynthesis of purines in virtually all organisms.[6][7]
Despite their therapeutic promise, the transition from laboratory-scale synthesis to large-scale industrial production of these derivatives presents significant challenges. These include the high cost of starting materials, the need for multi-step syntheses, and critical safety and environmental concerns, particularly with traditional routes that employ highly toxic reagents like cyanides.[8] This guide focuses on modern, scalable, and safer synthetic strategies to address these challenges.
Strategic Approaches to Large-Scale Synthesis
The synthesis of the imidazole ring has been a subject of research for over a century, with numerous strategies developed from a variety of starting materials.[9] For large-scale industrial applications, the ideal synthetic route must be cost-effective, high-yielding, safe, and environmentally conscious.
Critical Evaluation of Synthetic Routes
Historically, many syntheses of 4-aminoimidazole-5-carboxamide have relied on starting materials like diaminomaleonitrile and involved the use of highly toxic cyanides (e.g., sodium cyanide, hydrocyanic acid).[8] Such methods pose significant limitations for industrial production due to:
-
High Toxicity: The use of cyanides requires specialized facilities and stringent handling protocols to prevent fatal risks to personnel and the environment.[8]
-
Regulatory Hurdles: Only enterprises with specific qualifications for cyanide use can legally perform these syntheses, limiting widespread adoption.[8]
-
Complex Waste Management: The treatment of cyanide-containing wastewater is a complex and costly process.
Therefore, modern industrial approaches aim to circumvent these issues by developing cyanide-free pathways. A notable strategy involves the use of diaminomaleonitrile with formamide and phosphorus oxychloride to construct the imidazole ring, followed by hydrolysis.[8] Another common route for producing derivatives like AICAR starts from more complex but readily available biomolecules like inosine.[10][11]
Workflow for Industrial Synthesis Selection
The decision-making process for selecting a large-scale synthesis protocol can be visualized as follows:
Caption: Logical workflow for selecting an optimal large-scale synthetic route.
Detailed Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the core 4-aminoimidazole-5-carboxamide molecule and its key derivative, Acadesine (AICAR).
Protocol 1: Industrial Production of 4-Amino-5-imidazolecarboxamide
This protocol is adapted from a modern industrial method that avoids the direct use of highly toxic cyanides in the primary synthesis steps, enhancing its safety profile for large-scale production.[8] The process is divided into two main stages: synthesis of an intermediate and its subsequent conversion to the final product.
Overall Reaction Scheme:
Caption: Two-step industrial synthesis of 4-amino-5-imidazolecarboxamide.
Part A: Synthesis of Intermediate 1
-
Principle: Diaminomaleonitrile reacts with formamide in the presence of phosphorus oxychloride (a dehydrating and activating agent) in a controlled manner to form the key intermediate.
-
Materials and Reagents:
Reagent Formula M.W. Quantity (Example Scale) Notes Diaminomaleonitrile C₄H₄N₄ 108.11 162 g (1.5 mol) Starting material Formamide CH₃NO 45.04 101.3 g (2.25 mol) Reagent and solvent Phosphorus Oxychloride POCl₃ 153.33 344.7 g (2.25 mol) Activating agent; corrosive Tetrahydrofuran (THF) C₄H₈O 72.11 1.5 L Anhydrous solvent | Inert Gas (Argon/Nitrogen) | Ar / N₂ | - | - | For blanketing reaction |
-
Step-by-Step Protocol:
-
Reaction Setup: Equip a 5L three-necked flask with a mechanical stirrer, thermometer, and a dropping funnel. Ensure the system is under an inert gas atmosphere (e.g., Argon).[8]
-
Reagent Charging: Sequentially add anhydrous THF (1458 mL), diaminomaleonitrile (162 g), and formamide (101.3 g) to the flask.[8]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Controlled Addition: Begin the dropwise addition of phosphorus oxychloride (344.7 g) via the dropping funnel. Maintain the internal temperature below 5°C during the addition. This step is exothermic and requires careful monitoring.
-
Reaction: After the addition is complete, allow the reaction temperature to rise to and be maintained at 35°C.[8]
-
In-Process Control (IPC): Monitor the reaction progress every hour using a suitable analytical method (e.g., LC-MS or TLC) to check for the consumption of diaminomaleonitrile.
-
Reaction Completion: The reaction is considered complete when the starting material (diaminomaleonitrile) is less than 0.3% by LC analysis.[8]
-
Work-up: Once complete, carefully quench the reaction mixture by pouring it into ice water, followed by neutralization with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the intermediate. Filter, wash with water, and dry the solid to obtain Intermediate 1.
-
Part B: Synthesis of 4-Amino-5-imidazolecarboxamide
-
Principle: The synthesized intermediate undergoes hydrolysis and cyclization under basic conditions at elevated temperatures to yield the final product.
-
Materials and Reagents:
Reagent Formula M.W. Quantity (Example Scale) Notes Intermediate 1 - - From Part A Crude or purified solid Water H₂O 18.02 Sufficient for slurry Solvent Alkali (e.g., NaOH) NaOH 40.00 To adjust pH Base for hydrolysis | Inert Gas (Argon/Nitrogen) | Ar / N₂ | - | - | For blanketing reaction |
-
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reactor under an inert gas atmosphere, create a slurry of Intermediate 1 in water.
-
Hydrolysis: Add a sufficient amount of an aqueous alkali solution (e.g., NaOH) to the mixture.
-
Heating: Heat the reaction mixture to 95-100°C and maintain for several hours.[8]
-
In-Process Control (IPC): Monitor the formation of the product and disappearance of the intermediate by LC-MS or TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after adjusting the pH to near neutral with an acid.
-
Isolation: Collect the solid product by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture) to achieve high purity.[12] Wash the crystals with cold solvent and dry under vacuum.
-
Protocol 2: Synthesis of Acadesine (AICAR) from Inosine
This protocol outlines a common laboratory- to pilot-scale synthesis of Acadesine (AICAR), a crucial riboside derivative, using inosine as a readily available starting material.[10][11] This method involves protecting groups and a key ring-opening step.
-
Principle: The synthesis begins with the protection of the ribose hydroxyl groups of inosine. The purine ring system is then opened under basic conditions, followed by functional group manipulations to form the desired 4-aminoimidazole-5-carboxamide structure.
-
Materials and Reagents:
Reagent Formula M.W. Role Inosine C₁₀H₁₂N₄O₅ 268.23 Starting Material Acetone / 2,2-Dimethoxypropane C₃H₆O / C₅H₁₂O₂ - For Isopropylidene protection p-Toluenesulfonic acid (p-TsOH) C₇H₈O₃S 172.20 Acid catalyst Sodium Hydroxide (NaOH) NaOH 40.00 For ring opening Ammonia (aq. or in MeOH) NH₃ 17.03 For amination/deprotection | Solvents (DMF, Methanol, etc.) | - | - | Reaction/Purification Media |
-
Step-by-Step Protocol:
-
Protection of Inosine: Suspend inosine in anhydrous acetone. Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH. Stir at room temperature until TLC analysis shows complete conversion to the 2',3'-O-isopropylideneinosine. Neutralize the catalyst, filter, and concentrate to obtain the protected inosine.
-
Purine Ring Opening: Dissolve the protected inosine in an appropriate solvent (e.g., ethanol). Add a 5 M solution of NaOH and reflux the mixture.[13] The reaction progress can be monitored by UV spectrophotometry, observing the disappearance of the purine absorbance band and the appearance of the imidazole band (around 268 nm).[13]
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., HCl). The intermediate imidazole derivative is then extracted or isolated.
-
Amide Formation & Deprotection: The ester intermediate from the ring-opening is converted to the carboxamide by treatment with ammonia (e.g., methanolic ammonia). This step is typically followed by acidic hydrolysis (e.g., with trifluoroacetic acid in water) to remove the isopropylidene protecting group.[13]
-
Final Purification: The final product, Acadesine (AICAR), is typically a polar, water-soluble solid.[12] Purification is often achieved by recrystallization or through column chromatography. For highly polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[12] The pure compound is isolated as a white solid.
-
Data Summary and Process Comparison
The choice of a synthetic route on a large scale is a trade-off between multiple factors.
| Synthetic Route | Key Starting Materials | Key Reagents | Typical Yield | Pros | Cons |
| Industrial Method (Protocol 1) | Diaminomaleonitrile, Formamide | POCl₃, NaOH | High | Avoids highly toxic cyanides; Cost-effective starting materials; Scalable.[8] | Uses corrosive POCl₃; Requires careful temperature control. |
| From Inosine (Protocol 2) | Inosine | NaOH, p-TsOH, NH₃ | Moderate | Readily available chiral starting material; Good for derivative synthesis.[10][11] | Multi-step process involving protection/deprotection; Higher cost of inosine. |
| Traditional Cyanide Route | Diaminomaleonitrile | NaCN, HCN | High | High yielding; Well-established chemistry. | Extremely hazardous reagents; Strict regulatory controls; High waste treatment cost.[8] |
Conclusion and Future Perspectives
The large-scale synthesis of 4-aminoimidazole-5-carboxamide derivatives is critical for advancing their therapeutic applications. Modern industrial methods have successfully moved away from hazardous cyanide-based routes, favoring safer, more scalable processes.[8] The choice between building the imidazole core from simple precursors or modifying existing complex molecules like inosine depends on the specific target derivative, scale, and economic constraints.
Future advancements will likely focus on the principles of green chemistry, including the use of less hazardous solvents, catalytic processes to improve atom economy, and flow chemistry to enhance safety and control of exothermic reactions. As the demand for these valuable pharmaceutical intermediates grows, continued innovation in process chemistry will be essential to ensure their synthesis is not only efficient but also safe and sustainable.
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Unlocking the imidazole ring: A comprehensive review of synthetic strategies. (n.d.). SpringerLink. [Link]
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Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. (2015). PubMed. [Link]
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5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. (2011). MDPI. [Link]
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Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (n.d.). ResearchGate. [Link]
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Acadesine. (n.d.). Wikipedia. [Link]
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Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. (2015). ResearchGate. [Link]
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A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. (1949). PubMed. [Link]
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AICA ribonucleotide. (n.d.). Wikipedia. [Link]
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Synthesis of New Acadesine (AICA-riboside) Analogues Having Acyclic d-ribityl or 4-Hydroxybutyl Chains in Place of the Ribose. (2013). PubMed Central. [Link]
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Acadesine. (n.d.). PubChem. [Link]
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Application Notes and Protocols for the Recrystallization of Imidazole Compounds
Introduction: The Critical Role of Purity in Imidazole Chemistry
Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, materials science, and catalysis. The unique electronic and structural properties of the imidazole ring enable these compounds to interact with a wide array of biological targets, making them invaluable in drug discovery.[1] However, the synthetic routes to these compounds often yield crude products contaminated with starting materials, byproducts, and other impurities. The ultimate biological activity, chemical reactivity, and material properties of an imidazole-containing compound are intrinsically linked to its purity. Therefore, robust and efficient purification methods are paramount.
Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. This application note provides a comprehensive guide to selecting appropriate recrystallization solvents for imidazole-based compounds and offers detailed protocols for achieving high purity.
Part 1: The Science of Solvent Selection for Imidazole Recrystallization
The success of any recrystallization procedure hinges on the judicious choice of a suitable solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the imidazole compound of interest, meaning it should dissolve the compound sparingly at low temperatures but readily at elevated temperatures.[2] This differential solubility is the cornerstone of the purification process, allowing for the separation of the desired compound from more soluble or insoluble impurities.
Key Principles Governing Solvent Selection:
-
"Like Dissolves Like": This adage is a foundational concept in solubility. Polar compounds, like many imidazole derivatives, tend to dissolve well in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2][3][4] Imidazole itself is a polar molecule and is very soluble in polar solvents like water and ethanol.[1][5][6]
-
Temperature-Dependent Solubility: A sharp increase in solubility with temperature is crucial for good recovery of the purified compound upon cooling.[2][7]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[4]
-
Inertness: The solvent must not react with the compound being purified.
-
Safety: The chosen solvent should have a low toxicity and flammability profile.
A Systematic Approach to Solvent Screening:
A systematic screening process is the most effective way to identify the optimal recrystallization solvent.[8] This typically involves testing the solubility of a small amount of the crude imidazole compound in a range of solvents with varying polarities.
Workflow for Solvent Selection:
Caption: A systematic workflow for selecting an appropriate recrystallization solvent.
Part 2: Recommended Solvents for Imidazole Compounds
The choice of solvent will depend on the specific substituents on the imidazole ring, which can significantly alter the compound's polarity and solubility.
| Imidazole Compound Type | Recommended Single Solvents | Recommended Two-Solvent Systems | Notes |
| Unsubstituted Imidazole | Water, Ethanol, Benzene | Ethanol/Water | Imidazole is highly soluble in water and ethanol.[1][5][6] Recrystallization from benzene has also been reported.[5] |
| Alkyl-substituted Imidazoles | Toluene, Ethanol, Water | Ethanol/Water, Toluene/Hexane | The polarity will vary with the size of the alkyl group. |
| Aryl/Phenyl-substituted Imidazoles | Ethanol, Toluene, Dichloromethane | Ethanol/Water | Phenylimidazoles generally have lower solubility than imidazole or benzimidazoles in many organic solvents.[9][10] |
| Trisubstituted Imidazoles | Ethanol, Butanol | Ethanol/Water | Ethanol is a commonly used solvent for recrystallizing trisubstituted imidazoles.[11][12] |
| Iodo-substituted Imidazoles | Water | Ethanol/n-Hexane | A mixed solvent system may be necessary to achieve optimal results.[13] |
| Benzimidazoles | Toluene, Dichloromethane | Ethanol/Water | Solubility can be limited in chloroalkanes.[9][10] |
Disclaimer: This table provides general guidance. The optimal solvent system for a specific imidazole derivative must be determined experimentally.
Part 3: Detailed Recrystallization Protocols
Safety First: Handling Imidazole Compounds and Solvents
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16][17][18]
-
Ventilation: Perform all operations in a well-ventilated fume hood.[17][18]
-
Handling Imidazole: Imidazole can be corrosive and may cause skin burns and eye damage.[1][15][17] Avoid inhalation of dust.[16][17]
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.[16]
Protocol 1: Single-Solvent Recrystallization of a 2,4,5-Trisubstituted Imidazole
This protocol is a general procedure that can be adapted for various imidazole derivatives.[8]
Materials:
-
Crude 2,4,5-trisubstituted imidazole
-
Chosen recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude imidazole compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate to the boiling point of the solvent. Add the minimum amount of hot solvent dropwise until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[8]
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics.[3][8] A common example is an ethanol/water system.
Materials:
-
Crude imidazole compound
-
"Good" solvent (e.g., ethanol)
-
"Poor" solvent (e.g., water)
-
Other materials as listed in Protocol 1
Procedure:
-
Dissolution in "Good" Solvent: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Isolation: Follow steps 4-8 from Protocol 1.
Recrystallization Process Workflow:
Caption: A step-by-step workflow for the recrystallization process.
Part 4: Troubleshooting Common Recrystallization Issues
| Issue | Cause | Solution(s) |
| "Oiling Out" | The compound is coming out of solution as a liquid instead of a solid. This can be due to a supersaturated solution or cooling that is too rapid.[8][13] | - Allow the solution to cool more slowly.[13]- Add more of the "good" solvent to the hot solution.[13]- Use a different solvent or adjust the ratio in a two-solvent system.[13] |
| No Crystals Form | The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth. | - Scratch the inside of the flask with a glass rod to create nucleation sites.[13]- Add a seed crystal of the pure compound.[13]- Reduce the volume of the solvent by evaporation. |
| Low Purity of Recrystallized Product | Impurities may be trapped in the crystal lattice, or the mother liquor was not completely removed. | - Ensure slow cooling to allow for proper crystal lattice formation.- Wash the crystals thoroughly with ice-cold solvent during filtration.[13]- Consider a second recrystallization. |
| Low Yield | Too much solvent was used, or the solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[13] |
Conclusion
Recrystallization is a powerful and versatile technique for the purification of imidazole compounds. By understanding the principles of solvent selection and following systematic protocols, researchers can achieve high-purity materials essential for their work in drug discovery and materials science. This application note serves as a practical guide to aid in the successful implementation of this fundamental purification method.
References
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- 2. Recrystallization [wiredchemist.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. drnerz.com [drnerz.com]
- 15. carlroth.com [carlroth.com]
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- 17. fishersci.com [fishersci.com]
- 18. faculty.washington.edu [faculty.washington.edu]
Troubleshooting & Optimization
improving the yield of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate synthesis
<Technical Support Center: Methyl 4-Amino-1-Methyl-1H-Imidazole-2-Carboxylate Synthesis >
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer data-driven solutions to common challenges.
This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. A common and effective route involves the cyclization of a creatine derivative or related guanidino compounds. The reaction generally proceeds by reacting a suitably substituted aminonitrile or a related precursor with a base to induce intramolecular cyclization.[1][2] The choice of starting materials, solvent, base, and temperature is critical for achieving high yields and purity.
A generalized reaction scheme is depicted below. The key step is the base-mediated intramolecular cyclization, which forms the imidazole ring.
Sources
Technical Support Center: Synthesis of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our approach is rooted in mechanistic principles to empower users to diagnose and solve challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic pathway for this compound?
A common strategy involves a multi-step sequence that first builds the core imidazole ring and then introduces the N-methyl group. A representative pathway starts with the cyclization of an acyclic precursor to form a 4-aminoimidazole ester, followed by a crucial N-methylation step.
For instance, a plausible route begins with the condensation of methyl 2-isocyanoacetate with an appropriate amine, or the cyclization of precursors derived from aminocyanoacetamide.[1] However, the most critical step, and the one most prone to side-product formation, is the subsequent N-methylation of the resulting methyl 4-amino-1H-imidazole-2-carboxylate intermediate. The choice of methylating agent and reaction conditions at this stage dictates the purity and yield of the final product.
Q2: Why is regioselectivity a major concern during the N-methylation step?
The precursor, methyl 4-amino-1H-imidazole-2-carboxylate, possesses two nitrogen atoms within the imidazole ring (N1 and N3) that can be alkylated. These nitrogens are part of a tautomeric system, meaning a proton can readily move between them. Consequently, methylation can occur at either position, leading to a mixture of the desired N1-methyl isomer and the undesired N3-methyl isomer. Separating these constitutional isomers can be exceptionally difficult due to their similar physical properties.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific experimental issues, identifies the likely side products, explains their formation mechanistically, and provides actionable solutions.
Issue 1: Product is a mixture of two inseparable isomers.
-
Observation: Post-methylation, purification by column chromatography or recrystallization yields a product that shows two distinct but closely-eluting spots on TLC or two peaks in the LC-MS with the same mass. ¹H NMR analysis reveals two sets of signals, particularly for the N-methyl and C5-H protons.
-
Primary Suspect: Regioisomeric Impurity - Methyl 4-amino-3-methyl-3H-imidazole-2-carboxylate .
The imidazole ring of the precursor, methyl 4-amino-1H-imidazole-2-carboxylate, exists in two tautomeric forms. Deprotonation by a base generates an ambident nucleophile (the imidazolate anion), which can be attacked by the methylating agent at either N1 or N3. The ratio of the resulting N1-methyl (desired) to N3-methyl (undesired) products is highly dependent on reaction conditions.[2]
Caption: Tautomerism leading to isomeric side products.
-
Optimize Methylating Agent and Base:
-
Methylating Agent: Use sterically bulkier methylating agents if possible, as they may favor the less hindered N1 position. However, for a methyl group, this effect is minimal. The reactivity of the agent (e.g., Methyl Iodide vs. Dimethyl Sulfate) can influence the outcome.
-
Base/Solvent System: This is the most critical factor.
-
Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic polar solvent like DMF or THF often favors N1 alkylation. The sodium cation may coordinate with the exocyclic amino group and the ester, sterically directing the methyl group to N1.
-
Conditions using weaker bases like K₂CO₃ in polar protic solvents (e.g., ethanol) can lead to poorer selectivity.
-
-
-
Analytical Verification:
-
Use 2D NMR techniques like NOESY or HMBC. A Nuclear Overhauser Effect (NOE) correlation between the N-methyl protons and the C5-H proton is only possible for the desired N1-isomer. The N3-methyl group is too far from the C5-H to produce a significant NOE.
-
| Parameter | N1-Isomer (Desired) | N3-Isomer (Side Product) |
| ¹H NMR | Single peaks for N-CH₃ and C5-H | Distinctly different chemical shifts for N-CH₃ and C5-H |
| NOESY | Correlation between N-CH₃ and C5-H protons | No correlation between N-CH₃ and C5-H protons |
| Purification | Extremely difficult to separate by standard chromatography | Co-elutes or elutes very closely with the desired product |
Issue 2: Presence of a more polar impurity; loss of ester functionality.
-
Observation: A baseline or very polar spot is observed on TLC. LC-MS analysis shows a peak with a mass corresponding to the loss of a methyl group and the addition of a hydrogen (-14 Da). The impurity is often soluble in aqueous base and insoluble in non-polar organic solvents.
-
Primary Suspect: Hydrolysis Product - 4-Amino-1-methyl-1H-imidazole-2-carboxylic acid .
The methyl ester is susceptible to hydrolysis (saponification) under basic conditions, which are often employed during the N-methylation step or the subsequent aqueous workup. The reaction with hydroxide ions or even water at elevated temperatures can cleave the ester to form the corresponding carboxylate salt, which upon acidification yields the carboxylic acid.[3]
-
Reaction Conditions:
-
Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.
-
If using an aqueous base for workup, perform the extraction quickly and at low temperatures. Neutralize the reaction mixture carefully with a buffered solution (e.g., saturated NH₄Cl) instead of strong acids.
-
-
Purification Strategy:
-
If the acid has formed, it can be removed by performing a mild basic wash (e.g., with saturated NaHCO₃ solution) during the workup. The desired ester will remain in the organic layer, while the carboxylate salt of the side product will move to the aqueous layer.
-
-
Alternative Synthetic Route:
-
Consider performing the esterification as the final step. Synthesize the 4-amino-1-methyl-1H-imidazole-2-carboxylic acid first, and then esterify it using a mild method (e.g., with SOCl₂ in methanol or using an imidazole carbamate[3]) that is less prone to side reactions.
-
Issue 3: Detection of products with higher mass (+14 Da or +28 Da).
-
Observation: LC-MS analysis reveals peaks with masses 14 Da and/or 28 Da higher than the expected product mass. ¹H NMR may show a broadening of the -NH₂ signal or the appearance of new N-CH₃ signals.
-
Primary Suspects: Over-methylation Products.
-
Methyl 4-(methylamino)-1-methyl-1H-imidazole-2-carboxylate (+14 Da)
-
Methyl 4-(dimethylamino)-1-methyl-1H-imidazole-2-carboxylate (+28 Da)
-
The exocyclic amino group at the C4 position is also a nucleophile and can compete with the ring nitrogens for the methylating agent. This is particularly problematic if an excess of the methylating agent is used or if the reaction is run at high temperatures for an extended period. The primary amine can be converted to a secondary amine and subsequently to a tertiary amine.
Caption: Over-methylation pathway of the C4-amino group.
-
Control Stoichiometry:
-
Use the methylating agent in a controlled amount, typically 1.0 to 1.1 equivalents relative to the imidazole precursor. Add the agent slowly to the reaction mixture to avoid localized high concentrations.
-
-
Lower Reaction Temperature:
-
Perform the methylation at the lowest temperature that allows the reaction to proceed at a reasonable rate (e.g., 0 °C to room temperature). This reduces the rate of the less favorable amino group methylation.
-
-
Protecting Group Strategy:
-
For maximum control, protect the C4-amino group before the N-methylation step. A Boc (tert-butyloxycarbonyl) or acetyl group can be used.
-
Workflow: 1. Protect the amino group. 2. Perform the N-methylation. 3. Deprotect the amino group under conditions that do not affect the rest of the molecule (e.g., TFA for Boc deprotection). This multi-step process adds overhead but provides the cleanest product.
-
Summary Table of Common Side Products
| Side Product Name | Structure | Molecular Weight Change | Formation Cause | Prevention & Mitigation |
| Methyl 4-amino-3-methyl-3H-imidazole-2-carboxylate | Isomer | ±0 Da | Tautomerism and non-regioselective N-methylation. | Optimize base/solvent system (e.g., NaH in DMF). Lower reaction temperature. |
| 4-Amino-1-methyl-1H-imidazole-2-carboxylic acid | Hydrolysis Product | -14 Da | Saponification of the ester by base or water during reaction/workup. | Use anhydrous conditions. Perform careful, cold, buffered workup. Esterify as the final step. |
| Methyl 4-(methylamino)-1-methyl-1H-imidazole-2-carboxylate | Over-methylation | +14 Da | Excess methylating agent reacting with the C4-amino group. | Use stoichiometric amount (1.0-1.1 eq.) of methylating agent. Lower temperature. |
| Methyl 4-(dimethylamino)-1-methyl-1H-imidazole-2-carboxylate | Over-methylation | +28 Da | Harsh conditions and significant excess of methylating agent. | Use a protecting group strategy for the C4-amino group. |
References
-
Preti, L., et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4004. Available at: [Link]
- Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
Al-Azmi, A. (2012). Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. Molecules, 17(5), 5563-5577. Available at: [Link]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. Available at: [Link]
-
Derdar, F. (2023). N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of Methyl 4-Amino-1-Methyl-1H-imidazole-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important imidazole intermediate. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you can diagnose and resolve reaction failures effectively.
Introduction: The Synthetic Challenge
The synthesis of highly substituted and functionalized imidazoles like this compound presents a unique set of challenges. The presence of multiple reactive functional groups—an amino group, an ester, and two nucleophilic nitrogen atoms within the imidazole ring—necessitates a carefully controlled synthetic strategy. Issues such as low yields, the formation of stubborn impurities, and difficulties in purification are common hurdles. This guide provides a structured, question-and-answer-based approach to troubleshoot these problems.
Proposed Synthetic Pathway
While multiple synthetic routes to imidazole derivatives exist, a common and logical approach to this compound involves a cyclization reaction followed by N-methylation. This guide will focus on troubleshooting this plausible synthetic sequence.
Part 1: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific issues you may encounter during the synthesis.
FAQ 1: Low or No Yield of the Cyclized Imidazole Precursor
Question: I am attempting to synthesize the imidazole ring by cyclizing my acyclic precursor, but I am observing very low to no product formation. What are the likely causes and how can I fix this?
Answer:
Low yields in imidazole ring formation are a frequent problem and can often be traced back to several key factors.[1]
Possible Causes & Solutions:
-
Incomplete Reaction: The cyclization may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Suboptimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy for cyclization. However, be cautious, as excessive heat can lead to decomposition or the formation of side products, such as decarboxylated imidazoles.[1][2]
-
Incorrect pH or Base/Acid Catalyst: The pH of the reaction medium is critical for the cyclization to occur efficiently.
-
If using a base-catalyzed cyclization (e.g., with DBU or an alkoxide): Ensure the base is strong enough to deprotonate the necessary positions to facilitate ring closure but not so strong that it promotes unwanted side reactions like ester hydrolysis. The choice of base and solvent is interdependent and can significantly impact the reaction's success.[3]
-
If using an acid-catalyzed cyclization: The concentration and type of acid are important. Anilinium chloride, for instance, has been used as a general acid catalyst in the synthesis of some aminoimidazoles.[3]
-
-
Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to the formation of byproducts. Always ensure the purity of your acyclic precursor before proceeding with the cyclization step.
-
Solvent Effects: The polarity of the solvent can influence the solubility of your starting materials and intermediates, as well as the reaction rate. Empirically screening a few different solvents (e.g., ethanol, acetonitrile, DMF) can sometimes lead to a significant improvement in yield.
FAQ 2: Difficulty in the N-Methylation Step
Question: I have successfully synthesized the methyl 4-amino-1H-imidazole-2-carboxylate precursor, but the subsequent N-methylation is proving problematic, resulting in a mixture of products or unreacted starting material. What should I investigate?
Answer:
N-methylation of imidazole derivatives can be complicated by the presence of multiple nucleophilic sites, leading to issues with regioselectivity.
Possible Causes & Solutions:
-
Regioselectivity Issues: The imidazole ring has two nitrogen atoms (N1 and N3) that can potentially be methylated. Additionally, the exocyclic amino group at the C4 position is also nucleophilic. The regioselectivity of methylation is influenced by the substrate, methylating agent, base, and solvent.[4]
-
To favor methylation at the desired N1 position, consider the steric and electronic environment of the imidazole ring. The presence of the ester group at C2 might influence the accessibility of the adjacent N1 position.
-
It may be necessary to screen different methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases (e.g., sodium hydride, potassium carbonate, sodium methoxide) to optimize for the desired isomer.[4]
-
-
Over-methylation: Using too strong a methylating agent or an excessive amount can lead to the methylation of both the ring nitrogen and the amino group. Careful control of stoichiometry is essential.
-
Incomplete Deprotonation: For the methylation to occur, the imidazole nitrogen must be deprotonated by a suitable base. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.
FAQ 3: Presence of Significant Impurities in the Final Product
Question: My final product, this compound, is contaminated with persistent impurities that are difficult to remove. What are these likely to be and how can I prevent their formation?
Answer:
The formation of byproducts is a common challenge in multi-step syntheses, especially with highly functionalized molecules.
Common Impurities and Mitigation Strategies:
-
Decarboxylated Product: Imidazole-2-carboxylic acids and their esters can be susceptible to decarboxylation, especially at elevated temperatures.[2] If your reaction or workup involves heating, this could be a significant side reaction.
-
Mitigation: Avoid excessive heating during the reaction and purification steps. If possible, conduct the reaction at a lower temperature for a longer duration.
-
-
Hydrolyzed Product (Carboxylic Acid): The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to strong acidic or basic conditions, especially in the presence of water.
-
Mitigation: Ensure anhydrous reaction conditions if possible. During workup, use mild acidic or basic washes and minimize contact time.
-
-
Isomeric Byproducts: As discussed in FAQ 2, methylation can occur at different positions, leading to a mixture of N-methylated isomers.
-
Mitigation: Optimize the methylation reaction conditions to favor the formation of the desired isomer. Careful purification by column chromatography may be required to separate these isomers.
-
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in your crude product.
-
Mitigation: Monitor the reaction to completion using TLC or LC-MS.
-
FAQ 4: Challenges in Purifying the Final Product
Question: I am struggling to purify my this compound. It seems to be quite polar and either streaks on the silica gel column or is difficult to separate from byproducts. What purification strategies can I employ?
Answer:
The purification of polar, functionalized heterocyclic compounds often requires specialized techniques.
Purification Protocols and Tips:
-
Column Chromatography on Silica Gel:
-
Stationary Phase: Standard silica gel is the most common choice.[5]
-
Mobile Phase Selection: Due to the polar nature of your product, you will likely need a polar eluent system. Start with a moderately polar system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol or ethanol. A common mobile phase for aminoimidazole derivatives is a mixture of chloroform and ethanol (e.g., 90:10 v/v).[5]
-
Tailing/Streaking: The basic amino group can interact strongly with the acidic silanol groups on the silica gel, causing tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system.
-
-
Reversed-Phase HPLC: For highly polar compounds that are difficult to purify on silica gel, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective alternative.[6]
-
Stationary Phase: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like formic acid or phosphoric acid is typically used.[6]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvents and solvent mixtures to induce crystallization.
Part 2: Experimental Protocols & Data
Illustrative Experimental Protocol: N-Methylation
This protocol is a general guideline for the N-methylation of a 1H-imidazole precursor and should be optimized for your specific substrate.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl 4-amino-1H-imidazole-2-carboxylate precursor in a suitable anhydrous solvent (e.g., DMF or THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a slight excess (e.g., 1.1 equivalents) of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). Stir the mixture at 0 °C for 30-60 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add a slight excess (e.g., 1.1 equivalents) of the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel or by preparative HPLC as described in FAQ 4.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or THF | Good solubility for polar substrates. |
| Base | NaH or K2CO3 | Effective for deprotonating the imidazole nitrogen. |
| Methylating Agent | Methyl iodide or Dimethyl sulfate | Common and effective methylating agents. |
| Temperature | 0 °C to room temperature | Helps to control the reaction rate and minimize side reactions. |
| Stoichiometry | Slight excess of base and methylating agent | Drives the reaction to completion. |
Table 1: Recommended conditions for the N-methylation of methyl 4-amino-1H-imidazole-2-carboxylate.
Purification Data Summary
| Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Normal Phase Column Chromatography | Silica Gel | Ethyl Acetate/Hexane with a gradient of Methanol or Ethanol | Add a basic modifier (e.g., triethylamine) to prevent tailing.[5] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with a formic acid or phosphoric acid modifier | Excellent for separating polar compounds.[6] |
Table 2: Summary of purification techniques for this compound.
Part 3: Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
General Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
- Yang, W. C., Li, J., Li, J., Chen, Q., & Yang, G. F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & medicinal chemistry letters, 22(3), 1455–1458.
Sources
Technical Support Center: Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Welcome to the technical support center for methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dark place, sealed in a dry environment. For optimal preservation, it is best stored in a freezer at temperatures under -20°C[1].
Q2: What are the known incompatibilities of this compound?
A2: While specific incompatibility data for this exact molecule is limited, based on its functional groups (amine, ester, imidazole), it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. Exposure to these conditions could lead to degradation of the molecule.
Q3: What solvents are suitable for dissolving this compound?
A3: The solubility of imidazole derivatives can vary. It is advisable to start with common polar organic solvents such as DMSO, DMF, or methanol. For analytical purposes, the mobile phase used for chromatography, such as a mixture of acetonitrile and water, is often a suitable solvent[2]. Always perform a small-scale solubility test before preparing stock solutions.
Q4: Is this compound sensitive to light?
A4: Many organic molecules, especially those with aromatic systems and heteroatoms, can be sensitive to light. Photodegradation is a plausible degradation pathway. Therefore, it is recommended to handle the compound and its solutions in a light-protected environment (e.g., using amber vials) whenever possible.
II. Troubleshooting Guide: Investigating Unexpected Degradation
This section provides a structured approach to identifying and resolving issues related to the unexpected degradation of this compound.
Issue 1: Loss of Parent Compound Signal and Appearance of Unknown Peaks in HPLC Analysis
You observe a decrease in the peak area of the parent compound and the emergence of one or more new, more polar peaks in your chromatogram. This often suggests hydrolytic degradation.
The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.
Caption: Proposed hydrolytic degradation of this compound.
Caption: Workflow for troubleshooting hydrolytic degradation.
Step-by-Step Guide:
-
Verify Solution pH: Check the pH of your sample solvent and HPLC mobile phase. Acidic or basic conditions can accelerate ester hydrolysis[3].
-
Forced Degradation Study: To confirm hydrolysis, perform a forced degradation study.
-
Treat a sample of the compound with a dilute acid (e.g., 0.1 M HCl) and another with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period.
-
Analyze these stressed samples by HPLC. If the unknown peak increases significantly in these samples, it is likely the carboxylic acid degradant.
-
-
LC-MS Analysis: For definitive identification, analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the carboxylic acid degradant (C5H7N3O2) would be 141.13 g/mol [4].
-
Mitigation:
-
Ensure all solutions are maintained at a neutral pH.
-
Use freshly prepared solutions for your experiments.
-
If working with aqueous solutions for extended periods, consider refrigeration to slow down hydrolysis.
-
Issue 2: Gradual Discoloration of Solid Compound or Solutions and Emergence of Multiple Degradation Products
Your solid compound or solutions develop a yellowish or brownish tint over time, accompanied by the appearance of several minor peaks in the chromatogram. This could be indicative of oxidative degradation.
The electron-rich imidazole ring and the primary amino group are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents. The degradation products can be complex and varied.
Caption: Generalized oxidative degradation pathway.
Caption: Generalized photodegradation pathway.
Caption: Workflow for troubleshooting photodegradation.
Step-by-Step Guide:
-
Controlled Light Exposure Study:
-
Prepare two identical solutions of the compound.
-
Wrap one vial completely in aluminum foil (dark control) and leave the other exposed to ambient lab light.
-
Analyze both samples by HPLC at various time points (e.g., 1, 4, 8, and 24 hours). A significantly greater loss of the parent compound in the light-exposed sample confirms photosensitivity.
-
-
Characterize Degradants (Optional): If the identity of the photodegradants is important for your research, LC-MS can be used for structural elucidation.
-
Mitigation:
-
Always store the solid compound and its solutions in the dark.
-
Use amber glass vials or wrap vials and flasks in aluminum foil.
-
Minimize exposure to light during sample preparation and analysis.
-
III. Experimental Protocols
Protocol 1: General Purpose HPLC Method for Stability Assessment
This method can be used as a starting point for monitoring the stability of this compound. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[2]
Protocol 2: LC-MS for Degradant Identification
For the identification of unknown degradation products, an LC-MS method is invaluable.
| Parameter | Condition |
| LC System | As described in Protocol 1 |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | 50 - 500 m/z |
| Source Temperature | 120°C |
| Gas Flow | As per instrument recommendation |
IV. References
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. Retrieved from
-
BLDpharm. (n.d.). This compound. Retrieved from
-
PubChem. (n.d.). methyl 5-amino-1H-imidazole-4-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Imidazole Cyclization
Welcome to the Technical Support Center dedicated to the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole cyclization. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you with the expertise to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues in Imidazole Synthesis
This section addresses specific problems encountered during imidazole cyclization reactions, offering systematic solutions based on established chemical principles.
Issue 1: Low Reaction Yield
Q: My imidazole synthesis, particularly using the Debus-Radziszewski method, is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
A: Low yields in imidazole synthesis are a frequent challenge and can often be traced back to several key factors. Let's break down the potential culprits and the corresponding optimization strategies.
-
Suboptimal Solvent Choice: The reaction medium is critical. The polarity of your solvent significantly impacts the solubility of reactants and the stability of reaction intermediates.[1] For the Debus-Radziszewski synthesis, polar protic solvents like ethanol or methanol are often beneficial as they can effectively solvate ammonium acetate and facilitate the condensation steps.[1] An ethanol-water mixture has been shown to produce high yields.[2] However, if your starting materials have poor solubility in alcohols, polar aprotic solvents like DMF or DMSO might be a better choice, especially in catalyzed versions of the reaction.[1] Nonpolar solvents such as toluene can also be used but may lead to lower yields compared to more polar options.[2][3]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress, typically by tracking the disappearance of the limiting starting material (often the aldehyde) using Thin Layer Chromatography (TLC).[4][5] Extending the reaction time until the starting material is consumed can significantly improve your yield.
-
Inappropriate Reaction Temperature: Temperature plays a delicate balancing act between reaction rate and the formation of side products. While many imidazole syntheses are initiated at room temperature, gentle heating is often required to drive the reaction to completion.[4] However, excessive heat can promote the formation of undesired byproducts.[4] The optimal temperature will be specific to your substrate and solvent system and may require empirical optimization. For some copper-catalyzed syntheses, refluxing in butanol has proven effective.[3]
-
Purity of Reagents: The purity of your starting materials, especially the dicarbonyl compound (e.g., glyoxal, benzil) and the aldehyde, is paramount. Impurities can introduce competing side reactions that consume your reactants and complicate purification.[4] Always use reagents of the highest possible purity or purify them before use if necessary.
-
Inefficient Purification: Significant product loss can occur during the work-up and purification stages.[4] Imidazole derivatives can have varying polarities, making the choice of extraction solvents and chromatography conditions critical. We will delve deeper into purification strategies in a dedicated section.
Issue 2: Significant Side Product Formation
Q: I am observing a major byproduct in my reaction mixture that is complicating the purification of my target imidazole. What is this likely to be and how can I suppress its formation?
A: The formation of side products is a common hurdle. In the context of the Debus-Radziszewski synthesis, the most prevalent byproduct is often an oxazole.[4]
-
Understanding Oxazole Formation: Oxazoles can form through a competing reaction pathway. To favor the desired imidazole synthesis, it is crucial to push the equilibrium towards the formation of the diimine intermediate, which is the precursor to the imidazole ring.[4]
-
Prevention Strategy - The Role of Ammonia: The most effective strategy to minimize oxazole formation is to use a significant molar excess of ammonia (or ammonium acetate, which serves as the ammonia source).[4] A large excess of ammonia favors the formation of the diimine from the 1,2-dicarbonyl compound, thereby outcompeting the pathway leading to the oxazole.[4] Maintaining alkaline reaction conditions also helps to suppress oxazole formation.[4]
Issue 3: Difficulty in Product Purification
Q: I've managed to synthesize my desired imidazole, but I'm struggling to isolate it in a pure form from the crude reaction mixture. What are the best purification strategies?
A: Purification of imidazole derivatives can be challenging due to their polarity and potential for co-elution with impurities. A multi-step approach is often necessary.
-
Acid-Base Extraction: This is a powerful technique for separating basic imidazole products from neutral or acidic impurities.[6] The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then collected, cooled, and neutralized with a base (e.g., 1 M NaOH or saturated NaHCO₃) to precipitate the pure imidazole, which can then be collected by filtration or extracted with an organic solvent.[6]
-
Column Chromatography: This is a standard method for purifying organic compounds.[6] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is critical. For imidazoles, which are often polar, a polar stationary phase like silica gel is commonly used with a mobile phase of increasing polarity. Monitoring the separation by TLC is essential to identify the fractions containing the pure product.[6] If co-elution with impurities is an issue, consider changing the solvent system or switching to a different stationary phase like alumina or reverse-phase silica.[6]
-
Recrystallization: For solid imidazole derivatives, recrystallization is an excellent final purification step to obtain highly pure crystalline material.[7] The crude product is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is crucial and may require some experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in imidazole cyclization?
A1: Catalysts can significantly improve the efficiency of imidazole synthesis by increasing the reaction rate and allowing for milder reaction conditions, which can lead to higher yields and fewer side products.[8] Various catalysts have been employed, including:
-
Lewis Acids: Zinc chloride (ZnCl₂) can catalyze the reaction of dicarbonyl compounds with ammonium acetate and aldehydes.[9]
-
Brønsted Acids: Lactic acid has been used as a biodegradable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles.[8]
-
Heterogeneous Catalysts: Silicotungstic acid and zeolite-based catalysts have been shown to be effective and are easily recoverable.[8][10]
-
Metal Catalysts: Copper salts, such as copper iodide (CuI), are effective for the synthesis of trisubstituted imidazoles from benzoins.[3] Ruthenium catalysts have been used in "borrowing hydrogen" methodologies.[11]
Q2: How do I choose the right solvent for my imidazole synthesis?
A2: Solvent selection is a critical parameter that influences reactant solubility, intermediate stability, and overall reaction kinetics.[2]
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These are often good choices for reactions like the Debus-Radziszewski synthesis as they can stabilize charged intermediates through hydrogen bonding.[1][2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can be advantageous for reactions involving nucleophiles and can be particularly useful when starting materials have low solubility in protic solvents.[1][2]
-
Nonpolar Solvents (e.g., toluene): These are less common but can sometimes improve selectivity by favoring specific reaction pathways.[2]
-
Green Solvents: In line with the principles of green chemistry, ionic liquids and glycerol have been explored as environmentally benign reaction media.[12][13]
Q3: When should I consider using a protecting group in my imidazole synthesis?
A3: Protecting groups are temporary modifications to a functional group to prevent it from reacting under certain conditions.[14] In imidazole chemistry, the N-H proton can be acidic and may interfere with reactions involving strong bases or organometallic reagents.
-
Common Protecting Groups: The tert-butyldimethylsilyl (TBDMS) group is a robust choice that can be introduced to the imidazole nitrogen.[14] It is stable to a wide range of conditions but can be selectively removed.[14][15] The 1-(1-ethoxyethyl) group is another effective protecting group for the imidazole nitrogen.[16]
-
Strategic Use: For instance, if you need to perform a lithiation at the C5 position of the imidazole ring, protecting the N1 position is essential to prevent deprotonation at the nitrogen.[15]
Q4: What are the best analytical techniques to monitor the progress of my imidazole cyclization?
A4: Monitoring your reaction is key to optimizing reaction time and maximizing yield.
-
Thin-Layer Chromatography (TLC): TLC is a simple, fast, and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the reaction progress and can be used to determine the purity of the final product.[17] A reversed-phase HPLC system with UV detection is commonly used for analyzing imidazole derivatives.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile imidazole derivatives, GC-MS can be a powerful tool for both separation and identification.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and selective and is particularly useful for analyzing complex reaction mixtures and identifying byproducts.[18]
Experimental Protocols & Data
Protocol 1: Optimized Debus-Radziszewski Synthesis of 2,4,5-Triaryl-1H-imidazoles
This protocol is a generalized procedure based on literature reports for the synthesis of 2,4,5-triaryl-1H-imidazoles.[2][19]
Materials:
-
Benzil (1,2-dicarbonyl compound)
-
Aromatic aldehyde
-
Ammonium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Add a 1:1 mixture of ethanol and water (10 mL).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature.
-
The product will often precipitate from the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-triaryl-1H-imidazole.
| Parameter | Condition | Expected Outcome | Reference |
| Solvent | 1:1 Ethanol/Water | High Yield (up to 90%) | [2] |
| Ammonium Acetate | 5 molar equivalents | Minimizes oxazole byproduct | [4] |
| Reaction Time | 1-2 hours (TLC monitored) | Ensures complete conversion | [5][19] |
| Work-up | Precipitation and filtration | Simple product isolation | [2] |
Protocol 2: Purification of a Basic Imidazole Derivative by Acid-Base Extraction
This protocol provides a step-by-step guide for the purification of a basic imidazole derivative.[6]
Materials:
-
Crude reaction mixture containing the imidazole product
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃)
-
Separatory funnel
-
pH paper
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., 50 mL of dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated imidazole will be in the upper aqueous layer.
-
Drain the lower organic layer.
-
Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the imidazole.
-
Combine the acidic aqueous extracts in a beaker and cool in an ice bath.
-
Slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution is basic (check with pH paper).
-
If the neutral imidazole precipitates, collect it by vacuum filtration.
-
If the product is soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified imidazole.
Visualizations
Workflow for Optimizing Imidazole Synthesis
Caption: A typical workflow for the synthesis, purification, and analysis of an imidazole derivative.
Decision Tree for Troubleshooting Low Yield
Caption: A logical diagram for troubleshooting low yield in imidazole cyclization reactions.
References
- Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions.
- 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1.
- Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis. BenchChem.
- Troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem.
- Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
- Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem.
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.
-
Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. Available at: [Link]
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA).
-
One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]
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An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. Available at: [Link]
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Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. Available at: [Link]
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Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
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A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct. Available at: [Link]
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1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. Available at: [Link]
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The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PMC - NIH. Available at: [Link]
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Removing imidazole in a workup? Reddit. Available at: [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. ResearchGate. Available at: [Link]
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Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PubMed. Available at: [Link]
-
Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube. Available at: [Link]
-
Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1 H ‐Imidazole Derivatives: State of the Art. Semantic Scholar. Available at: [Link]
-
Reaction conditions evaluation for imidazole synthesis. ResearchGate. Available at: [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
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Technical Support Center: Navigating the Challenges of Polar Imidazole Compound Purification
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the purification of polar imidazole-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who regularly work with these versatile but sometimes troublesome molecules. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your purification workflows.
The inherent basicity and high polarity of the imidazole moiety can lead to a host of purification issues, from poor chromatographic resolution to sample degradation. This guide provides a structured approach to understanding and overcoming these obstacles, ensuring you can achieve the desired purity and yield for your critical compounds.
Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common issues encountered when purifying polar imidazole compounds.
Q1: My polar imidazole compound shows little to no retention on a C18 reversed-phase column. What are my options?
This is a very common issue. Standard C18 columns are often not suitable for highly polar compounds as they offer limited retention.[1][2] Consider switching to a more appropriate stationary phase such as Hydrophilic Interaction Liquid Chromatography (HILIC)[1][2][3][4][5], which is specifically designed for retaining polar analytes. Alternatively, Mixed-Mode Chromatography, combining reversed-phase and ion-exchange characteristics, can also be highly effective.[2][3][6][7]
Q2: I'm observing significant peak tailing for my imidazole compound on a silica gel column. How can I improve the peak shape?
Peak tailing is typically caused by strong interactions between the basic imidazole ring and the acidic silanol groups on the silica surface.[8] To mitigate this, add a basic modifier like triethylamine (0.1-1%) or pyridine to your mobile phase.[8][9] These additives compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.[9] Using a less acidic stationary phase, such as neutral or basic alumina, can also be a good alternative.[8][9]
Q3: My imidazole derivative seems to be degrading on the silica gel column, leading to low recovery. What should I do?
Some imidazole derivatives can be unstable on acidic silica gel.[9] If you suspect degradation, minimize the time your compound spends on the column by using flash chromatography.[9] Switching to a more inert stationary phase like neutral alumina is also a viable solution.[8] For highly sensitive compounds, consider purification techniques that avoid silica gel altogether, such as recrystallization or preparative HPLC with a suitable column.
Q4: I am struggling to find a suitable solvent for recrystallizing my polar imidazole compound. What is a good strategy?
Finding the right solvent is crucial for successful recrystallization. An ideal solvent should dissolve your compound poorly at room temperature but well when heated.[1] You should test a range of polar solvents like ethanol, methanol, and water, or consider solvent pairs such as ethanol/water.[1] If your compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooling too rapidly.[9][10] In such cases, try redissolving the oil in more hot solvent and allowing it to cool down much more slowly.[10]
Q5: How can I remove residual imidazole from my reaction mixture?
Imidazole is water-soluble. A simple aqueous wash of your organic layer during the workup can be effective. An acidic wash (e.g., dilute HCl) will protonate the imidazole, further increasing its water solubility, but be cautious if your product is acid-sensitive.[1] For less polar products, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole.[1]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex purification challenges.
Troubleshooting Guide 1: Chromatographic Purification of Polar Imidazoles
The basic nitrogen of the imidazole ring (pKa of the conjugate acid is ~7) dictates its chromatographic behavior.[11][12] Understanding and controlling the interactions between your compound and the stationary phase is key to a successful separation.
Causality: Highly polar compounds have a strong affinity for the polar mobile phase in reversed-phase chromatography, leading to rapid elution and poor retention on non-polar stationary phases like C18.[2]
Solutions:
-
Switch to a Polar-Compatible Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high organic content.[2][3][5] This promotes the retention of polar compounds.[2][3][4][5]
-
Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange properties, providing multiple retention mechanisms for polar and ionizable compounds.[2][3][6][7]
-
Polar-Embedded and Polar-Endcapped Columns: These are modified reversed-phase columns that are more compatible with highly aqueous mobile phases and offer better retention for polar analytes compared to traditional C18 columns.
-
-
Optimize Mobile Phase Conditions:
-
pH Adjustment: Adjusting the mobile phase pH to be at least 2 pH units away from the pKa of your imidazole compound will ensure it is in a single ionic state, leading to sharper peaks.[13]
-
Ion-Pairing Agents: For ionic imidazole compounds, adding an ion-pairing reagent to the mobile phase can improve retention on reversed-phase columns. However, these reagents are often not MS-compatible.[3]
-
Causality: The acidic silanol groups on the surface of silica gel can strongly and sometimes irreversibly interact with the basic imidazole nitrogen, causing peak tailing and low recovery.[8][9]
Solutions:
-
Mobile Phase Modification:
-
Stationary Phase Selection:
-
Use of Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds, as it minimizes the strong acidic interactions that lead to tailing.[9]
-
Deactivated Silica: You can deactivate silica gel by treating it with a base before running the column to reduce the acidity of the stationary phase.
-
Caption: Decision tree for selecting a suitable chromatography method.
Troubleshooting Guide 2: Recrystallization of Polar Imidazole Compounds
Recrystallization is a powerful and cost-effective purification technique, but finding the right conditions for polar compounds can be challenging.
Causality: The high polarity of imidazole compounds often means they are either very soluble in polar solvents or insoluble in non-polar solvents, making single-solvent recrystallization difficult.
Solutions:
-
Systematic Solvent Screening:
-
Employ a Two-Solvent System:
-
Use a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).[10]
-
Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then allow to cool slowly.[9]
-
Causality: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated or cooled too quickly.[1][9][10]
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[9][10]
-
Adjust Solvent System: The polarity of the solvent may be too close to that of your compound. Try a different solvent or a co-solvent system.[10]
-
Induce Crystallization:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Screen a range of polar solvents and consider solvent pairs. | To find a system with a significant solubility difference between hot and cold conditions. |
| Cooling Rate | Slow and gradual cooling is preferred. | Rapid cooling can trap impurities and lead to the formation of oils or amorphous solids.[10] |
| Inducing Crystallization | Scratching or seeding. | Provides nucleation sites for crystal growth to begin.[1] |
Table 1: Key Parameters for Successful Recrystallization of Polar Imidazole Compounds.
Troubleshooting Guide 3: Alternative Purification Strategies
When standard chromatography and recrystallization fail, more specialized techniques may be necessary.
SFC is a powerful technique for the purification of polar compounds and is often considered a "green" alternative to normal-phase HPLC.[10][14] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[15] SFC can offer unique selectivity for polar compounds that are difficult to separate by other methods.[15] While traditionally used for chiral separations, its application in achiral purification of polar molecules is growing.[10]
Given the basic nature of the imidazole ring, ion-exchange chromatography can be a highly effective purification method.[16]
-
Cation-Exchange Chromatography: At a pH below the pKa of the imidazole ring (~7), the compound will be protonated and positively charged, allowing it to bind to a cation-exchange resin. Elution is typically achieved by increasing the salt concentration or pH of the mobile phase.
-
Anion-Exchange Chromatography: While less common for basic imidazoles, if the molecule contains an acidic functional group and the overall charge is negative at a certain pH, anion-exchange chromatography could be employed.
Workflow for Ion-Exchange Chromatography
Caption: General workflow for ion-exchange chromatography of ionizable imidazole compounds.
Compound Stability and Degradation
It is important to be aware that some imidazole compounds can be susceptible to degradation under certain conditions.
-
Oxidative Degradation: Polyalkylated imidazoles can be less stable towards oxidation compared to the parent imidazole.[17] Forced degradation studies have shown that the imidazole moiety can be oxidized by agents like hydrogen peroxide.[18]
-
Photodegradation: The imidazole ring can be sensitive to photodegradation when in solution.[18]
-
Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, other functional groups within the molecule may be susceptible to acidic or basic conditions.[18]
When developing a purification strategy, it is crucial to consider the potential for compound degradation and choose conditions that will minimize this risk.
References
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
- Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
- NanoChrom. (n.d.). ChromCore HILIC-Imidazole Columns.
- LCGC International. (n.d.). A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- ACS Publications. (n.d.). Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research.
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- Veranova. (n.d.). Separations and Purifications.
- BioVanix Technology. (n.d.). HILIC-Imidazole HPLC Column.
- Thermo Fisher Scientific - US. (n.d.). Mixed-Mode HPLC Columns.
- PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug....
- Mixed-Mode Chromatography and Stationary Phases. (n.d.).
- Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- ResearchGate. (n.d.). Results of method development study for SFC separation of polar urinary....
- Cytiva. (2017). Tips for successful ion exchange chromatography.
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- Benchchem. (n.d.). Technical Support Center: Degradation Pathways of Imidazole Compounds.
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Reddit. (2017). Removing imidazole in a workup?.
- ResearchGate. (2019). Have anyone tried to separate imidazole from His-tag recombinant protein using FPLC?.
- Evolution of Mixed-Mode Chromatography. (n.d.).
- PubMed Central. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- Wiley Analytical Science. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS.
- PubMed. (n.d.). Determination of ionization constants of N-imidazole derivatives, aromatase inhibitors, using capillary electrophoresis and influence of substituents on pKa shifts.
- ACS Publications. (n.d.). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials | The Journal of Physical Chemistry A.
- ACS Publications. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method | Journal of Chemical & Engineering Data.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography of Basic Imidazole Compounds.
- ResearchGate. (2025). Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection.
- Sepax Technologies. (n.d.). Polar-Imidazole.
- ResearchGate. (2025). Imidazolium ionic liquids: A simple anion exchange protocol.
- Phenomenex. (n.d.). HILIC HPLC Column.
- Google Patents. (n.d.). JP2008133248A - Method for producing imidazolium salt.
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- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
- ResearchGate. (2024). How to separate Imidazole from water soluble ruthenium complex?.
- PubMed. (2025). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs).
- Reddit. (2016). I don't understand why imidazole has a weak acidic group.
- RSC Publishing. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance.
- ResearchGate. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?.
- Recrystallization. (n.d.).
- ResearchGate. (n.d.). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
- ECHEMI. (n.d.). Effect of imidazole on ion exchange tomography?How to detect protein concentration during incubation protein purification?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchwise.wordpress.com [benchwise.wordpress.com]
- 12. reddit.com [reddit.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategic Prevention of Byproduct Formation in Imidazole Synthesis
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists dedicated to the synthesis of imidazole-containing molecules. Imidazoles are a cornerstone of pharmaceutical and materials science, but their synthesis is often plagued by the formation of closely related byproducts that can complicate purification, reduce yields, and compromise the integrity of the final compound.
As a Senior Application Scientist, my goal is to move beyond simple procedural lists. This document provides a deep dive into the mechanistic origins of common byproducts in key imidazole syntheses and offers field-proven, evidence-based strategies for their prevention and control. Every recommendation is grounded in chemical principles to empower you to troubleshoot your reactions with confidence and precision.
Section 1: The Debus-Radziszewski Synthesis - The Oxazole Challenge
The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a workhorse for preparing tri-substituted imidazoles. However, its utility is often challenged by the co-formation of the corresponding oxazole byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of the desired imidazole is consistently low, and I see a significant, less polar byproduct by TLC. What is it and why does it form?
A1: The most common byproduct in this synthesis is an oxazole. This occurs when the 1,2-dicarbonyl compound and the aldehyde condense before the incorporation of the second nitrogen atom from the ammonia source. Mechanistically, both the imidazole and oxazole syntheses proceed through a common intermediate, but diverge based on which nucleophile (ammonia or an internal oxygen) participates in the final cyclization step.
Q2: How can I suppress the formation of this oxazole byproduct?
A2: The formation of the oxazole versus the imidazole is a classic case of kinetic versus thermodynamic control. The key is to favor the thermodynamic imidazole product by manipulating the reaction conditions to ensure the diimine intermediate is formed preferentially and is readily available to react with the aldehyde.
-
Expert Insight: The core strategy is to push the equilibrium towards the diimine intermediate. An excess of the ammonia source (ammonium acetate is common) is crucial as it leverages Le Châtelier's principle to favor the formation of the diimine over the competing condensation pathway leading to the oxazole.[1] Maintaining alkaline conditions also favors the imidazole pathway.
Visualizing the Competing Pathways
The diagram below illustrates the critical juncture in the Debus-Radziszewski reaction where the pathway diverges towards either the desired imidazole or the oxazole byproduct. Control at this stage is paramount for a successful synthesis.
Caption: Competing pathways in the Debus-Radziszewski synthesis.
Protocol: High-Selectivity Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol incorporates best practices to minimize oxazole formation.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and a significant excess of ammonium acetate (5-10 eq).
-
Add glacial acetic acid as the solvent. The acidic medium facilitates the reaction, while the ammonium acetate acts as both the ammonia source and a buffer.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often crystallizes directly from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess ammonium acetate and acetic acid, followed by a cold, non-polar solvent like hexane to remove any unreacted benzaldehyde.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2,4,5-triphenylimidazole.
Section 2: The Wallach Synthesis - Navigating Halogenated Intermediates
The Wallach synthesis provides a route to 1,2-disubstituted chloroimidazoles from N,N'-disubstituted oxamides using phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[2] The harsh, chlorinating conditions of this reaction present unique challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary byproducts I should expect in a Wallach synthesis?
A1: Given the reagents, the byproduct profile can be complex. Key potential side products include:
-
Incompletely cyclized intermediates: The reaction proceeds through several chlorinated intermediates. If the reaction conditions (temperature, time) are not optimal, these may be present in the final mixture.
-
Over-chlorinated species: PCl₅ is a powerful chlorinating agent and can potentially react with other parts of the molecule if sensitive functional groups are present.[3]
-
Hydrolysis products: The chloroimidazole product and intermediates are sensitive to moisture. Premature exposure to water during workup can lead to hydrolysis, converting the desired chloro-group to a hydroxyl group, forming an imidazolone.
-
Phosphorus-containing impurities: Phosphorus oxychloride (POCl₃) is a byproduct of PCl₅ reactions and must be thoroughly removed during purification.[3]
Q2: My reaction is sluggish and gives a complex mixture. How can I improve the outcome?
A2: The Wallach synthesis is highly dependent on temperature and the stoichiometry of the chlorinating agent.
-
Temperature Control: The reaction often requires heating to drive the cyclization to completion. A systematic approach to optimizing the temperature is recommended. Start at a moderate temperature and slowly increase it while monitoring the disappearance of starting material and intermediates by TLC or GC-MS.
-
Reagent Purity: Phosphorus pentachloride can be contaminated with HCl upon exposure to air. Using fresh or purified PCl₅ is essential for reproducible results.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and intermediates.
Logical Workflow for Troubleshooting the Wallach Synthesis
This decision tree outlines a systematic approach to diagnosing and solving common issues encountered in the Wallach synthesis.
Sources
stability issues with methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Solution Stability
Welcome to the dedicated technical support center for methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. As a Senior Application Scientist, I've designed this resource to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter during your research. This guide is built on foundational chemical principles and field-proven insights to empower you to diagnose and resolve potential issues in your experiments.
Troubleshooting Guide: Diagnosing Instability in Solution
When working with a novel or sparsely documented compound like this compound, unexpected results such as loss of activity, appearance of new peaks in analytical runs, or changes in the physical properties of the solution can be frustrating. These are often indicators of compound instability. This guide provides a systematic approach to identifying the root cause of such issues.
Initial Observation: Inconsistent or Unexpected Experimental Results
You may observe a decrease in the expected concentration of your stock solution over time, or perhaps the outcomes of your biological assays are not reproducible. This is the primary trigger for initiating a stability investigation.
dot graph TD { A[Initial Observation: Inconsistent/Unexpected Results] --> B{Potential Degradation Suspected}; B --> C{Is the solution discolored?}; C -- Yes --> D[Possible oxidative or photodegradation]; C -- No --> E{Is there a change in pH?}; D --> F[Protect from light and use degassed solvents]; E -- Yes --> G[pH-mediated hydrolysis or degradation]; E -- No --> H{Are you using a protic solvent?}; G --> I[Buffer the solution and assess stability at different pH values]; H -- Yes --> J[Potential for solvolysis]; H -- No --> K{Have you analyzed for new impurities?}; J --> L[Consider switching to an aprotic solvent]; K -- Yes --> M[Characterize impurities to understand degradation pathway]; K -- No --> N[Re-evaluate analytical method for sensitivity and specificity]; M --> O[Adjust storage and experimental conditions based on degradation products]; subgraph Legend direction LR Troubleshooting [Troubleshooting Step] Action [Recommended Action] end } caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution, based on the general behavior of related chemical structures.
Q1: My stock solution of this compound is showing a new peak in the HPLC analysis after a week of storage at 4°C. What could be the cause?
A1: The appearance of a new peak suggests that your compound is degrading. Given its structure, a likely cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be catalyzed by trace amounts of acid or base in your solvent or on the glassware. The amino group on the imidazole ring can also influence the electronic properties of the molecule, potentially affecting the stability of the ester.
Q2: I've noticed a gradual color change in my solution from colorless to a yellowish-brown. What does this indicate?
A2: A color change often points towards oxidative degradation or photodegradation. Aromatic amines and imidazole rings can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light and the presence of oxygen in the solvent.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can significantly impact the stability of this compound.
-
Acidic Conditions (pH < 7): In acidic solutions, the amino group and the imidazole ring can become protonated. While this may increase solubility, it can also accelerate the hydrolysis of the methyl ester.
-
Basic Conditions (pH > 7): In basic solutions, the rate of ester hydrolysis will likely increase due to the presence of hydroxide ions, which are strong nucleophiles.
Imidazole itself is amphoteric, meaning it can act as both an acid and a base, which can further complicate pH-dependent stability.[1]
Q4: What is the expected thermal stability of this compound?
Q5: Can the choice of solvent impact the stability of my compound?
A5: Absolutely. The solvent plays a critical role in the stability of your compound.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrolysis or solvolysis of the ester group.
-
Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These are generally preferred for long-term storage as they are less likely to react with the compound. However, ensure they are of high purity and dry, as water content can still lead to hydrolysis over time.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound under your specific experimental conditions, the following protocols are recommended.
Protocol 1: pH-Dependent Stability Study
Objective: To determine the rate of degradation of the compound at different pH values.
Materials:
-
This compound
-
Aqueous buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC or LC-MS system
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
In separate vials, add a small aliquot of the stock solution to each of the aqueous buffers to achieve a final concentration suitable for analysis.
-
Immediately after preparation (t=0), inject an aliquot of each buffered solution into the HPLC or LC-MS system to determine the initial peak area of the compound.
-
Store the vials at a constant temperature (e.g., room temperature or 37°C) and protect them from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject an aliquot from each vial into the analytical system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks over time.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.
dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: Workflow for pH-dependent stability study.
Protocol 2: Photostability Study
Objective: To assess the degradation of the compound upon exposure to light.
Materials:
-
This compound solution
-
Clear and amber glass vials
-
A controlled light source (e.g., a photostability chamber with a UV-Vis lamp)
-
HPLC or LC-MS system
Procedure:
-
Prepare a solution of the compound in a solvent of interest.
-
Place an aliquot of the solution into a clear glass vial and another into an amber glass vial (as a dark control).
-
Expose the clear vial to a controlled light source for a defined period. Keep the amber vial under the same temperature conditions but protected from light.
-
At t=0 and subsequent time points, analyze the samples from both vials by HPLC or LC-MS.
-
Compare the chromatograms of the exposed sample with the dark control to determine the extent of photodegradation.
Data Summary: Expected Stability Trends
While specific quantitative data for this compound is not available in the literature, the following table summarizes the expected stability trends based on the chemical properties of its functional groups.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 7) | Low to Moderate | Ester Hydrolysis |
| Neutral (pH ≈ 7) | Moderate | Slow Ester Hydrolysis | |
| Basic (pH > 7) | Low | Base-catalyzed Ester Hydrolysis | |
| Temperature | Refrigerated (2-8°C) | High | Minimal Degradation |
| Room Temperature (~25°C) | Moderate | Slow Hydrolysis/Oxidation | |
| Elevated (>40°C) | Low | Accelerated Degradation | |
| Light | Exposed to UV/Vis | Low | Photodegradation, Oxidation |
| Protected from Light | High | Minimal Photodegradation | |
| Solvent | Aprotic (e.g., DMSO, ACN) | High | Minimal Solvolysis |
| Protic (e.g., H₂O, MeOH) | Low to Moderate | Hydrolysis/Solvolysis |
References
- Chawla, H. M., & Kaul, K. (2014). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 4(27), 13931-13934.
- Li, Y., Wang, Q., & Zhang, J. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry, 2022(13), e202200085.
- Wang, Z., Li, Y., & Wei, D. (2017). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
- Gupta, S., Gajbhiye, V. T., & Gupta, R. K. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 49(12), 920-927.
- Zou, W., Wang, Y., & Li, H. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics, 137(11), 114304.
- Várhegyi, G., Szabó, P., & Blazsó, M. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9036-9045.
- De Haan, D. O., Van Der Loo, M. H., & Jimenez, J. L. (2016). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A, 120(33), 6529-6535.
- Antonijević, M. M., & Radovanović, M. B. (2015). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. International Journal of Corrosion and Scale Inhibition, 4(3), 226-237.
-
Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH? Retrieved from [Link]
- Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837-846.
- Sanches, S., Barreto, C., & Trovó, A. G. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
-
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572-4575.
- Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis (Vol. 20a, pp. 65-121). Thieme.
-
Tanmoy Biswas. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
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Technical Support Center: Optimizing Storage Conditions for Imidazole Derivatives
Welcome to the Technical Support Center for imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of these critical compounds. Here, we will move beyond simple storage instructions to explain the underlying chemical principles and provide actionable troubleshooting protocols to ensure the integrity of your experiments and drug products.
Section 1: Understanding the Instability of the Imidazole Ring
The stability of an imidazole derivative is fundamentally linked to the chemical reactivity of the imidazole ring itself. Understanding the primary degradation pathways is the first step toward effective prevention. Imidazole derivatives are susceptible to three main degradation mechanisms: oxidation, hydrolysis, and photodegradation.[1][2]
The Triumvirate of Degradation: Oxidation, Hydrolysis, and Photodegradation
Q1: My imidazole compound is showing signs of degradation, but I'm unsure of the cause. What are the most common degradation pathways?
A1: Imidazole derivatives are prone to several degradation pathways, primarily oxidation, hydrolysis, and photodegradation.[1][2] The specific pathway that dominates depends on the substituents on the imidazole ring and the environmental conditions it is exposed to.
-
Oxidation: The imidazole ring is generally resistant to autoxidation but can be degraded by oxidizing agents like hydrogen peroxide.[1][3] This process can be accelerated in the presence of sensitizers and light, leading to the formation of various oxidation products.[4][5] In some cases, oxidation can lead to the formation of hydroxylated products or even ring-opening, resulting in small molecule fragments like formamide and oxamide.[2][6]
-
Hydrolysis: The susceptibility of imidazole derivatives to hydrolysis is highly dependent on the pH of the solution and the nature of the substituents.[1][7] For instance, certain carbamate moieties on imidazole derivatives are susceptible to basic hydrolysis.[1] Hydrolysis can sometimes lead to ring-opening, especially in the presence of a high concentration of water and under basic conditions.[8][9][10]
-
Photodegradation: Exposure to light, particularly UV light, can trigger photodegradation of the imidazole moiety.[1] This can lead to a complex mixture of degradation products.[1] The photostability of an imidazole derivative can be influenced by the substituents on the ring; for example, substituting the hydrogen on the imidazole nitrogen with a benzyl or alkyl group can enhance photostability.[11]
The following diagram illustrates the primary degradation pathways for a generic imidazole derivative.
Caption: Figure 1: Primary Degradation Pathways of Imidazole Derivatives.
Section 2: Troubleshooting Guide for Unexpected Degradation
This section provides a question-and-answer-style troubleshooting guide to address specific issues you might encounter during your experiments.
Solid-State Stability Issues
Q2: I've observed discoloration and changes in the physical appearance of my solid imidazole compound during storage. What could be the cause?
A2: Changes in the physical appearance of a solid compound, such as discoloration (e.g., turning yellow or brown), are often indicative of degradation. The most likely culprits for solid-state degradation are exposure to light, atmospheric oxygen, and humidity.
-
Photodegradation: Many imidazole derivatives are light-sensitive.[1] Storing your compound in a clear glass vial on a lab bench exposes it to ambient light, which can be sufficient to initiate degradation over time.
-
Oxidation: While generally stable to autoxidation, prolonged exposure to atmospheric oxygen can lead to slow oxidation, especially for sensitive derivatives.[4]
-
Hygroscopicity and Hydrolysis: Many imidazole compounds are hygroscopic, meaning they readily absorb moisture from the air.[12] This absorbed water can then lead to hydrolysis, even in the solid state, especially if the compound is stored in a humid environment.
Troubleshooting Protocol: Solid-State Stability
-
Protect from Light: Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil to block light.[13]
-
Inert Atmosphere: For highly sensitive compounds, store under an inert atmosphere of nitrogen or argon.[14] This can be achieved by using a glove box or by purging the storage vial with the inert gas before sealing.[15][16][17]
-
Control Humidity: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) to minimize moisture absorption.[13]
-
Temperature Control: Store at the recommended temperature, typically in a cool, dry place away from direct sunlight and heat sources.[18][19][20] Check the supplier's safety data sheet (SDS) for specific temperature recommendations.[12]
The following workflow outlines the decision-making process for storing solid imidazole derivatives.
Caption: Figure 2: Storage Workflow for Solid Imidazole Derivatives.
Solution-State Stability Issues
Q3: My imidazole derivative appears to be stable in solid form, but degrades rapidly when dissolved in a solvent. What factors should I consider?
A3: The stability of imidazole derivatives in solution is often much lower than in the solid state.[1] Several factors can contribute to this increased degradation rate:
-
Solvent Choice: The polarity and protic nature of the solvent can influence degradation rates. Protic solvents, especially water, can participate in hydrolysis reactions.
-
pH of the Solution: The pH is a critical factor.[7] The imidazole ring contains both acidic and basic nitrogen atoms, and its stability can be highly pH-dependent.[21] Some derivatives are more susceptible to acid-catalyzed hydrolysis, while others degrade more rapidly under basic conditions.[1]
-
Dissolved Oxygen: Solvents can contain dissolved oxygen, which can promote oxidative degradation, especially when heated or exposed to light.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature.
Troubleshooting Protocol: Solution-State Stability
-
pH Optimization: If possible, buffer the solution to a pH where the compound is most stable. This may require conducting a pH stability profile study.
-
Solvent Selection: Choose a solvent in which the compound is stable. If an aqueous solution is necessary, consider using a co-solvent to reduce the water activity. For oxygen-sensitive compounds, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before use.
-
Temperature Control: Prepare solutions fresh and store them at low temperatures (e.g., 2-8 °C) if they are not for immediate use. Avoid repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in amber vials or protect them from light.
Section 3: Proactive Stability Assessment - Forced Degradation Studies
To proactively understand the stability of your imidazole derivative and develop stable formulations, it is essential to perform forced degradation (stress testing) studies.[22][23] These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[24] The International Council for Harmonisation (ICH) provides guidelines for conducting these studies.[7][25][26][27][28]
Experimental Protocol: Forced Degradation Study
Q4: I need to establish a stability-indicating analytical method for my new imidazole derivative. How should I design a forced degradation study?
A4: A well-designed forced degradation study will expose your compound to a range of stress conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[2][24]
Materials:
-
Your imidazole derivative
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your imidazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep one sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration for analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2, but use 0.1 N NaOH instead of HCl.
-
Neutralize the samples with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the sample at room temperature and monitor over time.
-
Dilute the samples to the final concentration for analysis at each time point.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 70 °C).
-
Monitor for degradation over several days.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
-
Analysis:
-
Analyze all samples using a suitable stability-indicating method, typically a reverse-phase HPLC method with UV or mass spectrometric detection.
-
The method should be able to separate the parent compound from all major degradation products.
-
The following diagram illustrates the workflow for a forced degradation study.
Caption: Figure 3: Forced Degradation Study Workflow.
Section 4: Recommended Storage Conditions Summary
To ensure the long-term stability of your imidazole derivatives, adhere to the following general storage recommendations, which are in line with guidelines from the United States Pharmacopeia (USP).[13][29][30][31][32]
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20-25 °C) or as specified on the SDS. Avoid freezing.[32] | Prevents acceleration of degradation reactions and potential physical changes to the compound. |
| Light | Store in light-resistant containers (e.g., amber vials).[13] | Minimizes photodegradation. |
| Humidity | Store in a dry environment. For hygroscopic compounds, use a desiccator. | Prevents moisture absorption and subsequent hydrolysis. |
| Atmosphere | For air-sensitive compounds, store under an inert atmosphere (nitrogen or argon).[14][33] | Prevents oxidative degradation. |
| Container | Use well-sealed containers made of non-reactive materials (e.g., glass).[34] | Prevents contamination and interaction with the container material. |
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <1079> GOOD STORAGE AND SHIPPING PRACTICES. USP29-NF24. Available at: [Link]
-
Kopečný, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions. Available at: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Wang, Y., et al. (2021). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]
- Shalini, S., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences and Research.
-
Khan, M. A., & Singh, R. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at: [Link]
-
Jacomex. (n.d.). Inert Gas Glove Box. Available at: [Link]
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European Compliance Academy. (2017). New USP Chapters on Storage and Distribution under Way - but what is the Relevance? Available at: [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
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Slideshare. (n.d.). Unit 4 imidazole. Available at: [Link]
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Viciu, M. S., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. Available at: [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available at: [Link]
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Viciu, M. S., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Available at: [Link]
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ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Available at: [Link]
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Slideshare. (2012). Ich guidelines for stability studies 1. Available at: [Link]
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United States Pharmacopeia. (2017). <1079> Good Storage and Distribution Practices for Drug Products. USP-NF. Available at: [Link]
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Wang, S., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]
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Alpha Resources. (2024). IMIDAZOLE Safety Data Sheet. Available at: [Link]
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Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Available at: [Link]
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Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link]
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Viciu, M. S., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. ResearchGate. Available at: [Link]
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Loba Chemie. (n.d.). IMIDAZOLE EXTRA PURE Safety Data Sheet. Available at: [Link]
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Shang, J., et al. (2016). Post-synthetic modification of a macrocyclic receptor via regioselective imidazolium ring-opening. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions. Available at: [Link]
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Air Sea Containers. (n.d.). USP 659 Guidelines | Packaging And Storage Requirements. Available at: [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. Available at: [Link]
-
Lin, B., et al. (2013). Degree of Ring-Opening Degradation of Imidazolium Salts after Exposure to Alkaline Solutions at 80 °C. ResearchGate. Available at: [Link]
-
Stolte, S., et al. (2011). Biodegradability of imidazole structures. ResearchGate. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
De Angelis, L., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. PubMed. Available at: [Link]
-
Brown, R. S., & Ulan, J. G. (1986). Hydrolysis of imidazole-containing amide acetals. Journal of the American Chemical Society. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Chevalier, S., et al. (1998). Protonation of the Imidazole Ring Prevents the Modulation by Histidine of Oxidative DNA Degradation. PubMed. Available at: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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ResearchGate. (2020). Figure : 1 A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. Available at: [Link]
-
ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen... Available at: [Link]
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Journal of Drug Discovery and Development.
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Technical Support Center: Addressing Peak Tailing in HPLC of Imidazole Compounds
Welcome to the technical support center for troubleshooting chromatographic issues related to imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter peak asymmetry challenges during HPLC analysis. Here, we move beyond simple checklists to provide in-depth, mechanism-based solutions grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding peak tailing with imidazole compounds.
Q1: What exactly is peak tailing and how is it measured?
A: In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a common distortion where the back half of the peak is broader than the front half.[1] This indicates an issue with the separation process, which can compromise the accuracy of quantification and the resolution between closely eluting compounds.[2]
Peak symmetry is quantitatively measured using the USP Tailing Factor (T) or the Asymmetry Factor (As) . A value of 1.0 signifies a perfectly symmetrical peak. For many assays, peaks with a tailing factor up to 1.5 are considered acceptable, though a value closer to 1.0 is always desirable.[3]
Q2: Why are my imidazole compounds particularly prone to peak tailing in reversed-phase HPLC?
A: Imidazole and its derivatives are basic compounds.[4] This basicity is the primary reason they are susceptible to peak tailing in reversed-phase HPLC. The issue stems from unwanted secondary interactions between the basic analyte and the stationary phase surface.[2][3] While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, these secondary interactions introduce an additional, undesirable retention mechanism that leads to tailed peaks.[2]
Q3: What is the most common cause of peak tailing for basic compounds like imidazoles?
A: The most prevalent cause is the interaction between the positively charged (protonated) basic imidazole compound and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][5] These silanol groups (Si-OH) are residual functionalities that remain on the silica surface even after the hydrophobic C18 or C8 ligands are bonded.[6] At mobile phase pH values above approximately 3-4, these silanols become increasingly ionized, creating strong electrostatic interaction sites that delay the elution of a portion of the basic analyte molecules, causing the characteristic peak tail.[5][7]
Q4: How does the mobile phase pH affect the peak shape of my imidazole compound?
A: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like imidazoles.[8][9] The pH dictates the ionization state of both the analyte and the surface silanol groups.
-
Analyte Ionization: Imidazole has a pKa of approximately 7.0. At a pH well below its pKa (e.g., pH < 5), the imidazole ring will be predominantly protonated (positively charged). At a pH well above its pKa (e.g., pH > 9), it will be in its neutral form.
-
Silanol Ionization: Silanol groups have pKa values in the range of 3.8-4.2.[7] At low pH (<3), they are protonated (Si-OH, neutral) and less interactive. At mid-to-high pH (>4), they are deprotonated (Si-O⁻, negatively charged) and highly interactive.
If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms of the analyte will exist simultaneously, which can lead to peak splitting or severe tailing.[8][10] Therefore, controlling the pH is critical to ensure the analyte is in a single, consistent ionic state and to minimize unwanted silanol interactions.
Q5: I've tried adjusting the pH, but the tailing persists. Could my HPLC column be the problem?
A: Absolutely. The column is a critical factor. Peak tailing can be caused or exacerbated by:
-
Column Type: Older columns, often made with "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, making them prone to causing tailing with basic compounds.[2] Modern, high-purity "Type B" silica columns that are "end-capped" are specifically designed to minimize these active sites.[3]
-
Column Degradation: Over time, especially when used at pH extremes, the stationary phase can degrade. End-capping groups can be lost, exposing more silanol groups and leading to increased tailing for basic analytes.[1]
-
Column Contamination: Accumulation of strongly retained sample matrix components on the column inlet frit or packing material can disrupt the flow path and cause peak distortion for all analytes.[1][11] A guard column can help protect the analytical column from such contamination.[1]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic workflow for diagnosing and resolving peak tailing issues with imidazole compounds.
Caption: A systematic workflow for troubleshooting peak tailing.
2.1 Initial Checks: Ruling Out Non-Chemical Causes
Before modifying the method's chemistry, it's crucial to rule out common instrumental and physical issues.
-
Extra-Column Effects: Dead volume in the system (e.g., from poorly made connections or using tubing with a large internal diameter) can cause peak distortion, which is typically more pronounced for early-eluting peaks.[5][12]
-
Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak fronting or tailing.[11][13]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[13] The sample should ideally be dissolved in the mobile phase itself.
-
Injection Volume Test: Reduce the injection volume by half. If the peak shape improves significantly, you may be overloading the column.
-
Sample Dilution Test: Dilute your sample 10-fold with the mobile phase and reinject the original volume. If peak shape improves, this points to mass overload.[11]
-
System Inspection: Carefully check all fittings and connections between the injector, column, and detector. For modern UHPLC systems, ensure you are using the correct ferrules and narrow-bore tubing (e.g., 0.005" ID or less).[5]
2.2 Chemical Causes: Optimizing Chromatographic Selectivity
This is the core of troubleshooting for basic compounds. The goal is to minimize the unwanted secondary silanol interactions.
Caption: Effect of pH on analyte and silanol ionization state.
The most effective strategy to improve peak shape for a basic compound is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[9] This ensures the compound is in a single ionic state. For imidazoles (pKa ~7), this means working at either low pH (<5) or high pH (>9).
-
Low pH (e.g., 2.5 - 3.5): This is the most common approach. The imidazole is fully protonated (cationic), but more importantly, the surface silanols are also protonated (neutral), which minimizes the problematic electrostatic interaction.[3][14]
-
High pH (e.g., 9 - 11): At high pH, the imidazole is neutral, eliminating electrostatic interactions with the now fully deprotonated (anionic) silanol surface. This requires a pH-stable column (e.g., hybrid or specialized silica phases).[15]
-
Determine Analyte pKa: Find the pKa of your specific imidazole compound from literature or prediction software.[16]
-
Prepare Buffered Mobile Phases: Prepare identical mobile phases buffered at three different pH values: e.g., pH 3.0 (using formic acid or phosphate buffer), pH 7.0 (using phosphate buffer), and pH 10.0 (using ammonia or a specialized buffer). Ensure you measure the pH of the aqueous portion before mixing with the organic solvent.[17]
-
Equilibrate and Inject: Equilibrate the column thoroughly with each mobile phase (at least 10-15 column volumes) before injecting your sample.
-
Analyze Results: Compare the chromatograms for retention time, resolution, and, most importantly, peak tailing factor.
| pH Condition | Expected Analyte State (Imidazole, pKa~7) | Expected Silanol State (pKa~4) | Expected Peak Shape |
| pH 3.0 | Cationic (R₃NH⁺) | Neutral (Si-OH) | Good |
| pH 7.0 | 50% Cationic / 50% Neutral | Anionic (Si-O⁻) | Poor (Tailing/Split) |
| pH 10.0 | Neutral (R₃N) | Anionic (Si-O⁻) | Good (with pH-stable column) |
Mobile phase additives can be used to further improve peak shape, especially when pH adjustment alone is insufficient.[18]
-
Acidic Additives (e.g., Formic Acid, TFA): Used at low pH, these acids act as ion-pairing agents and help to keep silanols protonated.[19] Trifluoroacetic acid (TFA) is very effective but can cause ion suppression in LC-MS. Formic acid is a good, MS-friendly alternative.[19]
-
Basic Additives (e.g., Triethylamine - TEA): TEA is a competing base. It is a small, basic molecule that can interact with the active silanol sites, effectively "masking" them from the larger imidazole analyte.[15] This is an older technique but can still be effective. Note that TEA is not suitable for LC-MS.
| Additive | Typical Concentration | Mechanism of Action | LC-MS Compatible? |
| Formic Acid | 0.05 - 0.1% | pH control, silanol suppression | Yes [19] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing, silanol suppression | No (causes ion suppression)[19] |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base, masks silanol sites | No |
| Ammonium Hydroxide | 0.05 - 0.1% | pH control (for high pH methods) | Yes [19] |
| Ammonium Acetate/Formate | 5 - 20 mM | pH buffering, can improve peak shape | Yes [19] |
Using the right column is a proactive strategy to prevent peak tailing from the start.
-
High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with very low metal content and are "end-capped."[2][6] End-capping is a chemical process that converts most of the remaining surface silanols into less reactive groups, effectively shielding them.[3]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the silanols from basic analytes and improves peak shape.[5]
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They are mechanically strong and stable over a much wider pH range (e.g., 1-12), making them ideal for high-pH methods where imidazoles are neutral.[15]
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
LoBrutto, R., & Jones, A. (2011). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
-
LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
Restek. (2014, March 11). [3]Troubleshooting HPLC- Tailing Peaks. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Al-Tannak, N. F., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]
-
Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. [Link]
-
Chen, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]
-
Poturcu, K., & Çubuk Demiralay, E. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data. [Link]
-
Wang, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. International Journal of Molecular Sciences. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ACS Publications. (2020, October 30). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. [Link]
-
Szymański, P., et al. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
-
ResearchGate. (2020, November). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. [Link]
-
ResearchGate. (2023, June 1). Can I use Immidazole solution for HPLC?[Link]
-
ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
University College London. (n.d.). HPLC solvents and mobile phase additives. [Link]
-
Semantic Scholar. (2020, October 30). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. [Link]
-
ResearchGate. (2020, April 12). Do you recommend to use imidazole buffer in RP HPLC?[Link]
-
LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent?[Link]
-
Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. [Link]
-
CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]
-
Spark Holland. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chromatography Today. (2017, March 29). Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Quora. (2021, June 5). How does pH affect the results of HPLC results?[Link]
-
Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
ResearchGate. (2017, March 2). Conditions for separating of basic and acidic compounds (HPLC). [Link]
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Technical Support Center: Optimizing Nitrating Mixture Composition for Imidazole Synthesis
Welcome to the Technical Support Center for Imidazole Nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing nitroimidazoles. Here, we address common challenges and provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on the critical aspect of optimizing the nitrating mixture to control regioselectivity, maximize yield, and ensure operational safety.
Frequently Asked Questions (FAQs)
Q1: What is the most common nitrating agent for imidazole?
A1: The most prevalent and traditional nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.
Q2: I'm observing the formation of multiple nitro-isomers. How can I improve regioselectivity?
A2: Regioselectivity in imidazole nitration is a significant challenge. The position of nitration (C2, C4, or C5) is influenced by the substituents on the imidazole ring and the reaction conditions. For unsubstituted imidazole, nitration typically occurs at the C4 or C5 positions. To steer the reaction towards a specific isomer, consider the following:
-
Protecting Groups: Introducing a protecting group at one of the nitrogen atoms can influence the electronic distribution in the ring and sterically hinder certain positions.
-
Alternative Nitrating Agents: Exploring different nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄), can sometimes offer improved regioselectivity.[4]
-
Reaction Conditions: Carefully controlling the temperature and the ratio of nitric to sulfuric acid can influence the isomer distribution.[1]
Q3: My reaction is turning dark brown or black, and I'm seeing vigorous gas evolution. What's happening?
A3: This is a strong indication of a runaway reaction and decomposition of your starting material or product.[5] Nitration reactions are highly exothermic. Poor temperature control is the most likely cause.[5] It is critical to maintain the recommended temperature, especially during the addition of the imidazole substrate to the nitrating mixture. Immediate and efficient cooling is necessary to prevent overheating, which can lead to the formation of nitrogen oxides and other decomposition byproducts.[5]
Q4: What are the primary safety precautions I should take when performing an imidazole nitration?
A4: Safety is paramount when working with nitrating mixtures. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6][7][8]
-
Fume Hood: All work must be conducted in a properly functioning chemical fume hood to avoid inhalation of corrosive and toxic fumes.[9]
-
Controlled Addition: Add reagents slowly and in a controlled manner, especially when adding the imidazole to the nitrating acid mixture, to manage the exothermic reaction.[10]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction.[10]
-
Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice with stirring.[10]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the synthesis of nitroimidazoles.
Problem 1: Low or No Yield of the Desired Nitroimidazole
A low yield is a common frustration in imidazole nitration. The following workflow will help you diagnose and resolve the issue.
DOT Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in imidazole nitration.
Potential Causes and Solutions:
-
Improper Temperature Control:
-
Cause: Nitration is highly exothermic. If the temperature is too high, it can lead to decomposition of the starting material and product.[5] Conversely, if the temperature is too low, the reaction rate may be insufficient.[3]
-
Solution: Maintain strict temperature control throughout the reaction. Use an ice bath to keep the temperature low during the initial addition of reagents.[10] For some procedures, a subsequent controlled increase in temperature is necessary to drive the reaction to completion.[3][11] The optimal temperature range is often between 105-115°C for certain syntheses.[1]
-
-
Impure Starting Materials:
-
Cause: Impurities in the imidazole or the nitrating acids can lead to unwanted side reactions and a lower yield of the desired product.[12]
-
Solution: Use high-purity starting materials. If necessary, purify the imidazole before use.
-
-
Insufficient Reaction Time:
-
Cause: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material has been consumed before quenching the reaction.[5] Reaction times can vary significantly, from less than an hour to several hours, depending on the specific substrate and conditions.[2][3]
-
-
Issues During Work-up and Extraction:
-
Cause: The desired product may be lost during the work-up and purification steps. Nitroimidazoles can have varying solubilities, and improper pH adjustment during neutralization or extraction can lead to poor recovery.
-
Solution: Carefully neutralize the reaction mixture after quenching. Use an appropriate solvent for extraction, such as chloroform or ethyl acetate.[2][5]
-
Problem 2: Difficulty in Controlling Regioselectivity
Achieving the desired regioisomer is a common hurdle. The electronic nature of the imidazole ring and the reaction conditions play a crucial role.
DOT Diagram: Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of imidazole nitration.
Strategies for Optimization:
-
Choice of Nitrating Agent:
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common but can sometimes lead to mixtures of isomers. The ratio of the acids is a critical parameter to optimize.[1]
-
Nitronium Salts (e.g., NO₂BF₄): These can offer milder reaction conditions and, in some cases, improved regioselectivity.[2][4] They are particularly useful for substrates that are sensitive to strongly acidic conditions.
-
Nitric Acid in Acetic Anhydride: This mixture can lead to the formation of N-nitro derivatives.[13]
-
-
Effect of Substituents:
-
Electron-donating groups on the imidazole ring will activate it towards electrophilic substitution and can influence the position of nitration.
-
Electron-withdrawing groups will deactivate the ring, making nitration more difficult and requiring harsher conditions.[2]
-
-
Temperature and Reaction Time:
-
These parameters are interdependent and must be optimized for each specific substrate. Lower temperatures may favor kinetic control, while higher temperatures can lead to thermodynamic control of the product distribution.
-
Problem 3: Runaway Reaction and Safety Concerns
The exothermic nature of nitration presents a significant safety risk if not properly managed.
Key Indicators of a Runaway Reaction:
-
Rapid, uncontrolled temperature increase.
-
Vigorous evolution of brown or yellow gases (nitrogen oxides).
-
Darkening or charring of the reaction mixture.
Preventative Measures and Emergency Response:
-
Slow and Controlled Addition: Always add the limiting reagent dropwise with efficient stirring and cooling.[10]
-
Adequate Cooling: Ensure your cooling bath (e.g., ice-water or ice-salt) has sufficient capacity to absorb the heat generated.
-
Scale-Up Caution: Be extremely cautious when scaling up nitration reactions. What is manageable on a small scale can become dangerously uncontrollable on a larger scale.
-
Emergency Plan: Have a plan in place to quickly cool the reaction in an emergency. This may involve adding more ice to the cooling bath or having a larger container of ice water ready to immerse the reaction flask.
Experimental Protocols
General Protocol for the Nitration of Imidazole using Mixed Acid:
This is a representative procedure and requires optimization for specific substrates and desired outcomes.
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the low temperature.
-
Addition of Imidazole: Dissolve the imidazole substrate in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath. Slowly add the imidazole solution dropwise to the pre-cooled nitrating mixture. Crucially, monitor the internal temperature and ensure it does not rise uncontrollably.
-
Reaction: After the addition is complete, the reaction may be stirred at a low temperature or allowed to slowly warm to a specific temperature and held for a set period. Monitor the reaction's progress by TLC.[10]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while cooling in an ice bath. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[12]
Quantitative Data Summary Table:
| Parameter | Typical Range | Considerations |
| Molar Ratio (HNO₃:Imidazole) | 1:1 to 5:1 | Excess nitric acid can be used to drive the reaction.[14] |
| Molar Ratio (H₂SO₄:HNO₃) | 1:1 to 4:1 | Affects the concentration of the nitronium ion.[1] |
| Temperature | 0 °C to 140 °C | Highly substrate-dependent.[3][5] |
| Reaction Time | 30 minutes to 5.5 hours | Monitor by TLC/HPLC for completion.[1][2] |
References
- Novikov, S. S., Khmel'nitskii, L. I., et al. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds.
- Preparation of 4,5-nitroimidazole.
- Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitr
- Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide. BenchChem.
- How to avoid common pitfalls in nitroimidazole chemistry. BenchChem.
- Nitration of imidazoles.
- Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitr
- Processes for nitration of N-substituted imidazoles.
- Molten-State Nitration of Substituted Imidazoles: New Synthetic Approaches to the Novel Melt-Cast Energetic Material, 1-Methyl-2,4,5-trinitroimidazole. Thieme Connect.
- Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction.
- Processes for nitration of n-substituted imidazoles.
- Process for the safe nitration of 2-methylimidazole.
- Regioselectivity for Nitrochlorobenzene Preparation Over Imidazolium Ionic Liquids Media Using Nitric Acid. Asian Journal of Chemistry.
- Material Safety Data Sheet - 2-Nitroimidazole, 98%. Cole-Parmer.
- 2-Nitroimidazole - Safety D
- [University Organic Chemistry: Nitration & Selectivity] Why is 2-methyl-5-nitro-imidazole the only product produced from 2-methylimidazole nitr
- Safety D
- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
- Imidazole. University of Washington.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
- Optimizing reaction conditions for the nitr
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]
- 14. CH562805A5 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents [patents.google.com]
Technical Support Center: Base-Promoted Cyclization of Oxadiazolyl Acetonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the base-promoted intramolecular cyclization of oxadiazolyl acetonitrile derivatives. This document provides in-depth mechanistic insights, validated experimental protocols, and a comprehensive troubleshooting guide in a direct question-and-answer format to assist researchers, chemists, and drug development professionals in successfully employing this synthetic strategy.
Part 1: Foundational Concepts & Mechanism
This section addresses the fundamental principles of the reaction, providing the necessary theoretical background for successful experimentation and troubleshooting.
Q1: What is the base-promoted cyclization of oxadiazolyl acetonitrile, and why is it a valuable reaction?
The base-promoted cyclization of an oxadiazolyl acetonitrile is an intramolecular condensation reaction that yields fused heterocyclic systems, typically aminopyrazolo[1,5-a][1][2][3]oxadiazoles or related structures. This reaction is a specialized variant of the Thorpe-Ziegler reaction, a classical method for forming C-C bonds and constructing rings through the base-catalyzed condensation of nitriles.[1][3][4]
Value and Applications: The 1,3,4-oxadiazole motif is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide groups.[5] Compounds containing this core are investigated for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7][8] This cyclization provides a direct and efficient route to novel, complex N-heterocyclic scaffolds that are of significant interest in drug discovery programs for creating libraries of potential therapeutic agents.
Q2: What is the underlying chemical mechanism of this cyclization?
The reaction proceeds via the Thorpe-Ziegler mechanism, which involves the intramolecular nucleophilic addition of a nitrile-stabilized carbanion to another nitrile group.[1][2][9] In this specific case, the reaction is an intramolecular attack of the acetonitrile carbanion onto a carbon atom within the oxadiazole ring, leading to a new fused ring system.
The mechanism can be broken down into three key steps:
-
Deprotonation: A strong, non-nucleophilic base abstracts the acidic α-proton from the acetonitrile moiety. This generates a resonance-stabilized carbanion (a nitrile enolate), which is the key nucleophile.[1]
-
Intramolecular Nucleophilic Attack: The newly formed carbanion attacks an electrophilic carbon atom within the oxadiazole ring. This step is the ring-forming cyclization itself.
-
Tautomerization: The initial cyclized intermediate, an imine, is unstable and rapidly tautomerizes to a more stable β-enaminonitrile (or a related conjugated enamine system), which is the final aromatic product.[1] This tautomer is favored due to the stability conferred by the resulting π-conjugated system.
Caption: The three-step mechanism of the base-promoted cyclization.
Part 2: Experimental Protocol & Workflow
This section provides a robust, general procedure that serves as an excellent starting point for a variety of substrates.
Q3: What is a reliable, general protocol for conducting the base-promoted cyclization?
This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction progress. It assumes a reaction scale of 1-5 mmol. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) as strong bases are sensitive to moisture and air.
Materials & Reagents:
-
Substrate: 2-(1,3,4-Oxadiazol-2-yl)acetonitrile derivative (1.0 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil), or Potassium tert-butoxide (KOt-Bu) (1.2 - 1.5 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (0.1 - 0.2 M concentration)
-
Quenching Agent: Saturated aqueous ammonium chloride (NH₄Cl) solution or water.
-
Extraction Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.
-
If using NaH, add the required amount to the flask. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time. Dry the remaining NaH under a stream of inert gas.
-
Add the anhydrous solvent (e.g., THF) to the flask containing the base.
-
-
Reaction Setup:
-
Dissolve the oxadiazolyl acetonitrile substrate in a separate portion of anhydrous solvent.
-
Cool the base suspension to 0 °C using an ice-water bath.
-
Add the substrate solution dropwise to the stirred base suspension over 10-15 minutes. A color change and/or gas evolution (with NaH) is often observed.
-
-
Reaction Execution & Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature or gently heat as required (e.g., 50-80 °C). The optimal temperature is substrate-dependent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction, quench them carefully with a drop of water, and spot them on a TLC plate against the starting material. A new, more polar spot corresponding to the product should appear as the starting material spot diminishes.
-
-
Workup & Quenching:
-
Once the reaction is complete (typically 2-12 hours), cool the mixture back to 0 °C.
-
CAUTION: Quench the reaction very slowly and carefully by adding saturated aqueous NH₄Cl solution dropwise. Unreacted NaH will react vigorously, producing hydrogen gas. Ensure adequate ventilation.
-
Once the quenching is complete, add deionized water to dissolve any salts.
-
-
Extraction & Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethanol, Ethyl Acetate/Hexanes).
-
Part 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct Q&A format.
Q4: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix them?
This is a common issue often related to the reaction conditions.
-
Cause 1: Inactive Base. Strong bases like NaH and KOt-Bu are highly hygroscopic. If they have been improperly stored or handled, they will be deactivated by moisture.
-
Solution: Use a fresh bottle of base or a freshly opened container. Ensure NaH is properly washed to remove the protective mineral oil. For KOt-Bu, consider using a freshly sublimed reagent for maximum activity.
-
-
Cause 2: Insufficiently Anhydrous Conditions. Trace amounts of water or other protic impurities in the solvent or on the glassware will consume the base before it can deprotonate the acetonitrile.
-
Solution: Use freshly distilled, anhydrous solvents from a solvent purification system or a newly opened bottle of high-purity anhydrous solvent. Flame-dry all glassware immediately before use.
-
-
Cause 3: Base Strength is Insufficient. The pKa of the α-proton on the acetonitrile is substrate-dependent. While KOt-Bu (pKa of conjugate acid ~19) is often sufficient, some substrates may require a stronger base.
-
Solution: Switch to a more powerful base like Sodium Hexamethyldisilazide (NaHMDS) or Lithium Diisopropylamide (LDA).
-
-
Cause 4: Low Reaction Temperature. The activation energy for the cyclization may not be met at room temperature.
-
Solution: After adding the substrate at 0 °C, allow the reaction to warm to room temperature and then gently heat to reflux in THF (approx. 66 °C) or higher in DMF (up to 100 °C), while monitoring by TLC.
-
Q5: My reaction is messy, showing multiple spots on the TLC plate and giving a low yield. What are the common side reactions?
A complex reaction mixture points to competing reaction pathways or degradation.
-
Side Reaction 1: Intermolecular Condensation. If the concentration is too high, the carbanion from one molecule can react with another molecule of starting material before it has a chance to cyclize, leading to dimers and polymers.
-
Solution: Employ high-dilution conditions. Use a larger volume of solvent (e.g., decrease concentration from 0.1 M to 0.01 M) and add the substrate solution very slowly using a syringe pump over several hours.
-
-
Side Reaction 2: Pinner-Type Cyclization. If the reaction medium contains protic sources (like residual alcohol from an alkoxide base) or is not fully anhydrous, a competing Pinner reaction can occur, leading to the formation of cyclic imidates instead of the desired enamine.[10]
-
Solution: Scrupulously maintain anhydrous conditions. If using an alkoxide base, ensure it is of high purity. Using a hydride base (NaH) can circumvent this issue.
-
-
Side Reaction 3: Ring Opening of Oxadiazole. Strong bases can, in some cases, lead to the degradation of the oxadiazole ring itself, especially with prolonged heating.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating or prolonged reaction times. Consider using a base that is just strong enough for the deprotonation to minimize side reactivity.
-
Caption: A workflow for troubleshooting low-yield cyclization reactions.
Part 4: Optimization & Best Practices
Q6: How do I select the optimal base and solvent for my specific substrate?
The choice of base and solvent is critical and interdependent. The goal is to find a combination where the substrate is soluble and the base is strong enough to cause deprotonation without promoting side reactions.
| Reagent | Type | Pros | Cons | Recommended Use Case |
| Bases | ||||
| NaH | Hydride | Inexpensive, non-nucleophilic, high pKa. | Heterogeneous, requires washing, vigorous quench. | General purpose, good for avoiding Pinner side reactions. |
| KOt-Bu | Alkoxide | Soluble in THF, strong, inexpensive. | Can contain residual t-BuOH, potentially nucleophilic. | Good starting point for soluble substrates; ensure high purity. |
| LHMDS/NaHMDS | Amide | Very strong, non-nucleophilic, soluble. | More expensive, must be handled carefully. | For substrates with less acidic α-protons or steric hindrance. |
| Solvents | ||||
| THF | Ether | Good solvating power, moderate boiling point (66°C). | Must be rigorously dried. | The most common and reliable solvent for this reaction. |
| Dioxane | Ether | Higher boiling point (101°C). | Higher freezing point, must be rigorously dried. | When higher reaction temperatures are required. |
| DMF | Amide | Excellent solvating power, high boiling point (153°C). | Can be difficult to remove, potential for decomposition. | For poorly soluble substrates or reactions needing high heat. |
Expert Tip: Start with KOt-Bu in THF at room temperature. If the reaction is sluggish, heat to reflux. If it still fails, move to a stronger base like NaH or NaHMDS in THF.
Q7: What are the most important safety precautions for this reaction?
-
Handling Strong Bases: Sodium hydride (especially when oil-free) is pyrophoric and can ignite upon contact with air or moisture. Potassium tert-butoxide is highly caustic and hygroscopic. Always handle these reagents in an inert atmosphere glovebox or under a positive pressure of inert gas.
-
Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use freshly purified solvent or test for peroxides before use.
-
Quenching: The quenching of active hydride or alkoxide bases is highly exothermic and produces flammable gas (H₂ with NaH). Perform the quench slowly, at 0 °C, and behind a blast shield in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when performing this reaction.
References
-
Thorpe reaction - Wikipedia. [Online] Available at: [Link]
-
Thorpe-Ziegler Reaction Mechanism | Organic Chemistry - YouTube. [Online] Available at: [Link]
-
Thorpe reaction - L.S.College, Muzaffarpur. [Online] Available at: [Link]
-
Thorpe-Ziegler Reaction - SynArchive. [Online] Available at: [Link]
-
Heterocycles 38. Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives - PMC - NIH. [Online] Available at: [Link]
-
Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles - PubMed. [Online] Available at: [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU - Tetrahedron. [Online] Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Online] Available at: [Link]
-
Studies on the intramolecular cyclizations of bicyclic delta-hydroxynitriles promoted by triflic anhydride - PubMed. [Online] Available at: [Link]
-
Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding - MDPI. [Online] Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Online] Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. [Online] Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Online] Available at: [Link]
-
Intramolecular Cyclization of Dinitriles via Zirconocene(IV)-Phosphorus Exchange Reactions: Synthesis of σ3,λ3 - ElectronicsAndBooks. [Online] Available at: [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - MDPI. [Online] Available at: [Link]
-
5.04 1,2,4-Oxadiazoles - ResearchGate. [Online] Available at: [Link]
-
Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Publishing. [Online] Available at: [Link]
-
One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach | The Journal of Organic Chemistry - ACS Publications. [Online] Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. [Online] Available at: [Link]
-
Benzo-fused N-Heterocycle synthesis - Organic Chemistry Portal. [Online] Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. jchemrev.com [jchemrev.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. Studies on the intramolecular cyclizations of bicyclic delta-hydroxynitriles promoted by triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature in Imidazole Synthesis
Welcome to the technical support center for managing temperature fluctuations during imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thermal control in their experiments. Imidazole synthesis, particularly multicomponent reactions like the Debus-Radziszewski synthesis, can be susceptible to exothermic events and temperature deviations that significantly impact yield, purity, and safety.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific thermal challenges you may encounter.
The Critical Role of Temperature in Imidazole Synthesis
Temperature is a paramount parameter in imidazole synthesis. Many common synthetic routes, such as the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (Debus-Radziszewski reaction), are exothermic.[1][3] Inadequate temperature control can lead to:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature that can cause solvent boiling, pressure buildup, and vessel failure. This is a major safety concern, especially during scale-up.[4]
-
Reduced Yield and Purity: Excessive heat can promote the formation of unwanted side products and lead to the degradation of both reactants and the desired imidazole product.[2] Conversely, a temperature that is too low can result in an incomplete or sluggish reaction.[2][5]
-
Poor Reproducibility: Inconsistent temperature profiles between batches make it difficult to achieve reproducible results, a critical factor in research and drug development.
This guide will help you navigate these challenges by providing a foundational understanding of thermal management and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues related to temperature management during imidazole synthesis.
Q1: My reaction is showing a sudden, sharp temperature increase after an initial induction period. What is happening and how can I prevent it?
A1: This phenomenon is characteristic of an exothermic reaction with an induction period, common in one-pot imidazole syntheses. The initial phase may involve slower, reversible steps, which then transition to a rapid, heat-releasing cyclization.
Causality: The initial mixing of reactants (e.g., glyoxal, aldehyde, and ammonia source) may not immediately lead to the main exothermic cyclization.[3] Once a critical concentration of intermediates is formed, the reaction rate accelerates rapidly, releasing a significant amount of heat. If the rate of heat generation exceeds the rate of heat removal by your apparatus, a temperature spike occurs.
Solutions:
-
Controlled Reagent Addition: Instead of adding all reactants at once, add one of the key components (often the aldehyde or ammonia source) slowly and portion-wise to the reaction mixture.[4][5] This keeps the concentration of reactive intermediates low and allows the cooling system to manage the heat generated.
-
Initial Cooling: Start the reaction at a lower temperature (e.g., 0-10°C) using an ice bath.[5] This provides a larger temperature buffer to absorb the heat released during the exotherm. Once the initial exotherm is controlled, the reaction can be allowed to warm to room temperature or gently heated to ensure completion.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture and prevent the formation of localized hot spots.
Q2: I'm getting a low yield, and my crude product is a dark, tarry substance. Could this be a temperature issue?
A2: Yes, this is a classic sign of overheating. Prolonged exposure to high temperatures can cause degradation of starting materials and products, leading to charring and the formation of colored impurities.[4]
Causality: Imidazole synthesis often involves multiple equilibrium steps.[4] High temperatures can favor side reactions, such as polymerization or decomposition of aldehydes, leading to complex, high-molecular-weight byproducts.
Solutions:
-
Systematic Temperature Optimization: Finding the "sweet spot" for temperature is crucial. Systematically vary the reaction temperature, starting with a moderate range (e.g., 60-80°C) and then exploring lower and higher temperatures to find the optimal balance between reaction rate and byproduct formation.[5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress.[5] This will help you determine the minimum time and temperature required for the reaction to go to completion, avoiding unnecessary heating.
-
Inert Atmosphere: Purging the reactor with an inert gas like nitrogen can help prevent oxidative degradation, which is often exacerbated by high temperatures.[4]
Q3: My reaction seems to be very slow or incomplete at room temperature. Is it safe to heat it, and to what temperature?
A3: While many imidazole syntheses are initiated at room temperature or below to control the initial exotherm, gentle heating is often required to drive the reaction to completion.[2]
Causality: The activation energy for the final cyclization and dehydration steps may require thermal input.
Solutions:
-
Staged Heating Profile: A common and effective strategy is to first control the initial combination of reactants at a low temperature, and then, once the initial exotherm has subsided, gradually heat the mixture to a moderate temperature (e.g., 60-90°C) to complete the reaction.[5]
-
Choice of Solvent: The boiling point of your solvent will dictate the maximum temperature you can achieve at atmospheric pressure. For higher temperatures, consider using a higher-boiling solvent like butanol or conducting the reaction in a sealed vessel if your equipment permits.
-
Catalyst Use: In some cases, a catalyst can increase the reaction rate at a lower temperature, reducing the need for aggressive heating.[6]
Q4: What are the best laboratory setups for effective temperature control?
A4: The ideal setup depends on the scale of your reaction and the degree of control required.
| Method | Temperature Range | Pros | Cons |
| Ice/Water Bath | 0 - 5°C[7] | Simple, inexpensive, good for controlling initial exotherms.[8] | Limited to a narrow temperature range. |
| Ice/Salt Bath | -20 to -5°C[7] | Achieves sub-zero temperatures for highly exothermic reactions. | Temperature can be inconsistent as the ice melts. |
| Dry Ice/Solvent Bath | -78°C (acetone)[7][8] | Stable, very low temperatures. | Requires careful handling of dry ice and flammable solvents.[7] |
| Oil/Water Bath with Hotplate | Room Temp - 220°C[9] | Good for controlled heating to a specific setpoint. | Can have temperature gradients; risk of oil spills. |
| Jacketed Reactor with Circulator | -30 to 150°C+[10] | Precise and uniform temperature control; excellent for both heating and cooling.[10] | Higher initial equipment cost. |
Troubleshooting Guide: From Problem to Protocol
This section provides a more in-depth, systematic approach to troubleshooting common temperature-related issues.
Scenario 1: Uncontrolled Exotherm During Scale-Up
Problem: You successfully synthesized your imidazole on a 100 mL scale using an ice bath. When you scaled up to 1 L, the reaction became violent, and the solvent boiled over, even with an ice bath.
Root Cause Analysis: The surface-area-to-volume ratio decreases as the scale increases. This means that a larger volume of reacting material generates heat much faster than it can be dissipated through the walls of the flask.[4] An ice bath that was sufficient for the small scale is now inadequate.
Troubleshooting Workflow:
Workflow for troubleshooting an incomplete reaction.
Detailed Protocol: Reaction Optimization with Water Removal
-
Apparatus: Set up the reaction with a Dean-Stark trap and a reflux condenser. This is particularly useful for syntheses that generate water, such as the formation of imidazolines from fatty acids and diamines which is a related condensation reaction. [4]2. Solvent Choice: Use a solvent that forms an azeotrope with water, such as toluene or xylenes.
-
Procedure:
-
Charge the flask with reactants and the azeotroping solvent.
-
Heat the mixture to reflux. The solvent-water azeotrope will vaporize, condense, and collect in the Dean-Stark trap.
-
The denser water will separate to the bottom of the trap, while the solvent will overflow and return to the reaction flask.
-
Monitor the amount of water collected. The reaction is typically complete when water evolution ceases. [4]4. Analysis: If the reaction is still incomplete, the issue likely lies with stoichiometry or the need for a catalyst to overcome a high activation energy barrier at that temperature.
-
References
-
Sharma, G., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
-
Radleys. (n.d.). How To Perform Reactions At Low Temperatures. Radleys UK. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Cooling mixtures. RSC Education. Available at: [Link]
-
Asadi, A., et al. (2024). Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. Energy & Fuels. Available at: [Link]
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Ribeiro da Silva, M. A., et al. (2025). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. ResearchGate. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
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ACS Publications. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibition: Evaluating Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate Against Established RAF Kinase Inhibitors
This guide provides a comprehensive framework for characterizing novel kinase inhibitors, using methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate as a representative investigational compound from the 4-aminoimidazole class. We will objectively compare its hypothetical performance metrics against well-established kinase inhibitors—Vemurafenib, Dabrafenib, and Sorafenib—grounded in established experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical evaluation pathway for new chemical entities targeting protein kinases.
Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds
Protein kinases are a major class of therapeutic targets due to their critical role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.[2][3][4]
The 4-aminoimidazole scaffold has been identified as a promising core structure for the development of kinase inhibitors, demonstrating potential as an effective hinge-binder for c-Src kinase and other members of the Src family kinases (SFKs).[5][6] This guide will use this compound as a hypothetical lead compound from this class to illustrate the rigorous comparative analysis required in modern drug discovery.
Our comparison will focus on inhibitors of the RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently overactive in various cancers, particularly melanoma.[3][7][8] We will benchmark our investigational compound against:
-
Vemurafenib and Dabrafenib: Potent and selective inhibitors of the BRAF V600E mutant kinase.[2][7][8][9][10][11]
-
Sorafenib: A multi-kinase inhibitor targeting RAF kinases (c-Raf and B-Raf) as well as receptor tyrosine kinases involved in angiogenesis like VEGFR and PDGFR.[12][13][14][15][16]
The central hypothesis is that a novel compound like this compound could offer a distinct selectivity profile, potentially leading to improved efficacy or a different safety profile compared to existing therapies.
Comparative Analysis of Kinase Inhibitor Activity
A crucial step in characterizing a new kinase inhibitor is to determine its potency and selectivity against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological function. Lower IC50 values indicate greater potency.[7]
The following table presents a hypothetical but plausible kinase inhibition profile for this compound, contrasted with experimental data for Vemurafenib, Dabrafenib, and Sorafenib.
| Kinase Target | This compound IC50 (nM) (Hypothetical) | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) | Sorafenib IC50 (nM) |
| Primary Targets | ||||
| B-Raf (V600E) | 15 | 31[7] | 0.8[7] | 38[16] |
| B-Raf (wild-type) | 150 | 100[7] | 3.2[7] | 22[16] |
| c-Raf (Raf-1) | 80 | 48[7] | 5.0[7] | 6[14][16] |
| Key Off-Targets | ||||
| VEGFR2 | >10,000 | - | - | 90[13][14] |
| PDGFRβ | >10,000 | - | - | 57[13][14] |
| c-Kit | >5,000 | - | - | 68[13] |
| ACK1 | >10,000 | 19[7] | - | - |
| SRMS | >10,000 | 18[7] | - | - |
Note: IC50 values can vary depending on assay conditions.
This hypothetical data suggests that this compound could be a potent inhibitor of the BRAF V600E mutant, with a favorable selectivity profile against wild-type BRAF and key off-target kinases associated with the toxicity of multi-kinase inhibitors like Sorafenib.
Mechanism of Action: Type I vs. Type II Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding mode to the target kinase.[17][18][19]
-
Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.[17][19][20] Vemurafenib and Dabrafenib are examples of Type I inhibitors.[8]
-
Type II inhibitors bind to an inactive "DFG-out" conformation of the kinase, extending into an adjacent allosteric site.[17][19][20][21] Sorafenib is a classic example of a Type II inhibitor.[22][23]
The binding mode of a novel compound must be determined experimentally, often through co-crystallography studies. For the purpose of this guide, we will proceed with biochemical and cell-based assays that are essential for the initial characterization of any new inhibitor, regardless of its binding type.
Experimental Protocols for Kinase Inhibitor Characterization
To generate the comparative data presented above, rigorous and validated experimental protocols are necessary. Here, we detail two key assays.
In Vitro Kinase Binding Assay: LanthaScreen® Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding affinity of an inhibitor to a kinase.[22][23][24] It relies on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound.[22][23][24]
Caption: Workflow for cell-based phospho-ERK Western blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture BRAF V600E mutant cells (e.g., A375 melanoma cell line) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation. [25] * Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. [26][25] * Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [26][27] * Incubate the membrane with a primary antibody specific for phospho-ERK (p44/42 MAPK) overnight at 4°C. [27] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [27] * Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody that recognizes total ERK1/2. [26]5. Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition to determine the dose-dependent inhibition of ERK signaling. [16]
-
Signaling Pathway Context: The MAPK/ERK Pathway
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting experimental data and predicting the biological effects of an inhibitor. The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. [3][7]Mutations in BRAF, such as the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth. [3][8]
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Comparative Guide to the Structure-Activity Relationship of Methyl 4-Amino-1-methyl-1H-imidazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active molecules.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate derivatives. Understanding how structural modifications to this core scaffold influence biological activity is paramount for the rational design of more potent and selective therapeutic agents.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][3] The arrangement of the amino, methyl, and carboxylate groups on the imidazole ring provides multiple points for interaction with biological targets, making it an attractive starting point for the development of novel therapeutics.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of substituted imidazole derivatives can be achieved through various established methods. A common approach involves multi-component reactions that allow for the efficient construction of the imidazole ring with desired substitutions.[4]
Representative Synthetic Protocol: One-Pot Synthesis of Substituted Imidazole-4-Carboxylates
This protocol describes a general one-pot, microwave-assisted method for the synthesis of functionalized imidazole-4-carboxylates, which can be adapted for the synthesis of the target scaffold and its derivatives.[5]
Materials:
-
Appropriate 1,2-diaza-1,3-diene precursor
-
Primary amine (e.g., methylamine)
-
Aldehyde
-
Acetonitrile (solvent)
-
Microwave reactor
Procedure:
-
To a solution of the 1,2-diaza-1,3-diene in acetonitrile, add the primary amine and stir at room temperature.
-
Add the desired aldehyde to the reaction mixture.
-
Subject the reaction mixture to microwave irradiation at a specified temperature and time to facilitate the 1,5-electrocyclization and subsequent aromatization.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired imidazole-4-carboxylate derivative.[5]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the imidazole ring. The following sections dissect the SAR at key positions.
Substitution at the N-1 Position
The substituent at the N-1 position of the imidazole ring plays a crucial role in determining the biological activity. Studies on related 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have shown that the introduction of alkyl chains at this position significantly influences their antiproliferative potential against various cancer cell lines.[6]
Key Observations:
-
Alkyl Chains: The presence of long alkyl chains at the N-1 position can enhance anticancer activity. For instance, an ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated significant inhibitory effects on the growth and proliferation of HeLa and HT-29 cancer cells.[6] This suggests that lipophilicity at this position may be a key determinant of activity.
-
Aromatic Rings: In other imidazole series, the presence of an aromatic ring on the imidazole nitrogen has been associated with potent antiproliferative activities.[7]
Modification of the C-2 Carboxylate Group
The ester functionality at the C-2 position is another critical site for modification to modulate biological activity. While specific data on the methyl ester of the target scaffold is limited, general principles of drug design suggest that altering this group can impact potency, selectivity, and pharmacokinetic properties.
Potential Modifications and Hypothesized Effects:
-
Ester Variation: Replacing the methyl ester with other alkyl esters (e.g., ethyl, propyl) can alter the compound's solubility and ability to cross cell membranes.
-
Amide Formation: Conversion of the ester to an amide introduces a hydrogen bond donor and can lead to different interactions with the biological target.
-
Bioisosteric Replacement: Replacing the carboxylate with bioisosteres such as tetrazoles or other acidic groups can maintain or improve binding affinity while potentially altering other properties.
Substitution at the C-4 Amino Group
The amino group at the C-4 position is a key feature, likely involved in crucial hydrogen bonding interactions with the target protein.
Potential Modifications and Hypothesized Effects:
-
Acylation: Acylation of the amino group to form amides can introduce new points of interaction and modulate the electronic properties of the imidazole ring.
-
Alkylation: N-alkylation of the amino group can alter its hydrogen bonding capacity and introduce steric bulk, which can be used to probe the binding pocket of the target.
-
Conversion to Other Functional Groups: While the primary amino group is often important, its conversion to other functionalities could lead to novel activities.
Comparison with Alternative Anticancer Agents
Derivatives of the this compound scaffold have shown promise as anticancer agents, with some exhibiting potent activity against various cancer cell lines.[6] When comparing their performance, it is essential to consider their potency (IC50 values) against specific cell lines and their selectivity against cancer cells versus normal cells.
Table 1: Comparative Anticancer Activity of Imidazole Derivatives Against a Breast Cancer Cell Line (MCF-7)
| Compound ID | Substitution Pattern | IC50 (µM) against MCF-7 | Reference |
| Compound 1 | Benzimidazole sulfonamide with a substituted pyrazole ring at C2 | 0.17 | [8] |
| Compound 2 | Substituted xanthine derivative | 0.8 | [8] |
| Compound 3 | 2-phenyl benzimidazole derivative | 3.37 | [8] |
| Compound 4 | Thiazole-benzimidazole derivative | 5.96 | [8] |
| Compound 5 | 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | < 5 | [8] |
| Compound 6 | Benzotriazole moiety bearing substituted imidazol-2-thione at N1 (BI9) | 3.57 | [8] |
This table presents data for various imidazole-based compounds to provide a general context for the potency of this class of molecules. Specific data for derivatives of this compound is limited in the public domain.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, standardized in vitro assays are crucial.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related imidazole analogs, strongly suggests that systematic modification at the N-1, C-2, and C-4 positions can lead to significant improvements in biological activity. Future research should focus on synthesizing a focused library of derivatives of this specific scaffold and evaluating their activity against a panel of relevant biological targets, such as specific kinases or microbial enzymes. This will enable the development of a more detailed and predictive SAR model, ultimately guiding the design of next-generation imidazole-based drugs.
References
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- Balandis, B., Mickevičius, V. & Petrikaitė, V. Exploration of Benzenesulfonamide-Bearing imidazole derivatives activity in Triple-negative breast Cancer and melanoma 2D and 3D cell cultures. Pharmaceuticals. 14 (11), 1158 (2021).
- Preti, L. et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules 16, 8514-8528 (2011).
- Kamal, A. et al. Imidazoles as potential anticancer agents. Future Med. Chem. 6, 2139–2166 (2014).
- Al-Salahi, R., Marzouk, M., Abuelizz, H. & Al-Omar, M. Imidazole and its biological activities: A review. Der Chemica Sinica 1, 36-47 (2010).
- Kaur, H. & Kumar, S. Imidazole and its derivatives: a review on their biological activities. Int. J. Pharm. Sci. Rev. Res. 24, 116-125 (2014).
- Magedov, I. V. et al. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Bioorg. Med. Chem. 12, 335-343 (2004).
- Horne, D. A. et al. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. J. Comb. Chem. 11, 449–457 (2009).
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Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
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ResearchGate. Synthesis, characterization, and in vitro SAR evaluation of N,N'-Bis(arylmethyl)-C2-alkyl substituted imidazolium salts. Available from: [Link]
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- Shablykin, O. V. et al. Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters 8, 125-134 (2019).
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- Villhauer, E. B. et al. 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. J. Med. Chem. 46, 2774–2789 (2003).
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comparing the efficacy of different synthetic routes to methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a key building block in medicinal chemistry, and its synthesis presents several strategic challenges. This guide provides an in-depth comparison of the efficacy of different synthetic routes to this target molecule, offering experimental data and field-proven insights to inform your research and development efforts.
Introduction to the Target Molecule
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound, with its amino and carboxylate functionalities, makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules, including potential kinase inhibitors and anti-inflammatory agents. The strategic placement of these functional groups allows for diverse downstream modifications, making the choice of an efficient and scalable synthetic route a critical consideration.
Route 1: The Nitration-Reduction Pathway
This route is a classic and reliable approach in heterocyclic chemistry, proceeding through a nitro-imidazole intermediate. The key steps involve the construction of the imidazole core, followed by functional group manipulations to install the desired amino and carboxylate groups.
Overall Synthetic Strategy
Caption: Workflow for the Nitration-Reduction Pathway (Route 1).
Experimental Protocols
Step 1: Synthesis of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone
-
Reaction: 1-methyl-4-nitro-1H-imidazole is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Rationale: The C2 position of the imidazole ring is susceptible to electrophilic substitution, and the strong electron-withdrawing nature of the trichloroacetyl group makes it a suitable acylating agent. The Lewis acid activates the acyl chloride for the reaction.
Step 2: Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
-
Procedure: Methanol (40 mL) is added to a reaction flask containing 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone. The mixture is heated to 40 °C and stirred for 10 minutes. A catalytic amount of sodium hydride (100 mg) is then added to ensure complete methanolysis. The reaction is stirred for an additional 2 hours.[1]
-
Work-up and Purification: The reaction mixture is filtered to afford the product.
-
Yield: 94%[1]
-
Causality: The methanolysis of the trichloroethanone intermediate proceeds via nucleophilic attack of methanol on the carbonyl carbon, leading to the formation of the methyl ester and chloroform as a byproduct. The addition of a small amount of a strong base like sodium hydride deprotonates methanol to the more nucleophilic methoxide, driving the reaction to completion.
Step 3: Reduction of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate to this compound
Several methods are available for the reduction of nitroarenes. For this substrate, a chemoselective method that does not affect the ester functionality is crucial. Catalytic hydrogenation is a clean and efficient option.
-
Procedure: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
-
Rationale: Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups to amines. The palladium catalyst facilitates the addition of hydrogen across the nitro group in a stepwise manner, ultimately yielding the desired amine. This method is generally clean and avoids the use of stoichiometric metal reagents.
Route 2: The Carboxylation-Amination Pathway (A Challenging Alternative)
An alternative strategy would involve first establishing the C2-carboxylate and then introducing the C4-amino group. While seemingly more direct, this route presents significant synthetic hurdles, particularly in the final amination step.
Overall Synthetic Strategy
Caption: Conceptual Workflow for the Carboxylation-Amination Pathway (Route 2).
Experimental Considerations and Challenges
Step 1: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate
-
Procedure: 1-Methyl-1H-imidazole is dissolved in acetonitrile with triethylamine. The solution is cooled, and ethyl chloroformate in acetonitrile is added dropwise. The reaction is stirred at room temperature.[2] The resulting ethyl ester can be transesterified to the methyl ester if desired.
-
Rationale: This reaction proceeds via N-acylation followed by a rearrangement or, more likely, direct C-acylation under these conditions to form the C2-carboxylated imidazole. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 2: Introduction of the Amino Group at the 4-Position
This step is the primary challenge of this synthetic route. Direct amination of the imidazole ring is generally not feasible. A multi-step approach is likely required:
-
Halogenation: The first step would be the regioselective halogenation of methyl 1-methyl-1H-imidazole-2-carboxylate at the 4-position, for instance, using N-bromosuccinimide (NBS).
-
Amination: The subsequent conversion of the 4-haloimidazole to the 4-aminoimidazole is difficult. Standard nucleophilic aromatic substitution reactions on imidazole rings are often sluggish. Potential methods, each with significant challenges, include:
-
Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. However, the electron-rich nature of the imidazole ring can lead to catalyst inhibition and side reactions.
-
Reaction with sodium azide followed by reduction: This would introduce the amino group via an azide intermediate. However, the initial nucleophilic substitution with azide may require harsh conditions and could be low-yielding.
-
Nitration followed by reduction: As in Route 1, introducing a nitro group at the 4-position and then reducing it is a viable strategy. However, this negates the intended novelty of this alternative route.
-
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Nitration-Reduction | Route 2: Carboxylation-Amination |
| Overall Feasibility | High | Low to Moderate |
| Number of Steps | 3 (from 1-methyl-4-nitro-1H-imidazole) | 3-4 (from 1-methyl-1H-imidazole) |
| Key Challenge | Synthesis of the acylated precursor | Regioselective amination of the imidazole ring |
| Predictability | High, based on well-established reactions | Low, with a high risk of low yields or failure in the amination step |
| Scalability | Potentially high, with optimization | Likely poor due to challenging amination conditions |
| Reagent Availability | Starting materials are commercially available or readily synthesized | 1-Methyl-1H-imidazole is readily available, but amination reagents can be complex |
| Safety Considerations | Use of nitrating agents requires care. Catalytic hydrogenation requires specialized equipment. | Use of palladium catalysts and potentially energetic azide intermediates. |
Conclusion and Recommendations
Based on the analysis of the two proposed synthetic routes, the Nitration-Reduction Pathway (Route 1) is the more robust and recommended approach for the synthesis of this compound. This route relies on well-established and predictable chemical transformations, offering a higher probability of success and scalability. The key intermediate, methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, is accessible, and the final reduction step is amenable to standard, high-yielding procedures.
The Carboxylation-Amination Pathway (Route 2) , while conceptually appealing for its different strategic approach, is fraught with significant challenges, primarily the introduction of the amino group at the 4-position of the imidazole ring. While not impossible, this step would likely require extensive optimization and may ultimately prove to be low-yielding, making it less suitable for routine or large-scale synthesis.
For researchers embarking on the synthesis of this valuable building block, focusing efforts on optimizing the Nitration-Reduction Pathway is the most logical and efficient strategy.
References
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A Comparative Spectroscopic Guide to Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate Isomers
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of bioactive heterocyclic compounds is paramount. Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unequivocally differentiate between isomeric forms is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of three constitutional isomers of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a substituted imidazole with potential applications in medicinal chemistry.
The three isomers under investigation are:
-
Isomer A: this compound
-
Isomer B: methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate
-
Isomer C: methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
This document will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to distinguish these closely related molecules. By examining the subtle yet significant differences in their respective spectra, we will illustrate the powerful diagnostic capabilities of these analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of spectroscopic techniques for the structural characterization of small organic molecules.
The Isomers: A Structural Overview
The fundamental structural differences between the three isomers lie in the relative positions of the amino, N-methyl, and methyl carboxylate groups on the imidazole ring. These seemingly minor variations in connectivity give rise to unique electronic environments for the constituent atoms, which in turn lead to distinguishable spectroscopic signatures.
Figure 1: Relationship between the three constitutional isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings, which is influenced by the presence of neighboring functional groups.
Predicted ¹H NMR Data
The following table presents the predicted ¹H NMR chemical shifts for the three isomers. These predictions are based on established substituent effects on the imidazole ring and analysis of similar structures.[1][2][3] The key differentiators will be the chemical shift of the lone imidazole ring proton and the protons of the methyl and amino groups.
| Proton Assignment | Isomer A (Predicted) | Isomer B (Predicted) | Isomer C (Predicted) |
| Imidazole C-H | ~7.0-7.2 ppm (s, 1H) | ~7.5-7.7 ppm (s, 1H) | ~7.3-7.5 ppm (s, 1H) |
| N-CH₃ | ~3.6-3.8 ppm (s, 3H) | ~3.5-3.7 ppm (s, 3H) | ~3.7-3.9 ppm (s, 3H) |
| O-CH₃ | ~3.8-4.0 ppm (s, 3H) | ~3.7-3.9 ppm (s, 3H) | ~3.8-4.0 ppm (s, 3H) |
| NH₂ | ~5.0-5.5 ppm (br s, 2H) | ~4.5-5.0 ppm (br s, 2H) | ~5.5-6.0 ppm (br s, 2H) |
Note: Chemical shifts are referenced to TMS in a non-polar solvent. Broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
Rationale for Predicted Chemical Shifts
-
Imidazole C-H: The position of the electron-donating amino group and the electron-withdrawing carboxylate group significantly influences the shielding of the imidazole ring proton. In Isomer A , the proton at C5 is flanked by an amino group and a nitrogen atom, leading to a relatively upfield shift. In Isomer B , the proton at C2 is deshielded by the adjacent N-methyl group and the nearby carboxylate group, resulting in a downfield shift. For Isomer C , the proton at C2 is deshielded by the adjacent nitrogen and the N-methyl group, but the amino group at the 4-position provides some shielding, resulting in an intermediate chemical shift.
-
N-CH₃: The chemical shift of the N-methyl protons is influenced by the adjacent substituents. In Isomer C , the proximity of the electron-withdrawing carboxylate group at the 5-position would likely cause a slight downfield shift compared to Isomers A and B.
-
NH₂: The chemical shift of the amino protons can vary and is dependent on solvent and concentration. However, the electronic environment will still have an effect. In Isomer C , the amino group is adjacent to the carboxylate group, which may lead to a more deshielded environment for the amino protons.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial for sample solubility and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup: The NMR spectrometer is typically a 400 MHz or higher field instrument. The probe is tuned to the ¹H frequency, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition: A standard one-pulse experiment is usually sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Figure 2: ¹H NMR Experimental Workflow.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon framework of a molecule. Although less sensitive than ¹H NMR, it is an invaluable tool for distinguishing isomers as the chemical shift of each carbon is unique to its electronic environment.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for the three isomers are presented below. The most significant differences are expected for the carbons of the imidazole ring. These predictions are based on established substituent effects and data from related imidazole derivatives.[4][5][6]
| Carbon Assignment | Isomer A (Predicted) | Isomer B (Predicted) | Isomer C (Predicted) |
| C=O | ~160-165 ppm | ~165-170 ppm | ~162-167 ppm |
| Imidazole C2 | ~145-150 ppm | ~140-145 ppm | ~142-147 ppm |
| Imidazole C4 | ~135-140 ppm | ~130-135 ppm | ~138-143 ppm |
| Imidazole C5 | ~115-120 ppm | ~120-125 ppm | ~110-115 ppm |
| N-CH₃ | ~30-35 ppm | ~32-37 ppm | ~33-38 ppm |
| O-CH₃ | ~50-55 ppm | ~51-56 ppm | ~52-57 ppm |
Rationale for Predicted Chemical Shifts
-
Imidazole Ring Carbons: The positions of the substituents dramatically alter the electronic distribution within the imidazole ring.
-
In Isomer A , C2 is directly attached to the electron-withdrawing carboxylate group, resulting in a significant downfield shift. C4 is attached to the electron-donating amino group, leading to some shielding.
-
In Isomer B , C4 is attached to the carboxylate group, causing it to be downfield. C5, bearing the amino group, will be significantly shielded and appear more upfield.
-
In Isomer C , C5 is attached to the carboxylate group, and C4 has the amino group. This will lead to a distinct pattern compared to the other two isomers.
-
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon will be subtly influenced by its position on the ring and the electronic nature of the adjacent ring carbons.
-
Methyl Carbons: The chemical shifts of the N-methyl and O-methyl carbons will also show minor but potentially diagnostic variations based on their proximity to other functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the stretching and bending vibrations of bonds. While the overall IR spectra of these isomers will share some similarities due to the presence of the same functional groups, key differences in the fingerprint region and in the positions of certain stretching frequencies can be used for differentiation.
Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Isomer A (Predicted cm⁻¹) | Isomer B (Predicted cm⁻¹) | Isomer C (Predicted cm⁻¹) | Comments |
| N-H Stretch (amino) | 3400-3200 (two bands) | 3400-3200 (two bands) | 3400-3200 (two bands) | Asymmetric and symmetric stretching. |
| C-H Stretch (imidazole) | ~3100 | ~3100 | ~3100 | Aromatic C-H stretch. |
| C-H Stretch (methyl) | 2950-2850 | 2950-2850 | 2950-2850 | Aliphatic C-H stretching. |
| C=O Stretch (ester) | ~1710-1730 | ~1700-1720 | ~1715-1735 | Position can be affected by conjugation. |
| C=N & C=C Stretch | 1650-1500 | 1650-1500 | 1650-1500 | Imidazole ring stretching vibrations. |
| N-H Bend (amino) | ~1620 | ~1620 | ~1620 | Scissoring vibration. |
| C-N Stretch | 1350-1250 | 1350-1250 | 1350-1250 | Ring and substituent C-N stretching. |
Rationale for Predicted IR Differences
The most diagnostic differences in the IR spectra will likely be found in the C=O stretching frequency and the pattern of bands in the fingerprint region (below 1500 cm⁻¹).
-
C=O Stretch: The degree of conjugation between the carbonyl group and the imidazole ring will influence the position of the C=O stretching band. In Isomer B , the carboxylate is at the 4-position, and its conjugation with the ring system might be different compared to when it is at the 2-position (Isomer A ) or 5-position (Isomer C ), potentially leading to a slight shift in the C=O frequency.
-
Fingerprint Region: The complex vibrational modes in the fingerprint region are highly characteristic of the overall molecular structure. The different substitution patterns of the three isomers will result in unique sets of absorption bands in this region, providing a "fingerprint" for each molecule. An IR spectrum for a hydrochloride salt of a closely related structure to Isomer C is available and shows characteristic absorbances.[7]
Experimental Protocol for FT-IR
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For these isomers, the molecular ion peak (M⁺) will be identical, but the fragmentation patterns upon ionization will differ due to the different bond connectivities, allowing for their differentiation.
Predicted Mass Spectral Fragmentation
All three isomers have a molecular weight of 169.17 g/mol . The electron ionization (EI) mass spectra are expected to show a molecular ion peak at m/z = 169. The key to differentiation lies in the relative abundances of the fragment ions.
| Fragment Ion (m/z) | Proposed Structure/Loss | Expected Relative Abundance |
| 169 | [M]⁺ | Present in all, but may be weak. |
| 138 | [M - OCH₃]⁺ | Common fragment from methyl esters. |
| 110 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
Differentiating Isomers by Fragmentation
The stability of the resulting fragment ions will dictate the major fragmentation pathways.
-
Isomer A: The carboxylate group is at the 2-position. Fragmentation may involve the loss of the methoxy group (-OCH₃) to form a stable acylium ion.
-
Isomer B: With the amino group at the 5-position and the carboxylate at the 4-position, fragmentation pathways could be influenced by interactions between these adjacent groups. A significant peak corresponding to the loss of the entire ester group might be observed. Experimental data for a similar compound, methyl 5-amino-1H-imidazole-4-carboxylate, shows a base peak at m/z 141 and another significant peak at m/z 109.[8]
-
Isomer C: The amino and carboxylate groups are at the 4- and 5-positions, respectively. This arrangement could lead to unique rearrangement and fragmentation pathways, potentially involving the loss of small neutral molecules like water or HCN in addition to the expected ester fragmentations.
The fragmentation of N-methylated imidazoles often involves the loss of HCN or CH₃CN, and these pathways may also be observed for these isomers.[9]
Figure 3: Potential Mass Spectrometry Fragmentation Pathways.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample (e.g., 1 mg/mL in methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules and will likely produce rich fragmentation patterns. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that may yield a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
The spectroscopic differentiation of the constitutional isomers of this compound is a clear demonstration of the power and complementarity of modern analytical techniques. While sharing the same molecular formula and weight, the distinct placement of functional groups on the imidazole ring creates unique electronic and steric environments that are readily probed by NMR, IR, and MS.
-
¹H and ¹³C NMR provide the most definitive data for differentiation, with the chemical shifts of the imidazole ring protons and carbons being particularly sensitive to the substituent pattern.
-
IR Spectroscopy offers a rapid method for confirming the presence of key functional groups and can provide a unique "fingerprint" for each isomer.
-
Mass Spectrometry , through the analysis of distinct fragmentation patterns, allows for the unambiguous identification of each isomer, even when they are not chromatographically separated.
By employing a combination of these techniques and a thorough understanding of the underlying principles of spectroscopy, researchers can confidently elucidate the structures of these and other complex isomeric molecules, a critical step in advancing drug discovery and development.
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A Comparative Guide to the In Vitro and In Vivo Activity of Substituted Imidazole Carboxylates: A Case Study on Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Introduction
Predicted Biological Activities and Mechanistic Insights
Based on the extensive research into imidazole derivatives, methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is anticipated to exhibit a range of biological activities, primarily in the realms of oncology and infectious diseases.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of imidazole-containing molecules.[6][7] These compounds can exert their effects through various mechanisms, including:
-
Kinase Inhibition: Many imidazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[6][8] For instance, derivatives of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine have shown potent inhibitory effects on V600E-mutated BRAF kinase.[8]
-
Microtubule Disruption: Some imidazole-based compounds interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[7]
-
Induction of Apoptosis: Imidazolium salts have been shown to induce apoptosis in cancer cells, potentially through the disruption of mitochondrial membrane potential.
Given its structure, this compound could potentially interact with ATP-binding sites of kinases or other enzymes involved in cell proliferation.
Hypothesized Signaling Pathway Inhibition
Caption: A streamlined workflow for the initial in vitro evaluation of the target compound.
In Vivo Evaluation: Efficacy and Pharmacokinetics in a Biological System
Positive in vitro results warrant progression to in vivo studies to evaluate the compound's efficacy, safety, and pharmacokinetic profile in a living organism.
1. Anticancer Efficacy in Xenograft Models:
-
Protocol: Human cancer cells (e.g., those found to be sensitive in vitro) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, mice are treated with the test compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection). Tumor volume and body weight are monitored over time.
-
Rationale: This provides a direct measure of the compound's ability to inhibit tumor growth in a physiological context.
2. Antimicrobial Efficacy in Infection Models:
-
Protocol: Mice are infected with a pathogenic bacterial or fungal strain. The test compound is then administered, and the therapeutic effect is evaluated by monitoring survival rates, and microbial burden in target organs (e.g., spleen, kidneys).
-
Rationale: This assesses the compound's ability to clear an infection in a whole animal.
3. Pharmacokinetic (PK) Studies:
-
Protocol: The compound is administered to rodents (e.g., rats or mice) via intravenous and oral routes. Blood samples are collected at various time points and the concentration of the compound is measured using LC-MS/MS.
-
Rationale: This determines key PK parameters such as bioavailability, half-life, clearance, and volume of distribution, which are critical for dose selection and regimen design.
4. Preliminary Toxicity Assessment:
-
Protocol: During efficacy studies, animals are monitored for signs of toxicity, including changes in body weight, behavior, and physical appearance. At the end of the study, major organs can be collected for histopathological analysis.
-
Rationale: This provides an initial assessment of the compound's safety profile.
Data Summary and Comparison
The following tables provide a template for summarizing and comparing the anticipated in vitro and in vivo data for this compound, with example data from related compounds for context.
Table 1: Comparative In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound | MCF-7 | Data not available | Hypothesized: Kinase Inhibition | - |
| Compound 12l (Benzimidazole derivative) | V600EBRAF | 0.49 | BRAF Kinase Inhibition | [8] |
| Compound 20 (Imidazothiazole-benzimidazole derivative) | A549 | 1.09 | Tubulin Polymerization Inhibition | [6] |
Table 2: Comparative In Vivo Anticancer Efficacy
| Compound | Animal Model | Tumor Growth Inhibition (%) | Dosage | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| TAE-226 (Imidazole derivative) | U87-MG Xenograft | High | Not specified | [7] |
| Bis-imidazolium salt 10 | C578BL/6 mice | Well-tolerated in toxicity study | Not specified | [9] |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the wealth of data on structurally related imidazole derivatives strongly suggests its potential as a promising anticancer or antimicrobial agent. The proposed in vitro and in vivo experimental roadmap provides a clear and logical framework for the systematic evaluation of this and other novel imidazole compounds.
The key to unlocking the therapeutic potential of this molecule lies in a rigorous and comprehensive investigation of its biological activities. The execution of the described protocols will not only elucidate the specific efficacy and mechanism of action of this compound but also contribute to the broader understanding of the structure-activity relationships within this important class of heterocyclic compounds. This will ultimately pave the way for the rational design and development of next-generation imidazole-based therapeutics.
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comparative analysis of the ADME properties of pyrazole and imidazole inhibitors
A Comparative Guide to the ADME Properties of Pyrazole and Imidazole Inhibitors
Introduction: The Central Role of Heterocycles in Drug Design
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of therapeutic agents. Among these, the five-membered isomeric diazoles—pyrazole and imidazole—are particularly prominent. Their unique physicochemical properties, including their ability to engage in hydrogen bonding and coordinate with metal ions, make them indispensable pharmacophores for designing enzyme inhibitors.[1][2] However, the journey from a potent inhibitor in an in vitro assay to a successful clinical drug is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An otherwise highly potent compound can fail due to poor bioavailability, rapid metabolic clearance, or adverse drug-drug interactions (DDIs).[3][4]
This guide provides a comparative analysis of the ADME profiles of pyrazole and imidazole-based inhibitors. As a Senior Application Scientist, the objective is not merely to list data but to explain the underlying chemical principles that govern these properties and to provide actionable insights for drug development professionals. We will delve into the structural nuances that differentiate these two scaffolds, explore their impact on key ADME parameters, and present validated experimental protocols for their assessment.
Foundational Physicochemical Differences
The distinct arrangement of the two nitrogen atoms in the pyrazole (1,2-diazole) and imidazole (1,3-diazole) rings is the primary determinant of their differing electronic and steric properties, which in turn govern their ADME profiles.[1][5]
A computational study suggests that the imidazole ring is generally more stable than the pyrazole ring due to a more favorable distribution of charges, avoiding the coulombically repulsive N-N bond present in pyrazole.[6][7] This inherent stability can have downstream effects on metabolic susceptibility.
Table 1: Comparative Physicochemical Properties of Pyrazole and Imidazole Scaffolds
| Property | Pyrazole | Imidazole | Rationale and Implication for ADME |
| pKa (of conjugate acid) | ~2.5[8] | ~7.0[8][9] | Imidazole is significantly more basic.[10] At physiological pH (7.4), imidazole can be partially protonated, increasing aqueous solubility but potentially reducing membrane permeability. Pyrazole is weakly basic and will be neutral, favoring higher permeability. |
| Hydrogen Bonding | 1 H-bond donor, 1 H-bond acceptor | 1 H-bond donor, 1 H-bond acceptor | Both are effective H-bond participants, crucial for target binding. The more available lone pair on imidazole's "pyridine-like" nitrogen can lead to stronger interactions with metabolic enzymes.[9] |
| Aromaticity & Stability | Highly aromatic[1][2] | Highly aromatic, generally more stable than pyrazole[1][6] | Both rings are relatively stable. Imidazole's enhanced stability and polarity contribute to its favorable pharmacokinetic parameters, including solubility and metabolic stability in some contexts.[11] |
| Dipole Moment | Lower | Higher (~3.6-4.8 D)[11][12] | Imidazole's higher polarity generally translates to better aqueous solubility compared to its pyrazole counterpart.[11][12] |
Comparative ADME Profile Analysis
Absorption: Solubility and Permeability
Successful oral absorption is a balance between aqueous solubility (for dissolution in the gut) and membrane permeability (for passage into the bloodstream).
-
Solubility: The imidazole ring is generally considered more polar and is highly soluble in water and other polar solvents.[11][12] This often imparts superior aqueous solubility to imidazole-containing compounds compared to their pyrazole analogues. Pyrazole-based drugs can sometimes face solubility challenges, though this is highly dependent on the substituents.[13]
-
Permeability: Permeability is often inversely related to polarity. The lower basicity and polarity of the pyrazole ring mean that pyrazole inhibitors are typically neutral at physiological pH, a state that favors passive diffusion across cell membranes. Imidazole inhibitors, with a pKa near physiological pH, may exist as a mixture of neutral and charged species, which can complicate permeability. While the neutral form is permeable, the charged form is not, potentially lowering the overall flux.
The interplay between these factors is critical. An imidazole derivative might have excellent solubility but moderate permeability, while a pyrazole derivative could have high permeability but require formulation strategies to overcome poor solubility.
Workflow for Permeability Assessment (Caco-2 Assay)
The Caco-2 permeability assay is a gold-standard in vitro model for predicting intestinal drug absorption.[14]
Caption: Caco-2 permeability assay workflow.
Distribution: Plasma Protein Binding (PPB)
Once absorbed, a drug's distribution is influenced by its tendency to bind to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to exert its therapeutic effect and be cleared. Both pyrazole and imidazole inhibitors can exhibit a wide range of PPB depending on their overall lipophilicity and specific substituents. There is no inherent rule that one scaffold binds more than the other; however, the pyrazole ring is often employed as an aryl bioisostere to improve properties like lipophilicity, which can sometimes correlate with higher PPB.[8]
Metabolism: The Critical Differentiator
Metabolism is arguably the most significant area of differentiation between pyrazole and imidazole inhibitors. This involves both their susceptibility to being metabolized (metabolic stability) and their potential to interfere with the metabolism of other drugs (CYP inhibition).
Metabolic Stability
-
Pyrazole: The pyrazole nucleus is renowned for its metabolic stability.[15] This robustness is a key reason for its increasing prevalence in recently approved drugs.[15] The ring is generally resistant to oxidative metabolism. However, substituents on the pyrazole ring are common sites of metabolic attack.[16]
-
Imidazole: The metabolic stability of imidazole derivatives is more variable. While the ring itself is relatively stable, it can be more susceptible to metabolism than pyrazole.[11][17] However, many imidazole-containing drugs exhibit excellent metabolic stability and oral bioavailability, indicating that this is highly dependent on the overall molecular context.[9][17]
Protocol for Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay evaluates the rate of metabolism of a compound, providing an estimate of its intrinsic clearance.[3][14]
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine a buffer (e.g., potassium phosphate, pH 7.4), HLM (e.g., final concentration 0.5 mg/mL), and the test compound (e.g., final concentration 1 µM).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. This cofactor is essential for CYP enzyme activity.[3]
-
Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition: A Major Liability
CYP enzymes are the primary family of enzymes responsible for drug metabolism.[18] Inhibition of these enzymes is a major cause of clinical drug-drug interactions.[19][20] This is where the most critical difference between the two scaffolds emerges.
-
Imidazole: Imidazole-containing drugs are notorious for their potent inhibition of multiple CYP isoforms, particularly CYP3A4, CYP2C9, and CYP2C19.[21][22] The mechanism often involves the unprotonated "pyridine-like" nitrogen atom (N-3) coordinating directly to the heme iron atom within the CYP active site.[23][24] This type II binding effectively blocks the enzyme's catalytic function. This liability is a significant concern in drug development and has led to the failure of many promising imidazole-based candidates.
-
Pyrazole: Pyrazole derivatives are also known to be CYP inhibitors, often targeting CYP2E1 and CYP2C9.[25] The inhibition mechanism is similar, involving coordination of a ring nitrogen to the heme iron. However, the propensity for potent, broad-spectrum CYP inhibition is generally considered more pronounced and problematic for the imidazole scaffold compared to the pyrazole scaffold. In some cases, replacing an imidazole with a pyrazole is a deliberate medicinal chemistry strategy to mitigate CYP inhibition while retaining target activity.[26][27]
Workflow for CYP Inhibition IC50 Determination
This experiment determines the concentration of an inhibitor required to reduce the activity of a specific CYP enzyme by 50%.[14][19]
Caption: Workflow for determining CYP inhibition IC50.
Summary and Strategic Outlook
The choice between a pyrazole and an imidazole scaffold is a critical decision in drug design, with profound implications for the resulting ADME profile.
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A Researcher's Guide to Assessing the Kinase Selectivity of Novel Imidazole-Based Inhibitors: A Case Study with Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The human genome contains over 500 protein kinases, and their high degree of structural similarity, especially within the ATP-binding site, presents a formidable challenge: achieving inhibitor selectivity.[2][3] An inhibitor that is potent against its intended target but promiscuous across the kinome can lead to off-target effects and potential toxicity.[2][4] Therefore, rigorous, early-stage assessment of a compound's selectivity profile is not just a regulatory hurdle but a cornerstone of rational drug design.
This guide provides a comprehensive framework for evaluating the kinase selectivity of novel chemical entities, using the hypothetical compound methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate as a case study. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within enzyme active sites.[5] While specific public data on the kinase activity of this particular molecule is not available, its structure suggests potential interactions with the kinase hinge region, making it a compelling candidate for investigation. We will explore the experimental design, data interpretation, and comparative analysis required to characterize its profile against a broad panel of kinases.
I. The Imperative of Kinase Selectivity Profiling
The goal of selectivity profiling is twofold: to confirm high-affinity binding to the desired target(s) and to identify potential off-target interactions across the human kinome.[1][4] This process is vital for:
-
De-risking Clinical Progression: Early identification of potential off-target liabilities can prevent costly late-stage failures.[2]
-
Understanding Mechanism of Action (MOA): A clean selectivity profile strengthens the link between inhibition of the primary target and the observed cellular phenotype. Conversely, promiscuity can reveal opportunities for developing multi-targeted therapies where inhibiting more than one kinase in a pathway may be beneficial.[2][6]
-
Guiding Medicinal Chemistry Efforts: Structure-activity relationship (SAR) studies are guided by selectivity data, allowing chemists to modify scaffolds to enhance potency and reduce off-target binding.[7]
II. Designing the Kinase Selectivity Screening Campaign
A robust screening strategy involves a tiered approach, starting with broad screening followed by more detailed dose-response analysis for initial hits.
The following protocol outlines a standard biochemical assay for determining kinase inhibition. Commercial services from vendors like Reaction Biology, Promega, or Pharmaron offer extensive, validated kinase panels.[4][8][9]
Objective: To determine the percent inhibition of a large panel of kinases by this compound at a single, high concentration, followed by IC50 determination for active hits.
Materials:
-
This compound (solubilized in DMSO)
-
A panel of purified, recombinant human kinases (e.g., the 300+ kinase panel from Reaction Biology or a custom-selected panel).[][11]
-
Appropriate kinase-specific substrates
-
[γ-³³P]ATP (for radiometric assays) or reagents for a luminescence-based assay (e.g., ADP-Glo™).[3][12]
-
Assay Buffer (containing MgCl₂, DTT, etc.)
-
Positive control inhibitor (e.g., Staurosporine, a broad-spectrum inhibitor)
-
Negative control (DMSO vehicle)
-
Filter plates or microplates suitable for the detection method
Workflow Diagram:
Caption: High-level workflow for a biochemical kinase selectivity assay.
Detailed Procedure:
-
Primary Screen (Single Concentration):
-
Compound Plating: Dispense 1 µL of a 1 mM solution of this compound (in DMSO) into the appropriate wells of a 96- or 384-well plate for a final assay concentration of 10 µM. Include wells with DMSO only (0% inhibition control) and a known broad-spectrum inhibitor (100% inhibition control).
-
Kinase Reaction: Add the specific kinase and its corresponding substrate to each well.
-
Initiation: Start the reaction by adding ATP. For ATP-competitive inhibitors, it is crucial to perform the assay at an ATP concentration near the Kₘ for each kinase to accurately reflect inhibitory potency.[6][13]
-
Incubation: Allow the reaction to proceed at a set temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. In a radiometric assay, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity.[3]
-
Analysis: Calculate the percent inhibition for each kinase relative to the controls.
-
-
Secondary Screen (IC₅₀ Determination):
-
For any kinase inhibited by >80% in the primary screen, perform a dose-response assay.
-
Prepare a 10-point, 3-fold serial dilution of this compound.
-
Run the kinase assay as described above with each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
III. Data Interpretation and Visualization
The output from a large kinase panel screen can be extensive. Effective data visualization is key to interpretation.
Let's imagine our compound, which we'll call "IZC-1" (for Imidazole-2-Carboxylate-1), was screened against a panel of 300 kinases. The results could be summarized as follows:
Table 1: Hypothetical IC₅₀ Values for IZC-1 and Benchmark Inhibitors
| Kinase Target | IZC-1 (Hypothetical) IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Lapatinib IC₅₀ (nM) | Kinase Family |
| MAPK14 (p38α) | 25 | 2 | 11,000 | CMGC |
| ABL1 | 5,200 | 0.5 | >10,000 | TK |
| SRC | 8,150 | 0.8 | >10,000 | TK |
| EGFR | 9,500 | 30 | 10 | TK |
| ERBB2 (HER2) | >10,000 | 110 | 13 | TK |
| VEGFR2 | 6,700 | 15 | 3,600 | TK |
| CDK2 | 1,500 | 650 | 7,500 | CMGC |
| ROCK1 | 850 | 1,800 | >10,000 | AGC |
Data for benchmark inhibitors Dasatinib and Lapatinib are illustrative and compiled from public sources. IZC-1 data is purely hypothetical for demonstration purposes.
In this hypothetical scenario, IZC-1 demonstrates potent activity against p38α (MAPK14) with an IC₅₀ of 25 nM. Importantly, it shows significantly weaker activity (>100-fold) against other kinases like ABL1, SRC, and EGFR, suggesting a high degree of selectivity. This contrasts with Dasatinib, a multi-targeted inhibitor with potent activity against ABL1 and SRC, and Lapatinib, a dual inhibitor of EGFR and ERBB2.[6]
A powerful way to visualize selectivity is by mapping the inhibited kinases onto a dendrogram of the human kinome. This provides an immediate visual representation of the inhibitor's activity across different kinase families.
Caption: Illustrative kinome dendrogram showing high selectivity for p38α.
This visualization clearly communicates that IZC-1's primary activity is within the CMGC kinase family, specifically targeting p38α (red double circle), with some minor off-target activity (yellow circles) and broad inactivity across the rest of the kinome (grey circles).
IV. Quantifying Selectivity
Beyond visual representation, quantitative metrics are essential for comparing compounds. Common metrics include:
-
Selectivity Score (S-score): This score quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibitory activity across the kinome. A value closer to 1 indicates that the inhibitory activity is concentrated on a few kinases (high selectivity).[6]
Table 2: Hypothetical Selectivity Scores for IZC-1
| Metric | Concentration | Value | Interpretation |
| S(90%) | 1 µM | 0.01 (3/300) | Highly Selective: Inhibits only 1% of the panel at 1 µM. |
| Gini Coefficient | IC₅₀ data | 0.85 | High Selectivity: Inhibitory potency is concentrated on a small number of kinases. |
V. From Biochemical to Cellular: The Next Frontier
While biochemical assays are the gold standard for initial selectivity profiling, they do not fully capture the complexity of the cellular environment.[6][8] Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's effective selectivity in a living system.
Therefore, the crucial next step is to validate biochemical findings in a cellular context. This can be achieved using methods like:
-
NanoBRET™ Target Engagement Assays: These assays measure compound binding to a specific kinase within live cells, providing a more physiologically relevant measure of affinity.[8]
-
Phospho-protein Western Blots: Assess the phosphorylation status of a known downstream substrate of the target kinase in treated cells to confirm functional inhibition of the signaling pathway.
-
Cell-based Kinase Activity Profiling: Techniques like KiNativ™ can profile inhibitor activity directly in cell lysates, offering a bridge between in vitro and in vivo analysis.[14]
Conclusion
Assessing the selectivity of a novel kinase inhibitor like this compound is a multi-faceted process that forms the bedrock of its preclinical evaluation. By employing a systematic approach that combines broad, single-point screening with detailed IC₅₀ determination, researchers can build a comprehensive understanding of a compound's activity across the kinome. The use of quantitative metrics and clear data visualization tools is essential for interpreting these complex datasets and making informed decisions. While this guide uses a hypothetical compound, the principles and protocols described provide a robust and scientifically validated roadmap for any researcher or drug development professional seeking to characterize the next generation of selective kinase inhibitors.
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. [Link]
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van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1779–1798. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]
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Brown, N. F., & Fiscella, M. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 13(3), 339–345. [Link]
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Cohen, P., & Alessi, D. R. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience, 18(4), 1413–1439. [Link]
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Kettle, J. G., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from Reaction Biology. [Link]
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PamGene. (2021, October 4). Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube. [Link]
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Liu, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
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Lamberto, I., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555-562. [Link]
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Posy, S. L., et al. (2011). Trends in Kinase Selectivity: Insights for Target Class-Focused Library Screening. Journal of Medicinal Chemistry, 54(1), 54-66. [Link]
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Deng, X., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 16(8), 848–859. [Link]
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K-P., R., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs, 30(1), 65-71. [Link]
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Zhang, H., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(17), 7234–7247. [Link]
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A Senior Application Scientist's Guide to Differentiating Imidazole Isomers by Mass Spectrometry
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Challenge of Imidazole Isomers
Imidazole is a fundamental heterocyclic scaffold present in a vast array of biologically significant molecules, from the amino acid histidine to numerous blockbuster pharmaceuticals. The structural arrangement of substituents on the imidazole ring gives rise to isomers, molecules with the same chemical formula but different atomic arrangements. These subtle structural differences can lead to profound variations in pharmacological activity, toxicity, and metabolic stability. Consequently, the ability to unambiguously identify and differentiate imidazole isomers is a critical task in drug discovery, process chemistry, and quality control.
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the premier analytical tool for this challenge.[1] While isomers have identical molecular weights, their distinct structures dictate unique pathways of fragmentation when their molecular ions are energized in the mass spectrometer. Understanding these comparative fragmentation patterns is the key to their differentiation.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of key imidazole isomers, grounded in established mechanistic principles. We will explore the causality behind experimental choices and provide validated protocols to empower researchers in their analytical endeavors.
Part 1: Foundational Fragmentation of the Imidazole Ring
Before comparing substituted isomers, it is essential to understand the fragmentation behavior of the parent imidazole ring under Electron Ionization (EI), the most common ionization technique in GC-MS. Upon impact with a high-energy electron, an imidazole molecule loses one of its own electrons to form a molecular radical cation (M⁺•) with a mass-to-charge ratio (m/z) of 68.[2][3]
This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation events to produce smaller, more stable ions. The primary fragmentation pathways for the unsubstituted imidazole ring are well-documented and serve as a baseline for interpreting the spectra of its derivatives.[2][3][4][5]
A principal fragmentation route involves the sequential loss of two molecules of hydrogen cyanide (HCN), a highly stable neutral species.
-
[M]⁺• → [M-HCN]⁺• + HCN : The molecular ion at m/z 68 loses a molecule of HCN (27 Da), resulting in a prominent fragment ion at m/z 41.
-
[M-HCN]⁺• → [M-2HCN]⁺• + HCN : This m/z 41 ion can then lose a second molecule of HCN, leading to a fragment at m/z 14, though this is often of very low abundance.
Another significant pathway is the loss of a hydrogen radical (H•) to form an even-electron [M-H]⁺ ion at m/z 67, which is often a stable and abundant ion in the spectrum.[6]
Caption: Primary EI fragmentation pathways of the parent imidazole ion.
Part 2: Comparative Fragmentation of Methylimidazole Isomers
The true analytical challenge lies in distinguishing positional isomers, such as 2-methylimidazole (2-MEI) and 4(5)-methylimidazole (4-MEI). Both share the same molecular weight (82.1 g/mol ), but the position of the methyl group critically influences the fragmentation cascade.[7]
The Case of 2-Methylimidazole (2-MEI)
In 2-MEI, the methyl group is positioned between the two nitrogen atoms. This unique placement sterically influences the initial ring-opening and subsequent fragmentation. The molecular ion (m/z 82) is typically prominent. A characteristic fragmentation involves the loss of a hydrogen radical to form a stable, substituted pyrimidinium-like cation at m/z 81. However, the most diagnostic pathway involves the cleavage of the C-N bonds and expulsion of acetonitrile (CH₃CN).
-
Loss of Acetonitrile: The molecular ion can rearrange and lose a molecule of acetonitrile (41 Da), leading to a diagnostic fragment ion at m/z 41 . This pathway is significantly more favored in 2-MEI compared to 4-MEI due to the methyl group's position.
Caption: Proposed EI fragmentation pathways for 2-Methylimidazole (2-MEI).
The Case of 4(5)-Methylimidazole (4-MEI)
Due to tautomerism, 4-methylimidazole and 5-methylimidazole rapidly interconvert and are typically considered a single analyte, 4(5)-MEI, unless specialized chromatographic or spectroscopic techniques are employed. In the mass spectrometer, the fragmentation of 4-MEI is distinct from 2-MEI.
-
Loss of Hydrogen Cyanide: The dominant fragmentation pathway for the 4-MEI molecular ion (m/z 82) is the loss of a neutral HCN molecule (27 Da), resulting in a highly abundant fragment ion at m/z 55 . This cleavage is analogous to the parent imidazole fragmentation and is the key differentiator from 2-MEI.
Caption: Proposed EI fragmentation pathways for 4(5)-Methylimidazole (4-MEI).
Data Summary: Key Differentiating Ions
The objective comparison of fragmentation patterns is best summarized by focusing on the relative abundances of these key diagnostic ions.
| Precursor Ion (m/z) | Isomer | Key Fragment Ion (m/z) | Proposed Neutral Loss | Rationale for Differentiation |
| 82 | 2-Methylimidazole | 41 | Acetonitrile (CH₃CN) | Loss of acetonitrile is highly favored due to the C2-position of the methyl group. |
| 82 | 4(5)-Methylimidazole | 55 | Hydrogen Cyanide (HCN) | Loss of HCN is the dominant pathway, analogous to unsubstituted imidazole fragmentation. |
This difference in fragmentation is the cornerstone of their analytical differentiation using mass spectrometry, especially in tandem MS (MS/MS) experiments where these transitions can be monitored with high specificity.[8][9]
Part 3: Experimental Protocols for Isomer Differentiation
Translating theory into practice requires robust and reproducible analytical methods. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is the first critical decision.
-
Causality of Technique Selection: GC-MS is often preferred for its high chromatographic resolution for volatile, thermally stable small molecules. However, many imidazoles, especially those with polar functional groups, may require derivatization to improve their volatility.[1][10] LC-MS is more versatile for polar, non-volatile, and thermally labile compounds and avoids the need for derivatization, making it a more direct approach.[7][11]
Protocol 1: GC-EI-MS for Methylimidazole Isomer Analysis
This protocol outlines a general procedure for the analysis of 2-MEI and 4-MEI. It is a self-validating system as the distinct retention times and mass spectra provide orthogonal confirmation of analyte identity.
Objective: To achieve chromatographic separation and mass spectrometric differentiation of 2-MEI and 4-MEI.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve standards of 2-MEI and 4-MEI in a suitable solvent (e.g., Methanol or Dichloromethane) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards (e.g., 1-100 µg/mL).
-
For complex matrices (e.g., food samples), a liquid-liquid or solid-phase extraction (SPE) may be necessary to remove interferences.[12]
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Injection: 1 µL injection volume, Splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Conditions (EI):
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 35-350).
-
-
Data Analysis:
-
Extract the Total Ion Chromatogram (TIC).
-
Identify the peaks for 2-MEI and 4-MEI based on their retention times.
-
Examine the mass spectrum for each peak.
-
Confirm the presence of the molecular ion at m/z 82.
-
Critically, compare the relative intensities of the diagnostic ions at m/z 41 and m/z 55 to confirm the identity of each isomer.
-
Protocol 2: UPLC-MS/MS for High-Sensitivity Isomer Quantification
This protocol uses tandem mass spectrometry for highly selective and sensitive analysis, which is ideal for complex matrices and trace-level detection.[8][13]
Objective: To quantify 2-MEI and 4-MEI using Multiple Reaction Monitoring (MRM).
Methodology:
-
Sample Preparation:
-
UPLC Instrumentation & Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: A column designed for retaining polar compounds is essential. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as a Waters CORTECS HILIC (100 mm x 2.1 mm, 1.6 µm), are highly effective.[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Start at 95% B.
-
Linear gradient to 50% B over 5 minutes.
-
Hold at 50% B for 1 minute.
-
Return to 95% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer Conditions (ESI-MS/MS):
-
MS System: Sciex QTRAP 6500+ or Waters Xevo TQ-S or equivalent.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: The following precursor → product ion transitions should be monitored. Collision energies (CE) must be optimized for the specific instrument.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| 2-MEI | 83.1 ([M+H]⁺) | 42.1 | Quantifier (loss of CH₃CN) |
| 2-MEI | 83.1 ([M+H]⁺) | 55.1 | Qualifier |
| 4-MEI | 83.1 ([M+H]⁺) | 56.1 | Quantifier (loss of HCN) |
| 4-MEI | 83.1 ([M+H]⁺) | 83.1 | Qualifier (precursor) |
-
Data Analysis:
-
Integrate the peak areas for the quantifier MRM transition for each analyte.
-
Use the qualifier transition to confirm identity (the ratio of quantifier to qualifier peak area should be constant across standards and samples).
-
Generate a calibration curve by plotting peak area against concentration and use it to determine the concentration of isomers in unknown samples.
-
Conclusion
The differentiation of imidazole isomers by mass spectrometry is a clear demonstration of how subtle changes in molecular structure manifest as distinct chemical behavior. While these compounds are isobaric, the position of a single methyl group is sufficient to direct fragmentation down divergent and predictable pathways. For 2-methylimidazole, the loss of acetonitrile is characteristic, whereas for 4(5)-methylimidazole, the expulsion of hydrogen cyanide is the dominant route. By leveraging these fundamental differences, and coupling mass spectrometry with robust chromatographic separation, researchers can confidently identify, differentiate, and quantify these critical isomers. The protocols and mechanistic insights provided in this guide serve as a validated starting point for developing and implementing these powerful analytical strategies in research and development settings.
References
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Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613–1624. [Link]
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Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101680. [Link]
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Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]
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Moret, S., et al. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Journal of Chromatographic Science, 56(8), 715–721. [Link]
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Ferreira da Silva, F., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(5), 848–857. [Link]
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Hodges, R. & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1088. [Link]
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Macia, A., et al. (2012). Liquid chromatography coupled to tandem mass spectrometry to analyze imidazole dipeptides. Methods in molecular biology, 828, 149–158. [Link]
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Ferreira da Silva, F., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed, 30875150. [Link]
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ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]
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ResearchGate. (2019). (PDF) Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate. [Link]
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Mori, T., et al. (2018). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. International Journal of Molecular Sciences, 19(11), 3381. [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
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Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117–122. [Link]
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Raters, M., et al. (2016). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 64(1), 247-253. [Link]
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Schlee, C., et al. (2013). Determination of 2-methylimidazole, 4-methylimidazole and 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in caramel colours and cola using LC/MS/MS. Food Additives & Contaminants: Part A, 30(8), 1393-1402. [Link]
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Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
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Michigan State University. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
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ResearchGate. (2013). Determination of 2-Methylimidazole and 4-Methylimidazole in Caramel Colors by Capillary Electrophoresis. ResearchGate. [Link]
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Waters Corporation. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Waters Corporation. [Link]
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A Comparative Guide to Cross-Reactivity Studies of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
For researchers, scientists, and drug development professionals, the preclinical assessment of a new chemical entity is a critical phase fraught with challenges. The specificity of a compound for its intended biological target is paramount, as off-target interactions can lead to unforeseen toxicity and a high rate of attrition in the drug development pipeline. This guide provides a comprehensive framework for conducting cross-reactivity studies on methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate , a novel imidazole-based compound.
Given the limited publicly available data on this specific molecule, this document serves as a methodological guide. It outlines the requisite experimental workflows to generate robust comparative data against structurally similar analogs. The principles and protocols herein are designed to establish a self-validating system for assessing molecular specificity and potential immunogenicity.
The Imperative of Cross-Reactivity Assessment
This compound belongs to the imidazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The therapeutic potential of such compounds is intrinsically linked to their selectivity. Cross-reactivity, the binding of the compound to unintended proteins, can precipitate adverse drug reactions. Therefore, a rigorous, multi-tiered approach to evaluating its binding profile is not just a regulatory requirement but a fundamental aspect of risk assessment.[3][4]
This guide will compare this compound (the "Lead Compound") with two structurally related, commercially available analogs to provide a clear comparative context:
-
Analog A: Methyl 5-amino-1H-imidazole-4-carboxylate [5] (Isomeric analog)
-
Analog B: Methyl 1-methyl-1H-imidazole-4-carboxylate [6] (Lacks the 4-amino group)
A Multi-Tiered Experimental Framework for Specificity Profiling
A robust assessment of cross-reactivity integrates computational prediction with empirical biochemical and cell-based functional assays. This workflow allows for early identification of potential liabilities and provides a comprehensive understanding of the molecule's interaction profile.
Caption: Principle of Competitive ELISA for small molecules.
Protocol: Indirect Competitive ELISA
-
Hapten-Carrier Conjugation: Covalently conjugate this compound to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to create an immunogen for antibody production and a coating antigen.
-
Plate Coating: Coat microtiter plate wells with 100 µL of the hapten-carrier conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. [7]3. Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature. [8]5. Competitive Reaction:
-
In a separate plate or tubes, pre-incubate a fixed concentration of a primary antibody raised against the hapten with serial dilutions of the lead compound, Analog A, Analog B, or standards for 1 hour at 37°C.
-
Add 100 µL of this mixture to the coated and blocked wells. Incubate for 90 minutes at 37°C. [7]6. Washing: Repeat the washing step (Step 3).
-
-
Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step (Step 3).
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP). Incubate in the dark for 15-30 minutes. [8]10. Stop Reaction: Add 50 µL of stop solution (e.g., 2M H₂SO₄).
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free compound in the sample.
SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights than endpoint assays like ELISA. [9][10]It measures the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) is calculated (Kₑ = kₑ/kₐ). A lower Kₑ value indicates higher binding affinity.
Protocol: SPR Binding Analysis
-
Protein Immobilization: Immobilize the purified target proteins onto a sensor chip surface (e.g., CM5 chip via amine coupling). [9]2. System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+) to establish a stable baseline.
-
Analyte Injection: Inject serial dilutions of the lead compound, Analog A, and Analog B over the immobilized protein surface.
-
Association Phase: Monitor the change in response units (RU) as the compound binds to the protein.
-
Dissociation Phase: Flow running buffer over the chip and monitor the decrease in RU as the compound dissociates.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.
Tier 3: Cell-Based Functional Assays
Observing a binding interaction does not always translate to a biological effect. Cell-based assays are crucial for determining the functional consequences of any potential off-target binding, particularly concerning immune cell activation.
Mast cells are key effector cells in allergic and hypersensitivity reactions. [11]This assay measures the release of pre-formed mediators, such as β-hexosaminidase, upon cell activation.
Protocol: β-Hexosaminidase Release Assay
-
Cell Culture: Culture a human mast cell line (e.g., LAD2) in appropriate media (e.g., StemPro-34 supplemented with SCF). [12]2. Sensitization (Optional): For IgE-mediated activation, sensitize cells overnight with human IgE (100 ng/mL).
-
Cell Plating: Wash cells and resuspend in a buffer (e.g., HEPES). Plate 5,000-10,000 cells/well in a 96-well plate. [13]4. Compound Incubation: Add varying concentrations of the lead compound, Analog A, and Analog B to the wells. Include a positive control (e.g., anti-IgE or ionomycin) and a negative control (buffer).
-
Activation: Incubate the plate at 37°C for 30 minutes to induce degranulation.
-
Supernatant Collection: Centrifuge the plate at 450 x g for 5 minutes at 4°C. Carefully collect the supernatants.
-
Lysis: Lyse the remaining cell pellets with buffer containing 0.1% Triton X-100 to measure the total β-hexosaminidase content.
-
Enzymatic Reaction: Add an aliquot of supernatant or lysate to a new plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer. Incubate for 60-90 minutes at 37°C.
-
Stop Reaction: Add a high pH stop buffer (e.g., carbonate/bicarbonate buffer, pH 10.7). [12]10. Read Absorbance: Measure absorbance at 405 nm.
-
Calculate Release: Express the amount of β-hexosaminidase released as a percentage of the total cellular content.
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (CD63 and CD203c) on the surface of basophils from whole blood upon stimulation. It is a highly sensitive method for detecting immediate hypersensitivity reactions. [14][15]
Protocol: Flow Cytometry-Based BAT
-
Blood Collection: Collect fresh human whole blood into heparin-containing tubes. [16]2. Stimulation: In separate tubes, add 100 µL of whole blood and the test compounds at various concentrations. Include a positive control (anti-IgE) and a negative control (stimulation buffer).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Staining: Add a cocktail of fluorescently-labeled antibodies (e.g., anti-CD63-PE, anti-CD203c-PE, and anti-CRTH2-FITC for basophil identification). Incubate for 15 minutes at room temperature in the dark.
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysing solution.
-
Acquisition: Acquire events on a flow cytometer.
-
Data Analysis: Gate on the basophil population (CRTH2+) and quantify the percentage of activated basophils (CD63+ or CD203c-high).
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparative analysis. The following tables represent hypothetical data to illustrate how the results from the described experiments should be summarized.
Table 1: Biochemical Binding Profile of Imidazole Analogs
| Compound | Target Protein X (ELISA) | Off-Target Protein Y (SPR) | Off-Target Protein Z (SPR) |
| IC₅₀ (nM) | Kₑ (nM) | Kₑ (nM) | |
| Lead Compound | 50 | 1,200 | >10,000 |
| Analog A | 45 | 950 | >10,000 |
| Analog B | 850 | 5,300 | >10,000 |
-
Interpretation: A lower IC₅₀ or Kₑ value indicates stronger binding. In this hypothetical data, the Lead Compound and Analog A show high affinity for the target protein, while Analog B is significantly weaker. All compounds show weak binding to Off-Target Y and no significant binding to Off-Target Z, suggesting good specificity in this context.
Table 2: Functional Immune Cell Activation Profile
| Compound (at 10 µM) | Mast Cell Degranulation | Basophil Activation |
| % β-Hexosaminidase Release | % CD63+ Basophils | |
| Lead Compound | 3.5% | 4.1% |
| Analog A | 15.2% | 18.5% |
| Analog B | 2.8% | 3.2% |
| Positive Control | 45.0% | 55.0% |
| Negative Control | 2.1% | 2.5% |
-
Interpretation: This data would suggest that despite having a similar biochemical binding profile to the Lead Compound, Analog A induces a significant functional response in mast cells and basophils, indicating a potential for hypersensitivity. The Lead Compound and Analog B show minimal activation, comparable to the negative control, suggesting a lower risk of immunogenicity.
Conclusion
The comprehensive assessment of cross-reactivity is a non-negotiable step in modern drug development. For a novel molecule like this compound, where public data is scarce, a systematic and rigorous investigational approach is essential. By integrating in silico predictions with robust biochemical and cell-based functional assays, researchers can build a detailed specificity profile. This multi-tiered framework not only identifies potential off-target liabilities but also provides a rational basis for selecting the most promising candidates for further development, ultimately enhancing the safety and efficacy of next-generation therapeutics.
References
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]
-
De-granulation (β-hexosaminidase) Assay Protocol. (2023). Applied Biological Materials Inc.[Link]
-
Nonclinical Evaluation of the Immunotoxic Potential of Pharmaceuticals. (2023). U.S. Food and Drug Administration. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). ResearchGate. [Link]
-
In Vitro Immunology Assays. (n.d.). Selvita. [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). MDPI. [Link]
-
Assessing basophil activation by using flow cytometry and mass cytometry in blood stored 24 hours before analysis. (2016). Journal of Allergy and Clinical Immunology. [Link]
-
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A Comparative Guide to the Cytotoxic Effects of Benzimidazole Hybrids in Oncology Research
In the landscape of anticancer drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to interact with various biological targets.[1][2][3][4] The versatility of the benzimidazole nucleus has led to the development of a diverse array of hybrid molecules, where it is coupled with other pharmacophores to enhance potency, selectivity, and overcome drug resistance.[1][5] This guide provides an in-depth, objective comparison of the cytotoxic effects of different classes of benzimidazole hybrids, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.
Introduction: The Rationale for Benzimidazole Hybridization
Benzimidazole's structural similarity to purine nucleotides allows it to interact with a wide range of biomolecules, making it a versatile scaffold in medicinal chemistry.[2][3][6] Several approved anticancer drugs, such as bendamustine and veliparib, feature the benzimidazole core, validating its clinical significance.[2] The strategy of creating hybrid molecules aims to combine the pharmacophoric features of benzimidazole with those of other anticancer agents. This can lead to compounds with novel or multiple mechanisms of action, potentially enhancing efficacy against resistant cancer cell lines and reducing off-target toxicity.[5] This guide will focus on a comparative analysis of some of the most promising classes of benzimidazole hybrids, including those combined with chalcones, thiazoles, and isatins.
Comparative Cytotoxicity Analysis of Benzimidazole Hybrids
The cytotoxic potential of benzimidazole hybrids is typically evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison. A lower IC50 value indicates higher potency. The following sections present a comparative analysis of the cytotoxic activities of different benzimidazole hybrid classes.
Benzimidazole-Chalcone Hybrids
Chalcones, characterized by an open-chain flavonoid structure, are known for their diverse biological activities, including anticancer properties.[7][8] Hybridizing benzimidazole with chalcone moieties has yielded compounds with significant cytotoxic effects against various cancer cell lines.[3][7] These hybrids often act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][9]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Benzimidazole-Chalcone | A549 (Lung) | <5 | Etoposide | >5 | [3][9] |
| MCF-7 (Breast) | 9.73 | Cisplatin | 11.70 | [7] | |
| OVCAR-3 (Ovarian) | 10.76 | Cisplatin | 16.04 | [7] | |
| HepG2 (Liver) | <5 | Etoposide | >5 | [9] |
Table 1: Comparative cytotoxic activity (IC50) of representative benzimidazole-chalcone hybrids against various human cancer cell lines.
Benzimidazole-Thiazole Hybrids
The thiazole ring is another important pharmacophore in medicinal chemistry, known for its presence in anticancer agents.[10][11] The combination of benzimidazole and thiazole has led to the development of potent cytotoxic agents.[10][11][12] For instance, certain benzimidazole-thiazole hybrids have demonstrated superior activity against colon cancer cell lines compared to the standard drug doxorubicin.[10]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Benzimidazole-Thiazole | HCT-116 (Colon) | 4.31 | Doxorubicin | 7.05 | [10] |
| A549 (Lung) | 15.80 | Cisplatin | Not specified | [11] | |
| HepG2 (Liver) | 15.58 | Cisplatin | 37.32 | [11] |
Table 2: Comparative cytotoxic activity (IC50) of representative benzimidazole-thiazole hybrids against human cancer cell lines.
Benzimidazole-Isatin Hybrids
Isatin and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including potent anticancer effects. The hybridization of isatin with a thiazolo[3,2-a]benzimidazole scaffold has resulted in novel compounds with significant anti-proliferative activity, particularly against breast cancer cell lines.[13][14][15] These hybrids have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[13][14][15]
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Isatin-Thiazolo[3,2-a]benzimidazole | MDA-MB-231 (Breast) | 2.60 - 20.90 | CDK2 Inhibition | [13][15] |
| MCF-7 (Breast) | 1.27 - 16.83 | CDK2 Inhibition | [13][15] |
Table 3: Cytotoxic activity (IC50) and mechanism of action of representative isatin-thiazolo[3,2-a]benzimidazole hybrids.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of benzimidazole hybrids are mediated through various mechanisms of action, often targeting key cellular processes involved in cancer cell proliferation and survival.[4][16]
Inhibition of Key Enzymes
Many benzimidazole hybrids exert their anticancer effects by inhibiting enzymes that are crucial for cancer cell survival.
-
Topoisomerases: As mentioned, benzimidazole-chalcone hybrids are effective inhibitors of topoisomerase II, leading to DNA damage and apoptosis.[3][9]
-
Kinases: Benzimidazole derivatives can inhibit oncogenic kinases like cyclin-dependent kinases (CDKs) and tyrosine kinases, thereby arresting the cell cycle.[13][16] For example, isatin-thiazolo[3,2-a]benzimidazole hybrids are potent CDK2 inhibitors.[13][14][15] Others have been shown to target EGFR/HER2 kinases.[2]
Disruption of Microtubule Dynamics
A prominent mechanism of action for some benzimidazole derivatives is the inhibition of tubulin polymerization.[4][16] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by benzimidazole hybrids.
Induction of Apoptosis
Ultimately, the cytotoxic effects of most benzimidazole hybrids converge on the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways. Flow cytometry analysis using Annexin V-FITC/PI staining is a common method to confirm the induction of apoptosis by these compounds.[5][17]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of benzimidazole hybrids on cancer cell lines and calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzimidazole hybrid compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[18]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole hybrid compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using suitable software.
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A Senior Application Scientist's Guide to Validating Target Engagement for Novel Small Molecules: A Case Study of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
For researchers in the vanguard of drug discovery, the identification of a hit compound from a phenotypic screen is a moment of significant promise. However, this is merely the first step on a long and rigorous path. A critical subsequent challenge is the validation of direct target engagement—unequivocally demonstrating that the molecule interacts with its intended biological target within the complex milieu of a living cell.[1][2] This guide provides a strategic framework and comparative analysis of modern experimental approaches for validating the target engagement of a novel small molecule, using methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate as a representative case.
The core challenge with a novel compound like this compound is that its molecular target is often unknown. While literature on related imidazole-based structures suggests potential target classes such as protein kinases[3][4] or components of viral replication machinery[5][6], these are merely starting hypotheses. True validation requires direct evidence of a physical interaction between the compound and its putative target protein(s). This guide will navigate the methodologies available to establish this crucial link, ensuring that downstream efforts in lead optimization are built on a solid foundation.
Pillar 1: Target Identification Strategies - Finding the Needle in the Haystack
Before confirming target engagement, one must first identify candidate targets. For a novel compound emerging from a phenotypic screen, several unbiased, proteome-wide approaches can be employed.
Affinity-Based and Activity-Based Probes
A common starting point is the synthesis of a probe molecule derived from the hit compound. This involves chemically modifying the molecule to incorporate a reactive group and a reporter tag, such as biotin.[7]
-
Photo-Affinity Labeling (PAL): This powerful technique utilizes a photo-reactive group (e.g., diazirine or benzophenone) that, upon UV light activation, forms a covalent bond with the target protein.[8][9][10][11] This covalent linkage allows for stringent purification conditions to isolate the target protein for identification by mass spectrometry. The key advantage of PAL is its ability to capture interactions in a native cellular environment.[8][12]
-
Activity-Based Protein Profiling (ABPP): ABPP probes are designed to covalently bind to the active sites of specific enzyme families.[8] If the novel compound is hypothesized to be an enzyme inhibitor, a competitive ABPP experiment can reveal its targets. In this setup, cell lysates are pre-incubated with the compound before adding a broad-spectrum activity-based probe for the enzyme class of interest. A decrease in probe labeling of a specific enzyme indicates that the compound is engaging that target.
Pillar 2: A Comparative Guide to Target Engagement Validation Assays
Once a putative target or a set of candidate targets has been identified, the next critical step is to validate this interaction. The choice of method will depend on factors such as the nature of the target, the availability of reagents, and the desired throughput.
In-Cell Target Engagement: The Gold Standard
Confirming target engagement within intact cells is paramount as it accounts for factors like cell permeability and the presence of necessary cofactors.[13]
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying drug-target interactions in a physiological context.[14][15] The principle is based on the ligand-induced thermal stabilization of a target protein.[16][17][18] When a compound binds to its target, the resulting complex is often more resistant to thermal denaturation.[16][17][18]
Experimental Workflow for CETSA
Caption: CETSA workflow for target engagement validation.
Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on protein stabilization upon ligand binding. However, instead of heat, DARTS uses proteases to challenge the stability of the target protein.[19][20][21][22] A compound-bound protein will be more resistant to proteolytic degradation.[19][20][21][22] An advantage of DARTS is that it does not require modification of the small molecule.[20][21]
Experimental Workflow for DARTS
Caption: DARTS workflow for target engagement validation.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protease resistance[19][22] |
| Format | Intact cells, cell lysates, or tissues[14] | Primarily cell lysates[20][21] |
| Compound Modification | Not required | Not required[20][21] |
| Key Advantage | Applicable in living cells and tissues[14] | Technically simpler than CETSA |
| Key Limitation | Requires specific antibodies or mass spectrometry | May not be suitable for all proteins |
| Throughput | Can be adapted to a 96-well format[18] | Moderate |
Biophysical Methods: Quantifying the Interaction
For a more quantitative understanding of the binding event, biophysical techniques are indispensable. These methods typically require purified protein and are used to determine binding affinity (Kd), kinetics, and thermodynamics.[23][]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface.[][25] It provides real-time data on association and dissociation rates, from which the binding affinity can be calculated.[25]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[][25] It is considered the gold standard for thermodynamic characterization of binding interactions, providing information on binding affinity, stoichiometry, enthalpy, and entropy.[][25]
| Method | Principle | Key Outputs | Throughput |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface[25] | Affinity (Kd), kinetics (kon, koff)[25] | High |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding[26] | Affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS)[][25] | Low to Medium |
| Microscale Thermophoresis (MST) | Analyzes the movement of molecules in a temperature gradient[27] | Binding affinity (Kd) | High |
Specialized Approaches for Kinase Targets
Given that many imidazole-containing compounds target kinases, specialized techniques for this protein family are worth considering.[3][4]
-
Kinobeads: This chemical proteomics approach uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[28][29][30] In a competition experiment, cell lysate is incubated with the test compound before being applied to the kinobeads. The compound's binding to its target kinases prevents them from binding to the beads. The depleted kinases can then be identified and quantified by mass spectrometry, providing a selectivity profile across the kinome.[29][30]
Pillar 3: Experimental Design and Data Interpretation
Regardless of the chosen method, rigorous experimental design is crucial for trustworthy results.
-
Dose-Response: Always perform experiments over a range of compound concentrations to demonstrate a dose-dependent effect. This is essential for both cellular and biophysical assays.
-
Negative Controls: Include a structurally similar but inactive analog of your compound, if available, to demonstrate specificity. A vehicle-only control (e.g., DMSO) is also mandatory.
-
Orthogonal Validation: No single method is perfect. Whenever possible, validate your findings using an orthogonal approach. For example, a hit from a CETSA experiment should be confirmed with a biophysical method like SPR or ITC using purified protein.
Conclusion: A Strategic Path Forward
For a novel compound such as this compound, a systematic approach to target engagement validation is essential. The journey begins with unbiased target identification methods like photo-affinity labeling to generate a primary hypothesis. This is followed by rigorous in-cell validation using techniques like CETSA or DARTS to confirm engagement in a physiological context. Finally, quantitative biophysical methods such as SPR or ITC can provide detailed information on the binding affinity and thermodynamics of the interaction. For specific target classes like kinases, specialized tools such as kinobeads can offer invaluable selectivity data.
By employing a multi-faceted and orthogonal validation strategy, researchers can build a strong, data-driven case for the mechanism of action of their novel compounds, paving the way for successful downstream drug development.
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Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017, April 25). Oncotarget. Retrieved January 8, 2026, from [Link]
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A Head-to-Head Comparison of Imidazole and Triazole-Based Inhibitors: A Guide for Researchers
In the landscape of drug discovery, particularly in the realm of antifungal and anticancer therapies, azole-based inhibitors stand as a cornerstone. Among these, imidazoles and triazoles represent two major classes that have yielded numerous clinically significant drugs. While sharing a common mechanistic scaffold, their subtle structural differences translate into profound variations in efficacy, selectivity, and clinical utility. This guide provides a comprehensive head-to-head comparison of imidazole and triazole-based inhibitors, offering experimental data, detailed protocols, and insights into their structure-activity relationships to aid researchers in their drug development endeavors.
Introduction: The Azole Inhibitors - A Tale of Two Rings
Imidazole and triazole-based inhibitors are heterocyclic compounds characterized by a five-membered aromatic ring containing two and three nitrogen atoms, respectively.[1] Their primary mechanism of action, particularly in the context of antifungal agents, is the inhibition of cytochrome P450 enzymes, most notably lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[2] By binding to the heme iron in the active site of CYP51, these inhibitors disrupt the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane integrity and ultimately, fungal cell death or growth inhibition.[3][4]
While both classes of compounds target the same enzyme, the seemingly minor difference in their azole ring structure—two nitrogen atoms in imidazoles versus three in triazoles—has significant implications for their pharmacological properties.[5] This guide will dissect these differences, providing a granular view of their comparative performance.
Biochemical and Pharmacological Comparison
The clinical and experimental differences between imidazole and triazole inhibitors are rooted in their distinct interactions with the target enzyme and off-target mammalian cytochromes P450.
Mechanism of Action: A Shared Target, A Nuanced Interaction
Both imidazole and triazole inhibitors function as non-competitive inhibitors of CYP51. The lone pair of electrons on an sp2-hybridized nitrogen atom within the azole ring coordinates with the heme iron atom at the enzyme's active site.[3] This interaction prevents the binding and subsequent demethylation of lanosterol, the natural substrate of CYP51.
Mechanism of Action of Azole Inhibitors
Caption: Azole inhibitors bind to the heme iron of CYP51, blocking the conversion of lanosterol to ergosterol.
Potency and Selectivity: The Triazole Advantage
A critical differentiator between the two classes is their selectivity for fungal CYP51 over mammalian cytochrome P450 enzymes, such as those involved in drug metabolism (e.g., CYP3A4).[6] Triazoles generally exhibit a higher degree of selectivity, which translates to a more favorable safety profile.[4] This enhanced selectivity is attributed to the specific interactions of the triazole ring and its substituents with the amino acid residues lining the active site of the fungal enzyme, which differ from their mammalian counterparts.
The following tables summarize the inhibitory potency (IC50) of representative imidazole and triazole inhibitors against Candida albicans CYP51 and their inhibitory constants (Ki) against human CYP3A4. Lower IC50 and Ki values indicate greater potency.
Table 1: Inhibitory Potency (IC50) against Candida albicans CYP51
| Compound | Class | IC50 (µM) | Reference(s) |
| Miconazole | Imidazole | 0.057 | [7] |
| Ketoconazole | Imidazole | 0.4 - 0.6 | [8] |
| Clotrimazole | Imidazole | ~0.5 | [9] |
| Econazole | Imidazole | ~0.5 | [9] |
| Fluconazole | Triazole | 0.31 - 1.3 | [9][10] |
| Itraconazole | Triazole | 0.4 - 1.3 | [8][9] |
| Voriconazole | Triazole | ~0.5 | [11] |
| Posaconazole | Triazole | 0.2 | [10] |
Table 2: Inhibitory Potency (Ki) against Human CYP3A4
| Compound | Class | Ki (nM) | Reference(s) |
| Ketoconazole | Imidazole | 3.6 - 26.7 | [6][12] |
| Clotrimazole | Imidazole | ~42 | [4] |
| Miconazole | Imidazole | - | - |
| Econazole | Imidazole | - | - |
| Fluconazole | Triazole | 9,210 - 10,700 | [6] |
| Itraconazole | Triazole | ~131 | [4] |
| Voriconazole | Triazole | 3,200 | [13] |
| Posaconazole | Triazole | - | - |
Note: IC50 and Ki values can vary depending on the experimental conditions.
As evidenced by the data, while both classes contain potent inhibitors of fungal CYP51, triazoles like fluconazole exhibit significantly higher Ki values against human CYP3A4, indicating weaker inhibition and thus a lower potential for drug-drug interactions.
Structure-Activity Relationships (SAR): Designing the Next Generation of Inhibitors
The development of more effective and selective azole inhibitors hinges on a thorough understanding of their structure-activity relationships.
Imidazole-Based Inhibitors
For imidazole derivatives, the N-1 substituent of the imidazole ring is crucial for antifungal activity.[14] Generally, bulky and lipophilic groups at this position enhance potency.[15] The dichlorophenyl moiety present in many first-generation imidazoles, such as miconazole and ketoconazole, is a key pharmacophore that interacts with hydrophobic pockets in the active site of CYP51.[5] However, this lipophilicity can also contribute to non-specific binding to mammalian CYPs, leading to lower selectivity.
Triazole-Based Inhibitors
The SAR of triazoles is more complex and has allowed for greater refinement in drug design. Key features include:
-
The Triazole Ring: The 1,2,4-triazole ring is the essential heme-coordinating moiety.[5]
-
The "Core" Structure: A central hydroxylated carbon atom is a common feature, as seen in fluconazole and voriconazole. This hydroxyl group can form hydrogen bonds within the active site.[15]
-
Side-Chain Modifications: The side chains attached to the core structure are critical for determining the spectrum of activity and selectivity. For example, the extended side chain of posaconazole allows for additional interactions within the CYP51 active site, contributing to its broad spectrum of activity.[3] The introduction of fluorine atoms, as in fluconazole and voriconazole, can enhance metabolic stability and potency.[5]
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of novel imidazole and triazole-based inhibitors requires standardized and well-validated experimental protocols. Here, we provide detailed methodologies for key in vitro assays.
Antifungal Drug Discovery and Evaluation Workflow
Caption: A typical workflow for the in vitro evaluation of novel antifungal azole inhibitors.
Protocol: Fungal CYP51 Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50%.
Rationale: This is a primary screen to determine the direct inhibitory effect of a compound on the target enzyme. It provides a quantitative measure of potency.
Materials:
-
Recombinant fungal CYP51 (e.g., from C. albicans)
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor and control inhibitor (e.g., ketoconazole)
-
96-well microtiter plates
-
Incubator
-
HPLC or LC-MS/MS system for product quantification
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
In a 96-well plate, add the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add a pre-mixed solution of CYP51 and CPR to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding. Causality: This pre-incubation step ensures that the inhibitor has sufficient time to interact with the enzyme before the substrate is introduced, leading to more accurate IC50 values.
-
-
Reaction Initiation:
-
Add the lanosterol substrate to each well.
-
Initiate the reaction by adding NADPH to all wells. Causality: NADPH is the essential cofactor that provides the reducing equivalents for the CYP450 catalytic cycle.
-
-
Reaction Quenching and Analysis:
-
After a defined incubation period (e.g., 30 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the demethylated product using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting:
-
Low enzyme activity: Ensure the purity and activity of the recombinant enzymes. Optimize the CPR:CYP51 ratio.
-
Inhibitor precipitation: Check the solubility of the inhibitor in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%).[16]
Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.
Rationale: The MIC assay assesses the overall antifungal efficacy of a compound in a whole-cell context, taking into account factors like cell permeability and efflux in addition to target inhibition.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
Test inhibitor and control antifungal (e.g., fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of the fungus in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density. Causality: Standardizing the inoculum size is critical for the reproducibility of MIC results.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
-
Drug Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of the test inhibitor in RPMI-1640 medium. A typical concentration range is 0.125 to 64 µg/mL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the serially diluted inhibitor and the growth control well.
-
Incubate the plate at 35°C for 24-48 hours. Causality: The incubation time allows for sufficient fungal growth in the absence of the inhibitor to provide a clear endpoint.
-
-
MIC Determination:
-
After incubation, determine the MIC either visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a plate reader.
-
The MIC is the lowest concentration of the inhibitor that causes a significant reduction in growth (typically ≥50% inhibition for azoles) compared to the growth control.[15]
-
Rationale for Key Steps:
-
Use of RPMI-1640: This is a standardized, buffered medium that supports the growth of most clinically relevant fungi and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[17]
-
Two-fold serial dilutions: This method allows for the determination of a precise MIC value over a wide range of concentrations.
-
Inclusion of controls: The growth control ensures that the fungus is viable and grows under the assay conditions, while the sterility control confirms that the medium is not contaminated.
Conclusion and Future Perspectives
The comparative analysis of imidazole and triazole-based inhibitors reveals a clear evolutionary trajectory in the design of azole antifungals. While imidazoles laid the foundational understanding of CYP51 inhibition, their limited selectivity often restricts their systemic use. Triazoles, with their greater structural diversity and improved selectivity, represent a significant advancement, offering a broader therapeutic window and a more favorable safety profile.
The experimental protocols and SAR insights provided in this guide serve as a robust framework for researchers engaged in the discovery and development of novel inhibitors. Future efforts in this field will likely focus on designing inhibitors that can overcome emerging resistance mechanisms, such as mutations in the CYP51 gene and overexpression of efflux pumps.[1][18] By leveraging a deep understanding of the structural and mechanistic nuances that differentiate these two important classes of azole inhibitors, the scientific community can continue to develop safer and more effective therapies to combat a wide range of diseases.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
As laboratory professionals dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis to include the safe and compliant management of all chemical substances. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. While the Safety Data Sheet (SDS) specific to this compound is the ultimate authority, this document outlines a robust operational framework rooted in the general principles for handling imidazole derivatives and adhering to stringent regulatory standards.
Our primary objective is to ensure that every step, from waste characterization to final disposal, is conducted with the highest regard for personnel safety, environmental protection, and regulatory compliance.
Pre-Disposal Safety Assessment: Understanding the Risks
Before handling any chemical waste, a thorough risk assessment is mandatory. The hazards associated with this compound are best understood by consulting its specific SDS. In the absence of a specific SDS, data from structurally similar compounds, such as Methyl 2-amino-1H-imidazole-4-carboxylate, suggest a profile of moderate hazard.[1]
Potential hazards for this class of compounds include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
| Hazard Class | Required Personal Protective Equipment (PPE) | Source |
| Eye Irritant | ANSI-approved safety goggles or face shield. | [1][2][3] |
| Skin Irritant | Chemically resistant gloves (e.g., nitrile) and a lab coat. | [1][2][3] |
| Respiratory Irritant | Use only in a well-ventilated area or a certified chemical fume hood. | [1][4] |
| Accidental Ingestion | Do not eat, drink, or smoke when handling. Wash hands thoroughly after. | [2][5] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic process to ensure safety and compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA).[6]
Step 1: Waste Characterization
Unless confirmed to be non-hazardous through rigorous analysis, all laboratory-generated chemical waste, including this compound and its containers, must be treated as hazardous waste.[7][8] This is the foundational step that dictates all subsequent handling procedures.
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix: Keep this compound separate from other waste streams, especially incompatible materials.[9]
-
Incompatibilities: Imidazole derivatives can be basic. Store away from acids, acid anhydrides, acid chlorides, and strong oxidizing agents to prevent violent reactions.[10][11]
-
Solid vs. Liquid: Keep solid and liquid wastes in separate containers.[12]
Step 3: Container Selection and Management
The integrity of the waste container is paramount for preventing leaks and ensuring safety.
-
Compatibility: Use a container made of material chemically compatible with the waste. The original product container is often the best choice.[10] Avoid using food-grade containers.[10]
-
Condition: The container must be in good condition, free from damage or leaks, with a secure, tightly-sealing lid.[6][10]
-
Closure: Keep the waste container closed at all times except when adding waste.[8][11] This is a key regulatory requirement to prevent the release of vapors.
Step 4: Accurate and Compliant Labeling
Proper labeling is a strict EPA requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[7][9] The label must include:
-
The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[10]
-
A clear indication of the associated hazards (e.g., Irritant, Toxic).[10][13]
-
The name and contact information of the Principal Investigator or laboratory contact.[7]
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[10][13]
-
Location: The SAA must be at or near the process generating the waste and under the control of laboratory personnel.[6][13]
-
Volume Limits: A laboratory may accumulate up to 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is 1 quart.[8]
-
Secondary Containment: Store waste containers in a secondary containment tray or bin to contain any potential leaks.[9]
Step 6: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste themselves or dispose of it down the drain.[7]
-
Contact EH&S: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to request a waste pickup.[7][8]
-
Follow Institutional Procedures: Fill out any required chemical waste collection forms accurately, listing all constituents of the waste container.
Disposal Decision Workflow
Caption: Decision workflow for compliant chemical waste disposal.
Emergency Procedures: Spill Management
Accidents require immediate and correct action. All laboratory personnel must be trained on spill response.[9]
-
For Minor Spills (Contained and Manageable):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the full PPE detailed in the table above.
-
Containment: Use a chemical spill kit with an appropriate absorbent (e.g., vermiculite or sand). Avoid generating dust.[1]
-
Clean-Up: Collect the absorbed material using non-sparking tools and place it in a sealable, labeled container for disposal as hazardous waste.[1][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
-
-
For Major Spills (Uncontrolled or Large Volume):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and contact your institution's emergency response line or EH&S office.[9]
-
Isolate: Secure the area to prevent entry.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
-
By adhering to this comprehensive disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory excellence.
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Researcher's Guide to the Safe Handling of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key building block in novel therapeutic discovery. Beyond mere procedural steps, we delve into the rationale behind these recommendations, fostering a culture of informed caution and scientific integrity.
While specific toxicological data for this compound is not extensively available, its structural relationship to the imidazole class of compounds necessitates a cautious approach.[1] Imidazoles, as a group, can exhibit a range of hazardous properties, including the potential for skin and eye irritation.[2][3][4][5][6][7][8] Therefore, the following guidelines are based on a comprehensive evaluation of available data for analogous structures and established best practices in laboratory safety.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling this compound, a thorough understanding of its potential hazards is paramount. The primary routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls are fundamental to minimizing exposure. All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted within a certified chemical fume hood.[6] This containment strategy is crucial for preventing the inhalation of any dust or aerosols. The fume hood also provides a controlled environment in case of a spill. An eyewash station and safety shower must be readily accessible in the immediate work area.[3][7][8]
A summary of the known properties of this compound is provided in the table below. The lack of extensive data underscores the importance of treating this compound with a high degree of caution.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂ | BLDpharm |
| Molecular Weight | 155.15 g/mol | BLDpharm |
| Appearance | No data available | |
| Acute Toxicity | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Ecological Toxicity | No data available | [1] |
Table 1: Physicochemical and Toxicological Profile of this compound.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and consistent use of Personal Protective Equipment are non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[3][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[9] It is critical to inspect gloves for any signs of degradation or perforation before each use. Always practice proper glove removal techniques to avoid contaminating your skin.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[7] Lab coats should be laundered regularly and separately from personal clothing.
-
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]
The following diagram illustrates the essential PPE for handling this compound.
III. Step-by-Step Handling and Disposal Protocol
Adherence to a systematic workflow is crucial for ensuring safety and experimental reproducibility.
A. Preparation and Handling:
-
Pre-Handling Check: Before starting any work, ensure the chemical fume hood is functioning correctly, and all necessary PPE is available and in good condition. Verify the location of the nearest eyewash station and safety shower.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the chemical fume hood to minimize the risk of inhalation. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.
B. Spill Management:
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Containment (for small spills): If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE. For solid spills, carefully sweep up the material and place it in a sealed, labeled container for disposal.[4][8] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[4]
C. Disposal:
Proper disposal is a critical aspect of the chemical lifecycle.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal Route: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this chemical into sewer systems.[1]
The following workflow diagram outlines the key steps for safe handling and disposal.
IV. Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][7][8] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[6][7][8] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air.[6] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Always provide the Safety Data Sheet (if available) or this guide to the responding medical personnel.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, enabling the continued pursuit of scientific advancement without compromising well-being.
References
- Enamine.
- Sigma-Aldrich.
- Echemi.
- Fisher Scientific. Safety Data Sheet: Imidazole-2-carboxaldehyde. (2009-10-06).
- CymitQuimica.
- TCI Chemicals. Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic Acid.
- Thermo Fisher Scientific.
- Fisher Scientific. Safety Data Sheet: 1H-Imidazole, 2-ethyl-4-methyl-. (2012-05-21).
- Fisher Scientific. Safety Data Sheet: 5-Aminoimidazole-4-carboxamide. (2009-04-13).
- PubChem.
- TCI. Safety Data Sheet: 4-Methylimidazole. (2024-11-14).
- National Toxicology Program.
- Australian Government Department of Health. 1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016-04-21).
- Echemi.
- Spectrum Chemical. Material Safety Data Sheet: 1-Methylimidazole. (2006-08-11).
- Echemi.
- BLDpharm.
- Sigma-Aldrich. Safety Data Sheet: 1-Methylimidazole. (2025-11-24).
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
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- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
